molecular formula C11H7BrClN B1521738 3-Bromo-5-(3-chlorophenyl)pyridine CAS No. 675590-26-8

3-Bromo-5-(3-chlorophenyl)pyridine

Cat. No.: B1521738
CAS No.: 675590-26-8
M. Wt: 268.53 g/mol
InChI Key: YEFLJKWCTTZYOE-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-chlorophenyl)pyridine is a useful research compound. Its molecular formula is C11H7BrClN and its molecular weight is 268.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(3-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFLJKWCTTZYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671934
Record name 3-Bromo-5-(3-chlorophenyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675590-26-8
Record name 3-Bromo-5-(3-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-(3-chlorophenyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-5-(3-chlorophenyl)pyridine

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is particularly prominent due to its unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability. This compound is a specialized building block that combines the features of a di-substituted pyridine core with two distinct halogen atoms, offering a versatile platform for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who leverage such intermediates to construct novel chemical entities. The presence of a bromine atom at the 3-position serves as a crucial handle for further functionalization, typically via cross-coupling reactions, while the 3-chlorophenyl moiety at the 5-position provides a means to explore structure-activity relationships (SAR) by modulating steric and electronic properties. Halogenated pyridines are foundational in constructing the complex carbon-carbon and carbon-heteroatom bonds essential for synthesizing diverse molecular scaffolds found in many pharmaceuticals[1].

Physicochemical and Spectroscopic Properties

The fundamental physicochemical properties of this compound are summarized below. While extensive experimental data such as melting and boiling points are not widely reported in public literature, the core molecular attributes have been established.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 675590-26-8[2][3][4][5]
Molecular Formula C₁₁H₇BrClN[2][3][4][6]
Molecular Weight 268.54 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 3-(3-Chlorophenyl)-5-bromopyridine[3]
Spectroscopic Analysis (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine and phenyl rings. The pyridine protons at positions 2, 4, and 6 should appear as doublets or triplets in the aromatic region (δ 8.0-9.0 ppm). The protons of the 3-chlorophenyl group will appear as a set of multiplets in the δ 7.0-8.0 ppm range, with coupling patterns dictated by their ortho, meta, and para relationships.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the asymmetric molecule. The carbon atoms directly bonded to the electronegative nitrogen, bromine, and chlorine atoms will be significantly shifted. For instance, the carbon bearing the bromine (C-3) and the carbons flanking the pyridine nitrogen (C-2, C-6) are expected at characteristic chemical shifts, which can be predicted using additive models based on simpler substituted pyridines and benzenes[7].

  • Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~٧٥.٨%, ³⁷Cl/~٢٤.٢%). This will result in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities, providing unambiguous confirmation of the elemental composition.

Synthesis and Reactivity

Primary Synthetic Strategy: Suzuki Cross-Coupling

The most direct and widely adopted method for constructing the biaryl linkage in this compound is the palladium-catalyzed Suzuki cross-coupling reaction.[8] This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, mild reaction conditions, and high yields. The general strategy involves coupling a pyridine-containing boronic acid or ester with a halogenated phenyl ring, or vice versa. A common approach is the reaction between 3,5-dibromopyridine and (3-chlorophenyl)boronic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 3,5-Dibromopyridine Catalyst Pd(PPh₃)₄ (Catalyst) Product This compound R1->Product Suzuki Coupling R2 (3-Chlorophenyl)boronic Acid R2->Product Suzuki Coupling Base K₃PO₄ or Na₂CO₃ (Base) Solvent 1,4-Dioxane / H₂O (Solvent System) Temp Heat (e.g., 85-95 °C) Inert Atmosphere (N₂ or Ar)

Figure 1: Proposed Suzuki Coupling Synthesis Workflow.
Exemplary Protocol: Suzuki Cross-Coupling

This protocol is a representative, standardized procedure for the synthesis of the title compound.

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), (3-chlorophenyl)boronic acid (1.1 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq). The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq). The choice of a phosphine-ligated palladium catalyst is standard for ensuring efficient oxidative addition and reductive elimination steps in the catalytic cycle.[8]

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup and Isolation: Cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the C-Br bond and the pyridine nitrogen.

  • C-Br Bond: The bromine atom at the 3-position is the primary site for further synthetic elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig amination, and Stille couplings. This allows for the introduction of a wide range of substituents (aryl, alkyl, amino, etc.), making it a highly versatile intermediate for building molecular diversity.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated to form pyridinium salts or alkylated to form quaternary ammonium salts.

  • Aromatic Rings: Both the pyridine and chlorophenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction compared to benzene.

Reactivity_Map cluster_sites Key Reactivity Sites cluster_reactions Potential Transformations mol This compound N Pyridine Nitrogen (Basicity, Nucleophilicity) mol->N Site 1 CBr C-Br Bond (Cross-Coupling Handle) mol->CBr Site 2 Protonation Protonation / N-Alkylation N->Protonation Coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. CBr->Coupling

Figure 2: Logical Map of Key Reactivity Sites.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic but rather a high-value intermediate for constructing active pharmaceutical ingredients (APIs).

  • Scaffold for Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. The 3-bromo and 5-phenyl substituents provide vectors for elaborating the structure to target specific pockets within the ATP-binding site of kinases. For example, related structures like 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[9]

  • Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring to improve physicochemical properties such as solubility and to introduce a hydrogen bond acceptor, which can enhance target engagement.

  • Modulation of Pharmacokinetics: The presence of halogens (Br and Cl) increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. They also provide sites that can block metabolic degradation, potentially increasing the half-life of a drug candidate. The versatility of pyrimidine-based structures has been demonstrated in their widespread use in anticancer, anti-infective, and anti-inflammatory agents[10].

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for related, potentially hazardous halogenated aromatic compounds. The safety information for structural analogues like 3-bromopyridine and 3-bromo-5-chloropyridine should be used as a guide.[11]

Table 2: Recommended Safety and Handling Procedures

AspectRecommendationRationale & Cited Hazards
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.Halogenated pyridines can cause skin and serious eye irritation[12][13]. Handle with gloves that are inspected prior to use[14][15].
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood.May cause respiratory irritation[12][15]. Avoid breathing dust, vapors, or mists[11][14].
Toxicity Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.Structurally similar compounds are classified with acute oral toxicity. The toxicological properties have not been fully investigated[11][15].
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.To prevent degradation and reaction with incompatible materials[11].
Spill & Disposal Absorb spills with an inert material and place in a suitable, closed container for disposal. Avoid dust formation.Prevent environmental contamination and exposure. Follow local regulations for chemical waste disposal.

Conclusion

This compound represents a strategically important building block for chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its value is derived from the combination of a biologically relevant pyridine core and two distinct halogenated handles. The C-Br bond at the 3-position provides a reliable and versatile site for introducing molecular complexity via established cross-coupling chemistry, while the 5-(3-chlorophenyl) group serves as a critical element for SAR studies. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to leverage this potent intermediate in the development of novel, high-value molecules.

References

1H NMR and 13C NMR of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-5-(3-chlorophenyl)pyridine

Molecular Structure and Electronic Environment

Understanding the NMR spectra begins with a thorough analysis of the molecule's structure. This compound consists of a pyridine ring substituted with a bromine atom at the 3-position and a 3-chlorophenyl group at the 5-position. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

The key structural features influencing the NMR spectra are:

  • The Pyridine Ring: The electronegative nitrogen atom significantly deshields the adjacent α-protons (H2, H6) and carbons (C2, C6).

  • The Bromine Substituent: As an electronegative but also polarizable halogen, bromine will deshield adjacent protons and carbons, with its effect diminishing with distance.

  • The 3-Chlorophenyl Substituent: This bulky group will influence the chemical shifts of the pyridine ring through electronic effects (inductive and mesomeric) and potentially through space (anisotropic effects). The chlorine atom on this ring will similarly influence the phenyl protons and carbons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show seven distinct signals in the aromatic region, corresponding to the seven protons on the two rings. The predictions are based on established substituent effects and analysis of spectral data for 3-bromopyridine and 1-bromo-3-chlorobenzene.[1][2]

Signal Assignments and Rationale

Pyridine Ring Protons:

  • H2 and H6: These protons are in the α-positions relative to the nitrogen atom, which strongly deshields them, pushing their chemical shifts significantly downfield.[1][3] H2 is ortho to the nitrogen and meta to the bromine. H6 is ortho to the nitrogen and meta to the chlorophenyl group. Due to the proximity to the electronegative nitrogen, these are expected to be the most downfield signals. H2 is expected to appear as a doublet of doublets (or a triplet with small coupling) due to coupling with H4 and H6. H6 will also be a doublet of doublets, coupling with H2 and H4.

  • H4: This proton is in the β-position to the bromine and the chlorophenyl group and meta to the nitrogen. It is expected to be the most upfield of the pyridine protons. It will couple with H2 and H6, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

Chlorophenyl Ring Protons:

  • H2': This proton is ortho to the connecting C-C bond and ortho to the chlorine atom. The combined electron-withdrawing effects will place it downfield. It is expected to be a triplet or a narrow multiplet.

  • H6': This proton is ortho to the connecting bond and meta to the chlorine. It will be slightly upfield compared to H2' and will appear as a doublet of doublets.

  • H4' and H5': These protons are meta and para to the connecting bond, respectively. H5' is ortho to the chlorine. They will appear in the typical aromatic region, with their exact shifts determined by the interplay of substituent effects. They are expected to show ortho and meta couplings, resulting in complex multiplets.

Predicted Data Summary
ProtonPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H28.85 - 8.95dd⁴J(H2-H6) ≈ 2.0, ⁴J(H2-H4) ≈ 0.5
H68.70 - 8.80dd⁴J(H6-H2) ≈ 2.0, ³J(H6-H4) ≈ 2.5
H48.10 - 8.20t³J(H4-H6) ≈ 2.5
H2'7.60 - 7.70t³J(H2'-H6') ≈ 2.0, ⁴J(H2'-H4') ≈ 2.0
H6'7.50 - 7.60ddd³J(H6'-H5') ≈ 8.0, ⁴J(H6'-H2') ≈ 2.0, ⁴J(H6'-H4') ≈ 1.0
H4'7.40 - 7.50ddd³J(H4'-H5') ≈ 8.0, ⁴J(H4'-H2') ≈ 2.0, ⁴J(H4'-H6') ≈ 1.0
H5'7.35 - 7.45t³J(H5'-H4') ≈ 8.0, ³J(H5'-H6') ≈ 8.0

Note: These are predictions. Actual chemical shifts can be influenced by solvent and concentration.[4][5][6][7]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show eleven signals, corresponding to the eleven unique carbon atoms in the molecule. Four of these are quaternary carbons (C3, C5, C1', C3'), which are expected to have lower signal intensities due to the absence of a Nuclear Overhauser Effect (NOE) enhancement. Predictions are based on data from 3-bromopyridine and 1-bromo-3-chlorobenzene.[8][9]

Signal Assignments and Rationale

Pyridine Ring Carbons:

  • C2 and C6: These α-carbons are significantly deshielded by the adjacent nitrogen atom and will appear at the lowest field among the pyridine carbons.

  • C4: This carbon is less affected by the nitrogen and is situated between two substituted carbons, placing it at a relatively upfield position for an aromatic carbon.

  • C3 and C5: These are quaternary carbons. C3, bonded to bromine, will be influenced by the heavy atom effect. C5, bonded to the chlorophenyl ring, will be in a typical aromatic quaternary carbon region.

Chlorophenyl Ring Carbons:

  • C1' and C3': These are the substituted, quaternary carbons of the phenyl ring. C3', attached to the electronegative chlorine, will be deshielded. C1', the point of attachment to the pyridine ring, will also be in the downfield region.

  • C2', C4', C5', C6': These protonated carbons will appear in the typical aromatic region of ~120-130 ppm. Their precise shifts are dictated by the positions relative to the chlorine and pyridine substituents.

Predicted Data Summary
CarbonPredicted δ (ppm)Notes
C2151.0 - 153.0α to Nitrogen
C6148.0 - 150.0α to Nitrogen
C4138.0 - 140.0
C1'137.0 - 139.0Quaternary
C5135.0 - 137.0Quaternary
C3'134.0 - 136.0Quaternary, C-Cl
C5'130.0 - 131.0
C6'128.0 - 129.5
C2'127.0 - 128.5
C4'126.0 - 127.5
C3120.0 - 122.0Quaternary, C-Br

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended. This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

¹H NMR Acquisition Parameters
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters
  • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).[10]

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 160 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve homogenize Homogenize in NMR Tube dissolve->homogenize setup Instrument Setup & Tuning homogenize->setup acquire_H1 Acquire ¹H Spectrum (zg30) setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (zgpg30) setup->acquire_C13 ft Fourier Transform & Phasing acquire_H1->ft acquire_C13->ft baseline Baseline Correction ft->baseline reference Reference to TMS/Solvent baseline->reference analyze Peak Picking & Integration reference->analyze Final Spectrum Interpretation Final Spectrum Interpretation analyze->Final Spectrum Interpretation

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the molecule into its constituent aromatic fragments and applying fundamental NMR principles, a reliable set of predicted chemical shifts, multiplicities, and coupling constants has been established. The provided experimental protocol offers a clear and robust methodology for acquiring high-quality spectral data to verify these predictions. This comprehensive approach serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, facilitating efficient and accurate structural elucidation.

References

Unraveling the Molecular Architecture: A Technical Guide to the Mass Spectrometry of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Bromo-5-(3-chlorophenyl)pyridine

In the landscape of contemporary pharmaceutical and materials science research, the structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This compound, a halogenated biphenyl pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and organic electronics. Its unique substitution pattern, featuring both bromine and chlorine atoms on different aromatic rings, presents a distinct analytical challenge and necessitates a robust characterization methodology. Mass spectrometry, a powerful analytical technique for determining the molecular weight and structure of chemical compounds, is an indispensable tool in this endeavor.

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings and practical considerations for analyzing this compound using two of the most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). This document is intended for researchers, scientists, and drug development professionals who seek to understand and apply mass spectrometry for the unambiguous identification and characterization of complex halogenated heterocyclic compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is paramount for developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C₁₁H₇BrClN[1][2]
Molecular Weight 268.54 g/mol [1][3]
Monoisotopic Mass 266.9449 DaCalculated
CAS Number 675590-26-8[1][2]

The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature for the identification of this molecule.[4][5]

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach for Structural Elucidation

Electron Ionization (EI) is a classic and widely used "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6][7][8] This fragmentation is highly reproducible and provides a detailed "fingerprint" of the molecule's structure.

Predicted EI Fragmentation Pathway

The 70 eV electron beam in a standard EI source will interact with this compound to generate a molecular ion (M•+), which will then undergo a series of fragmentation events. The stability of the aromatic rings suggests that the molecular ion will be readily observed.

EI_Fragmentation M [C₁₁H₇BrClN]⁺˙ m/z 267/269/271 F1 [C₁₁H₇ClN]⁺ m/z 188/190 M->F1 - Br• F2 [C₁₁H₇BrN]⁺ m/z 232/234 M->F2 - Cl• F3 [C₁₀H₆Cl]⁺ m/z 153/155 F1->F3 - HCN F5 [C₁₁H₇N]⁺ m/z 153 F1->F5 - Cl• F4 [C₁₀H₆Br]⁺ m/z 197/199 F2->F4 - HCN F6 [C₁₁H₇N]⁺ m/z 153 F2->F6 - Br•

The primary fragmentation pathways are expected to involve the cleavage of the carbon-halogen bonds, as these are generally weaker than the C-C and C-H bonds within the aromatic rings. The relative abundance of the fragment ions will depend on the stability of the resulting radical and cation.

Key Predicted EI Fragments:

m/z (Nominal)Proposed Ion StructureFragmentation PathwayIsotopic Signature
267/269/271[C₁₁H₇⁷⁹Br³⁵ClN]⁺˙, [C₁₁H₇⁸¹Br³⁵ClN]⁺˙/[C₁₁H₇⁷⁹Br³⁷ClN]⁺˙, [C₁₁H₇⁸¹Br³⁷ClN]⁺˙Molecular Ion (M•+)Complex pattern due to both Br and Cl
188/190[M - Br]⁺Loss of a bromine radical3:1 ratio (³⁵Cl/³⁷Cl)
232/234[M - Cl]⁺Loss of a chlorine radical1:1 ratio (⁷⁹Br/⁸¹Br)
153[M - Br - Cl]⁺Sequential loss of Br and Cl radicalsSingle peak
152[C₁₁H₆N]⁺Loss of H from [C₁₁H₇N]⁺Single peak
126[C₁₀H₆]⁺Loss of HCN from [C₁₁H₇N]⁺Single peak

The loss of a bromine radical is often a favorable fragmentation pathway for brominated aromatic compounds. The resulting chlorophenylpyridine cation would be stabilized by the aromatic system. Similarly, the loss of a chlorine radical would lead to a stable bromophenylpyridine cation. Subsequent fragmentation would likely involve the loss of the remaining halogen and fragmentation of the pyridine ring, such as the characteristic loss of HCN (27 Da).

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Technique for Intact Molecule Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and ionizable molecules.[9] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. For this compound, the basic nitrogen atom of the pyridine ring is the most likely site of protonation.

Predicted ESI-MS Observations

In positive ion mode ESI-MS, the primary ion observed for this compound is expected to be the protonated molecule, [M+H]⁺.

ESI_Protonation M C₁₁H₇BrClN This compound MH [C₁₁H₈BrClN]⁺ Protonated Molecule m/z 268/270/272 M->MH + H⁺ H H⁺

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecular structure.

Key Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
268/270/272189/191HBr
268/270/272233/235HCl
189/191154HCl
233/235154HBr

The fragmentation of the protonated molecule in ESI-MS/MS is expected to involve the loss of neutral molecules such as HBr and HCl. The relative ease of these losses can provide information about the proton affinity of the different sites on the molecule.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the analysis of this compound by both EI-MS and ESI-MS.

Sample Preparation
  • Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration for introduction into the mass spectrometer.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent.

      • For GC-EI-MS: Dichloromethane or Hexane.

      • For LC-ESI-MS: Acetonitrile or Methanol.

    • Vortex the solution until the sample is completely dissolved.

    • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

GC-EI-MS Analysis
  • Rationale: Gas chromatography provides excellent separation of volatile and semi-volatile compounds prior to their introduction into the EI source.

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Parameters:

    • GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: 50 °C for 1 min, then ramp to 300 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

LC-ESI-MS Analysis
  • Rationale: Liquid chromatography is suitable for the analysis of polar and non-volatile compounds. ESI is the preferred ionization method for LC-MS.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole, TOF, or Orbitrap mass spectrometer.

  • Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-500.

    • MS/MS: For fragmentation studies, the protonated molecule can be isolated and fragmented using a collision energy of 10-40 eV.

Conclusion: A Pathway to Confident Structural Assignment

The mass spectrometric analysis of this compound provides a wealth of structural information. By employing both the "hard" ionization of EI and the "soft" ionization of ESI, a comprehensive and confident structural assignment can be achieved. The characteristic isotopic patterns arising from the presence of both bromine and chlorine serve as a definitive marker for this compound. The predictable fragmentation pathways, involving the loss of halogens and the cleavage of the pyridine ring, further corroborate the proposed structure. The detailed experimental protocols provided herein offer a validated starting point for researchers to successfully analyze this and other similar halogenated heterocyclic compounds, thereby advancing their research and development objectives.

References

A Senior Application Scientist's Guide to the Solubility of 3-Bromo-5-(3-chlorophenyl)pyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Solubility as a Cornerstone of Drug Discovery

Physicochemical Profile of 3-Bromo-5-(3-chlorophenyl)pyridine

Understanding the fundamental physicochemical properties of a molecule is paramount to predicting its solubility. The structure of this compound, featuring a pyridine ring substituted with a bromine atom and a chlorophenyl group, dictates its behavior in solution. The presence of two aromatic rings and two halogen atoms suggests a molecule with significant nonpolar character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₇BrClN[2]
Molecular Weight 268.54 g/mol [2]
Melting Point 85.0 °C[3]
Boiling Point (Predicted) 340.2 ± 27.0 °C[3]
Density (Predicted) 1.525 ± 0.06 g/cm³[3]
XLogP3 (Predicted) 4.16[4]
pKa (Predicted) 2.26 ± 0.20[3]

The high predicted octanol-water partition coefficient (XLogP3) of 4.16 strongly indicates that the compound is lipophilic, or "fat-loving," and will likely exhibit poor solubility in aqueous media.[5] The predicted pKa of 2.26 suggests it is a very weak base; the pyridine nitrogen is unlikely to be protonated at physiological pH (around 7.4), further limiting its aqueous solubility.[6]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The adage "like dissolves like" is a foundational principle in solubility science.[7] It posits that substances with similar polarities are more likely to be soluble in one another. Based on the physicochemical data, we can predict the solubility of this compound across a spectrum of common laboratory solvents.

dot graph TD; A[this compound(Lipophilic, Nonpolar)] -- High Affinity --> B((Nonpolar Solventse.g., Hexane, Toluene, Dichloromethane)); A -- Moderate to Good Affinity --> C((Polar Aprotic Solventse.g., DMSO, DMF, THF, Acetone)); A -- Low Affinity --> D((Polar Protic Solventse.g., Water, Ethanol, Methanol));

end

Predicted Solubility Relationships

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Due to its significant lipophilic character and lack of strong hydrogen bonding capabilities, the compound is expected to exhibit its highest solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): Good to moderate solubility is anticipated.[7] These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for many organic compounds used in drug discovery.[8]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Poor solubility is expected.[7][9] The energy required to break the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the interactions with the solute. Halogenated aromatic compounds generally exhibit low water solubility.[5]

Experimental Determination of Solubility: Protocols and Rationale

While theoretical predictions are valuable, empirical determination is the gold standard. The two most relevant types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[10]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is crucial for late-stage development and formulation.[1] The shake-flask method is the most widely accepted technique.[10]

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

    • Causality: Using an excess of the solid is critical to ensure that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours).

    • Causality: Continuous agitation ensures intimate contact between the solid and the solvent, while the extended incubation time allows the system to reach a true thermodynamic equilibrium.[1]

  • Phase Separation: After equilibration, allow the vials to stand so that the undissolved solid can sediment. Separate the saturated solution (supernatant) from the excess solid using filtration (e.g., through a 0.45 µm PTFE filter) or centrifugation.

    • Causality: This step is crucial to ensure that only the dissolved compound is being measured. Failure to remove all particulate matter is a common source of artificially high solubility values.

  • Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Quantify the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.[1]

    • Causality: HPLC-UV provides a robust and selective method for quantifying the analyte, ensuring that the measured concentration is accurate and not influenced by potential impurities or degradants.[1]

dot graph TD; subgraph "Thermodynamic Solubility Workflow" direction LR; A[Start: Add Excess Solid to Solvent] --> B{Equilibrate(24-48h shaking)}; B --> C[Separate Phases(Filter/Centrifuge)]; C --> D[Quantify Supernatant(HPLC-UV)]; D --> E[End: Report Solubility(µg/mL or µM)]; end

Workflow for Thermodynamic Solubility Determination

Kinetic Solubility

Kinetic solubility is a high-throughput assessment used in early drug discovery to identify compounds with potential solubility liabilities.[10] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[8]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[7]

    • Causality: DMSO is used as a "crutch" solvent to first dissolve the compound completely before introducing it to the aqueous environment. This format is amenable to automated liquid handlers.

  • Plate Preparation: In a 96-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells.

  • Buffer Addition & Incubation: Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the final desired compound concentrations. Mix and incubate the plate, typically for 1-2 hours at room temperature.[9]

    • Causality: This step initiates the precipitation process. The short incubation time is what defines this as a "kinetic" rather than an "equilibrium" measurement.

  • Precipitate Detection: Determine the concentration at which precipitation occurs. Common methods include:

    • Nephelometry: Measures the scattering of light by undissolved particles.[10]

    • Direct UV/LC-MS: The plate is filtered to remove precipitate, and the concentration remaining in the filtrate is measured by UV spectrophotometry or LC-MS/MS.[8]

    • Causality: These plate-reader-based methods allow for rapid assessment of many compounds simultaneously, which is essential for the pace of early discovery.

Data Interpretation and Strategic Application

A good solubility goal for early drug discovery compounds is >60 µg/mL.[10] If this compound is found to have low aqueous solubility, several strategies can be considered:

  • Structure Modification: Medicinal chemists can explore modifications to the molecular structure to introduce more polar groups or break up the planarity, which can disrupt crystal packing and improve solubility.

  • Formulation Development: For later-stage development, formulation scientists can employ techniques such as pH adjustment (if applicable), the use of co-solvents, or creating amorphous solid dispersions to enhance the solubility and dissolution rate of the compound.

Conclusion

This compound is a lipophilic molecule predicted to have poor aqueous solubility but good solubility in nonpolar organic solvents and polar aprotic solvents like DMSO. This guide has provided the theoretical framework and detailed, actionable protocols for the robust experimental determination of its solubility profile. Accurate and early assessment of this critical property is a non-negotiable step in the rigorous evaluation of its potential as a drug development candidate, enabling informed decision-making and mitigating downstream risks.

References

potential biological activity of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-Bromo-5-(3-chlorophenyl)pyridine

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the vastness of chemical space presents both a challenge and an immense opportunity. The strategic exploration of novel molecular scaffolds is paramount to identifying new therapeutic agents. The compound this compound emerges not from a history of established biological application, but as a molecule of significant potential, inferred from the rich pharmacology of its constituent substructures. The phenylpyridine core is a privileged scaffold, present in numerous compounds with diverse biological activities, from anticancer to insecticidal agents.[1][2] The specific halogenation pattern—a bromine atom on the pyridine ring and a chlorine atom on the phenyl ring—further suggests the potential for specific, high-affinity interactions with biological targets, a common feature in potent enzyme inhibitors and receptor modulators.

This guide is structured to serve the drug development professional. It moves from the foundational chemistry of the molecule to a comprehensive, hypothesis-driven exploration of its potential biological activities. We will deconstruct the molecule based on structure-activity relationships (SAR) of related compounds and propose a rigorous, multi-stage experimental workflow to systematically evaluate its therapeutic potential. This document is not merely a summary of known data, but a strategic blueprint for investigation.

Molecular Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for any experimental design, influencing everything from solvent selection for assays to potential routes of administration in later studies.

PropertyValueReference
Chemical Name This compound[3]
CAS Number 675590-26-8[4]
Molecular Formula C₁₁H₇BrClN[4]
Molecular Weight 268.54 g/mol [4]
Appearance Powder (typical)
Melting Point 77-81 °C

Deconstruction of the Scaffold: Inferring Potential from Structural Analogs

Direct biological data for this compound is not present in the public literature. Therefore, our primary strategy is to build a predictive model of its activity by examining well-characterized structural analogs.

The Phenylpyridine Core: A Scaffold of Versatility

The phenylpyridine framework is a cornerstone in medicinal chemistry. Its rigid, planar structure provides an excellent anchor for substituents to probe the binding pockets of various protein targets. Structure-activity relationship studies on different phenylpyridine series have revealed potent biological effects.[5] For instance, certain derivatives have been developed as tubulin polymerization inhibitors, a validated anticancer mechanism.[6] The specific substitution pattern is key; the placement of aryl groups and other functionalities dictates the ultimate biological target.

Halogenation as a Driver of Potency and Selectivity

The presence of bromine and chlorine is a deliberate design feature in many potent pharmaceuticals. Halogen atoms can form halogen bonds, which are specific non-covalent interactions with protein backbones, enhancing binding affinity. Furthermore, their lipophilicity can improve membrane permeability.

Notably, the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine scaffold has been identified as a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with IC₅₀ values in the nanomolar range.[7][8] This is a compelling line of evidence, as our target molecule shares the critical 3-bromophenyl and pyridine-like moieties. This suggests that the EGFR signaling pathway is a primary hypothetical target for this compound.

Additionally, imidazo[1,2-α]pyridine derivatives bearing a p-chlorophenyl group have demonstrated significant cytotoxic activity against the HT-29 colon cancer cell line, reinforcing the potential of chloro-substituted phenylpyridines as anticancer agents.

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinase Signaling

Based on the strong evidence from the 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine series, our primary working hypothesis is that This compound functions as an ATP-competitive inhibitor of a receptor tyrosine kinase, with a high probability of targeting the EGFR family.

The proposed mechanism involves the compound binding to the ATP pocket in the kinase domain of the receptor. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of known kinase inhibitors. The brominated and chlorinated phenyl rings would then occupy hydrophobic pockets within the active site, with the halogens potentially forming specific interactions that confer potency and selectivity. Inhibition of this pathway would block downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Dimerizes ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Molecule This compound Molecule->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS/RAF/MEK P->RAS Activates PI3K PI3K/AKT P->PI3K Activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Experimental_Workflow cluster_p1 cluster_p2 cluster_p3 start Compound Synthesis & QC phase1 Phase 1: In Vitro Cytotoxicity Screening start->phase1 phase2 Phase 2: Target Validation Assays phase1->phase2 If potent (IC50 < 10 µM) p1_1 MTT/MTS Assay (Panel of Cancer Cell Lines) p1_2 Determine IC50 Values phase3 Phase 3: Cellular Mechanism of Action phase2->phase3 If specific kinase inhibition confirmed p2_1 Biochemical Kinase Assays (EGFR, VEGFR, etc.) p2_2 Cellular Target Engagement (e.g., Western Blot for p-EGFR) end Lead Optimization & Further Studies phase3->end p3_1 Cell Cycle Analysis (Flow Cytometry) p3_2 Apoptosis Assays (Annexin V/PI Staining)

References

An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenyl)pyridine Derivatives: Synthesis, Derivatization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a highly sought-after heterocyclic motif for drug design.[1] Pyridine derivatives have demonstrated a remarkable breadth of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties, enabling optimization of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific interactions.

This guide focuses on a specific, yet highly promising, class of pyridine derivatives: those bearing a 3-bromo and a 5-(3-chlorophenyl) substituent. This substitution pattern offers a unique combination of features for further chemical elaboration and biological activity. The 3-chlorophenyl group at the 5-position provides a key structural element for interaction with biological targets, while the bromine atom at the 3-position serves as a versatile synthetic handle for the introduction of diverse functional groups. This allows for the systematic exploration of the chemical space around this core scaffold to develop novel therapeutic agents.

Core Synthesis: Constructing the 3-Bromo-5-(3-chlorophenyl)pyridine Scaffold

The synthesis of the this compound core is most efficiently achieved through modern palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridine and chlorophenyl rings.[4] The two most prevalent and effective strategies for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Cross-Coupling: A Versatile and Widely Adopted Method

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[5] For the synthesis of this compound, this typically involves the coupling of a 3,5-dihalopyridine (e.g., 3,5-dibromopyridine) with 3-chlorophenylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products.[6][7]

A general workflow for the Suzuki-Miyaura coupling to synthesize the this compound core is depicted below:

Suzuki_Miyaura_Workflow Reactants 3,5-Dibromopyridine + 3-Chlorophenylboronic Acid Reaction_Setup Inert Atmosphere (Nitrogen or Argon) Reactants->Reaction_Setup Catalyst_System Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst_System->Reaction_Setup Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Setup Heating Heating (80-120 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Suzuki-Miyaura synthesis of the core scaffold.

A detailed experimental protocol for a Suzuki-Miyaura coupling reaction is provided below:

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 eq.), 3-chlorophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Stille Cross-Coupling: An Alternative Robust Approach

The Stille coupling offers another effective method for the synthesis of the target scaffold, involving the reaction of an organotin compound with an organohalide, catalyzed by palladium.[8][9] In this case, 3,5-dibromopyridine can be reacted with (3-chlorophenyl)tributylstannane. A key advantage of the Stille reaction is the stability of the organotin reagents.[9] However, the toxicity of tin compounds is a significant drawback.[8]

The general workflow for a Stille coupling reaction is similar to the Suzuki-Miyaura coupling, with the primary difference being the use of an organotin reagent instead of a boronic acid.

Stille_Coupling_Workflow Reactants 3,5-Dibromopyridine + (3-Chlorophenyl)tributylstannane Reaction_Setup Inert Atmosphere (Nitrogen or Argon) Reactants->Reaction_Setup Catalyst_System Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst_System->Reaction_Setup Solvent Anhydrous Toluene Solvent->Reaction_Setup Heating Heating (110 °C) Reaction_Setup->Heating Workup KF Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Stille coupling synthesis of the core scaffold.

Protocol 2: Synthesis of this compound via Stille Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 eq.) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe, followed by (3-chlorophenyl)tributylstannane (1.1 eq.).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[10]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Derivatization Strategies: Unleashing the Potential of the 3-Bromo Handle

The bromine atom at the 3-position of the pyridine ring is a key feature of this scaffold, serving as a versatile point for further functionalization. This allows for the creation of a library of derivatives to explore structure-activity relationships (SAR).[11][12] Palladium-catalyzed cross-coupling reactions are again the methods of choice for these transformations.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatization

The Suzuki-Miyaura coupling can be employed a second time to replace the bromine atom with a variety of aryl and heteroaryl groups. This allows for the introduction of diverse substituents to probe interactions with the target protein.[13]

Buchwald-Hartwig Amination for the Introduction of Nitrogen-based Functional Groups

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a wide range of primary and secondary amines at the 3-position of the pyridine ring, providing access to a diverse set of derivatives with different hydrogen bonding capabilities and basicity.[13]

A general workflow for the derivatization of the this compound core is illustrated below:

Derivatization_Workflow Core This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Aryl_Derivatives 3-Aryl-5-(3-chlorophenyl)pyridines Suzuki->Aryl_Derivatives Amino_Derivatives 3-Amino-5-(3-chlorophenyl)pyridines Buchwald->Amino_Derivatives

Caption: Key derivatization strategies for the this compound scaffold.

Biological Activities and Therapeutic Potential: A Focus on Kinase Inhibition

While specific biological activity data for this compound derivatives is not extensively reported in the public domain, the broader class of substituted pyridines and related heterocycles has shown significant promise as therapeutic agents, particularly as kinase inhibitors.[14]

Tyrosine Kinase Inhibition

Many pyridine-containing compounds have been investigated as inhibitors of tyrosine kinases, which are crucial mediators of cellular signaling pathways and are often dysregulated in cancer. For example, 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[15][16] The 3-bromophenyl moiety in these compounds plays a critical role in their high inhibitory activity.[16] Given the structural similarities, it is plausible that derivatives of this compound could also exhibit potent inhibitory activity against EGFR or other tyrosine kinases.

Anticancer Activity

The antiproliferative activity of pyridine derivatives against various cancer cell lines is well-documented.[1][17] These compounds can induce apoptosis, interfere with the cell cycle, and inhibit angiogenesis.[1] The ability to readily synthesize a diverse library of this compound derivatives makes this scaffold an attractive starting point for the development of novel anticancer agents. For instance, some 3-alkylpyridine analogs have shown promising anticancer activity, with their cytotoxicity being dependent on the length of the alkyl chain.[18]

Quantitative Data Summary

Compound ClassBiological TargetReported Activity (IC50)Reference
4-[(3-Bromophenyl)amino]quinazolinesEGFR Tyrosine Kinase0.029 nM[15]
4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidinesEGFR Tyrosine Kinase0.13 nM[15]
4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidinesEGFR Tyrosine Kinase0.008 nM[15]
3-Alkylpyridine AnalogsRKO-AS-45-1 and HeLa cells3.2 - 19.1 µM[18]
Amidino-Substituted Imidazo[4,5-b]pyridinesVarious cancer cell lines1.8 - 3.2 µM[2]

Future Perspectives

The this compound scaffold represents a promising starting point for the discovery of new therapeutic agents. Future research in this area should focus on:

  • Synthesis and Screening: The synthesis of a diverse library of derivatives through the functionalization of the 3-bromo position, followed by high-throughput screening against a panel of kinases and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to elucidate the key structural features required for potent and selective biological activity.

  • In Vivo Evaluation: Promising lead compounds should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

The versatility of the synthetic methodologies available for the preparation and derivatization of this scaffold, combined with the proven therapeutic potential of related pyridine derivatives, makes the this compound class of compounds a rich area for future drug discovery efforts.

References

An In-depth Technical Guide to the Commercial Availability and Application of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Bromo-5-(3-chlorophenyl)pyridine (CAS No. 675590-26-8), a key heterocyclic building block for professionals in pharmaceutical research and development. We will move beyond a simple catalog listing to explore the nuanced landscape of its commercial availability, essential quality control protocols for procurement, and its strategic role in the synthesis of complex therapeutic agents.

Core Compound Profile and Physicochemical Properties

This compound is a disubstituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with a bromine atom at the 3-position and a 3-chlorophenyl group at the 5-position. This specific arrangement of functional groups makes it a versatile intermediate, particularly in medicinal chemistry, where the pyridine scaffold is a prevalent feature in numerous FDA-approved drugs[1]. The bromine atom serves as a reactive handle for further molecular elaboration, typically through metal-catalyzed cross-coupling reactions, while the 3-chlorophenyl moiety provides a defined steric and electronic profile for targeted biological interactions.

Below is a summary of its key physicochemical properties, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 675590-26-8[2][3][4][5][6][7]
Molecular Formula C₁₁H₇BrClN[3][5]
Molecular Weight 268.54 g/mol [3][5][6]
Melting Point 85.0 °C[6]
Boiling Point 340.2 °C at 760 mmHg[6]
Density 1.525 g/cm³[6]
XLogP3 4.16[6]
Appearance Typically a powder or solid[8][9]
Storage Condition Sealed in dry, Store at 4 to 8 °C or 2-8°C[3][10]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers, primarily catering to the research and development sector. It is typically offered in quantities ranging from milligrams to tens of grams.

Supplier CategoryRepresentative VendorsTypical PurityCommon Quantities
Specialty Chemical Suppliers ChemicalBook, Hoffman Fine Chemicals, Sinfoo Biotech95% - 96%+5mg, 10g, 25g, 50g
Biotechnology & Pharma Intermediates 2A Biotech, BLD Pharm96%+Custom inquiry, Bulk

Expert Insight: The listed purity of >95% is standard for such research-grade building blocks[2][3][4]. For initial discovery efforts, this purity is generally acceptable. However, for later-stage development, such as lead optimization or preclinical studies, researchers should either seek higher purity grades (>98%) or implement rigorous in-house purification and quality control, as trace impurities can significantly impact biological assay results and synthetic reproducibility. Pricing can vary significantly, with smaller quantities having a higher cost per gram[2][3].

Essential Quality Control Workflow for Procurement

As a Senior Application Scientist, I cannot overstate the importance of independent verification of procured starting materials. A supplier's Certificate of Analysis (CoA) is a critical starting point, but it should not be the final word. Trustworthiness in research is built upon a self-validating system where incoming materials are rigorously checked.

Recommended QC Protocol

Objective: To confirm the identity, purity, and structural integrity of commercially sourced this compound before its use in synthesis.

  • Documentation Review:

    • Cross-reference the supplier's CoA with the product label.

    • Verify the CAS number (675590-26-8), molecular formula, and weight.

    • Scrutinize the analytical methods used for quality assessment (e.g., NMR, HPLC). The absence of primary analytical data is a red flag.

  • Identity Confirmation via Spectroscopy:

    • ¹H NMR (Proton NMR): Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should exhibit characteristic signals in the aromatic region (approx. 7.0-8.5 ppm). The integration of these signals should correspond to the number of protons on the pyridine and chlorophenyl rings.

    • Mass Spectrometry (MS): The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio)[11]. This provides a high-confidence confirmation of the elemental composition.

    • Infrared (IR) Spectroscopy: An IR spectrum will show characteristic C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region[11].

  • Purity Assessment via Chromatography:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.

      • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% TFA or formic acid) is a common starting point.

      • Stationary Phase: A C18 reverse-phase column.

      • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

      • Analysis: A pure sample should yield a single major peak. The area percentage of this peak relative to all other peaks provides the purity value. Any significant secondary peaks should be investigated as potential impurities.

QC Workflow Diagram

QC_Workflow cluster_procurement Procurement & Initial Check cluster_verification In-House Verification cluster_decision Decision start Receive Compound (CAS: 675590-26-8) doc_review Review Supplier's Certificate of Analysis start->doc_review identity Identity Confirmation doc_review->identity purity Purity Assessment doc_review->purity nmr ¹H NMR Spectroscopy identity->nmr ms Mass Spectrometry (Isotope Pattern) identity->ms hplc HPLC Analysis (Area % Purity) purity->hplc decision Data Match Expected Profile? nmr->decision ms->decision hplc->decision pass QC Pass: Release to Lab fail QC Fail: Contact Supplier/ Purify decision->pass Yes decision->fail No

Caption: A standard workflow for the quality control of incoming chemical intermediates.

Synthetic Context and Strategic Application

Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common and efficient method for constructing such bi-aryl systems is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyridine-boronic acid (or ester) with a halo-chlorobenzene, or, more likely, 3,5-dibromopyridine with 3-chlorophenylboronic acid.

Plausible Synthetic Pathway: Suzuki Coupling

Suzuki_Pathway start1 3,5-Dibromopyridine reaction Suzuki Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) start1->reaction start2 3-Chlorophenylboronic Acid start2->reaction product This compound reaction->product

Caption: High-level overview of a Suzuki cross-coupling synthesis route.

Application in Drug Development

The true value of this compound lies in its role as a versatile intermediate. The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties[1].

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the target enzyme. The 3-chlorophenyl group can occupy a hydrophobic pocket, while the pyridine nitrogen acts as a hydrogen bond acceptor. The bromine at the 3-position allows for the introduction of further diversity, enabling the synthesis of a library of analogs to probe structure-activity relationships (SAR). For instance, related 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines have shown potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, highlighting the utility of the bromophenyl moiety in this class of drugs[12].

  • Scaffold for Further Functionalization: The C-Br bond is a key site for subsequent reactions. It can be readily converted into other functional groups via:

    • Suzuki, Stille, or Sonogashira coupling: To introduce new aryl, alkyl, or alkynyl groups.

    • Buchwald-Hartwig amination: To install amine functionalities, which are common in many drug molecules.

    • Lithiation followed by quenching with an electrophile: To introduce a wide variety of other substituents.

This strategic positioning of reactive and structural elements makes this compound a valuable starting material for generating novel chemical entities with therapeutic potential.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and development. Its utility stems from the combination of a biologically relevant pyridine core, a structurally important 3-chlorophenyl group, and a synthetically versatile bromine handle. While readily available from multiple suppliers, professionals must adhere to a stringent, in-house quality control workflow to ensure the integrity and reproducibility of their research. A thorough understanding of its properties, procurement landscape, and synthetic applications empowers scientists to leverage this intermediate to its full potential in the creation of next-generation therapeutics.

References

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 3-Bromo-5-(3-chlorophenyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document delves into the electronic and steric factors governing the reactivity of the C-Br bond, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed discussions of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions are presented, including mechanistic insights, optimized reaction protocols, and comparative data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and functionalization of pyridine-based compounds, enabling the strategic design of novel molecular entities.

Introduction: The Strategic Importance of the C-Br Bond in a Disubstituted Pyridine Scaffold

The this compound molecule, with its distinct substitution pattern, presents a versatile platform for the synthesis of complex organic molecules. The pyridine core is a ubiquitous motif in pharmaceuticals, and the strategic placement of halogen atoms allows for selective functionalization.[1] This guide focuses specifically on the reactivity of the C-Br bond at the 3-position of the pyridine ring.

The inherent reactivity difference between the C-Br and C-Cl bonds is a key feature of this molecule. Generally, the C-Br bond is weaker and thus more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust C-Cl bond.[2][3] This differential reactivity allows for selective transformations at the 3-position while leaving the 5-(3-chlorophenyl) moiety intact for subsequent modifications or as a stable structural element.

This guide will explore the nuances of this reactivity, providing both theoretical understanding and practical, field-proven protocols to harness the synthetic potential of this valuable building block.

Understanding the Reactivity Landscape: Electronic and Steric Considerations

The reactivity of the C-Br bond in this compound is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack and facilitates oxidative addition of palladium catalysts. The presence of the 3-chlorophenyl group at the 5-position further modulates the electronic environment of the pyridine ring, influencing the reactivity of the C-Br bond.

  • Steric Hindrance: The substituents at the 3 and 5 positions create a specific steric environment around the C-Br bond. While not excessively hindered, this steric profile can influence the choice of catalyst, ligand, and reaction conditions to achieve optimal yields in cross-coupling reactions.[4][5]

The interplay of these factors dictates the preferred reaction pathways and the efficiency of various synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-Br bond in this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

G cluster_catalytic_cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalated Complex) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R Ar-Br Ar-Br (this compound) Ar-Br->Oxidative_Addition R-M R-M (Coupling Partner) R-M->Transmetalation

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl structures.[6][7] This reaction is instrumental in synthesizing analogues of this compound with diverse aryl and heteroaryl substituents at the 3-position.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for efficient coupling. For electron-deficient substrates like substituted bromopyridines, bulky, electron-rich ligands such as SPhos or XPhos can enhance catalytic activity.[6]

  • Base and Solvent: A suitable base, often a carbonate or phosphate, is required to facilitate the transmetalation step.[8] The solvent system, typically a mixture of an organic solvent and water, is critical for dissolving both the organic and inorganic reagents.[9]

Parameter Condition Rationale
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Readily available and effective for a range of substrates.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for the transmetalation step.
Solvent Toluene/H₂O, 1,4-Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing access to a wide range of alkynyl-substituted pyridines.[10][11]

Causality Behind Experimental Choices:

  • Dual Catalysis: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[12]

  • Amine Base: An amine base, such as triethylamine or diisopropylethylamine, serves as both the base and often as a solvent.[13]

Parameter Condition Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Effective for activating the C-Br bond.
Cu Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Ligand PPh₃Stabilizes the palladium catalyst.
Base Et₃N, i-Pr₂NEtActs as a base and often as a solvent.
Solvent THF, DMFAnhydrous conditions are crucial for reaction efficiency.
Temperature Room Temperature to 80 °CGenerally milder conditions compared to Suzuki coupling.

Table 2: Typical Reaction Conditions for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[1][14] This reaction is of paramount importance in drug discovery for introducing amine functionalities.

Causality Behind Experimental Choices:

  • Bulky Ligands: The success of the Buchwald-Hartwig amination relies heavily on the use of sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, SPhos). These ligands promote the reductive elimination step, which is often rate-limiting.[15]

  • Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and form the active palladium-amido complex.[16]

G cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Reagent_Prep Reagent Preparation (Aryl Bromide, Amine, Catalyst, Ligand, Base) Start->Reagent_Prep Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagent_Prep->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent (e.g., Toluene, THF) Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (e.g., 80-110 °C) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Aryl Amine) Purification->Product

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of argon, add to a Schlenk tube the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[16]

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[17][18] This reaction is a valuable tool for introducing vinyl groups onto the pyridine scaffold.

Causality Behind Experimental Choices:

  • Base: An organic or inorganic base is used to regenerate the active Pd(0) catalyst at the end of the catalytic cycle.[17]

  • Ligand: While some Heck reactions can proceed without a phosphine ligand, the use of ligands such as tri(o-tolyl)phosphine can improve reaction efficiency and selectivity.[19]

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium source.
Ligand P(o-tol)₃, PPh₃Can improve reaction rate and yield.
Base Et₃N, K₂CO₃Regenerates the active Pd(0) catalyst.
Solvent DMF, AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required for the Heck reaction.

Table 3: Typical Reaction Conditions for the Heck Reaction.

Experimental Protocol: Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., DMF, 5 mL).

  • Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Chemoselectivity: C-Br versus C-Cl Reactivity

A significant advantage of using this compound as a building block is the potential for chemoselective cross-coupling. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions due to its lower bond dissociation energy.[2][3] This allows for selective functionalization at the 3-position of the pyridine ring while leaving the chloro-substituent on the phenyl ring untouched.

This differential reactivity can be exploited in sequential cross-coupling strategies. For instance, a Suzuki-Miyaura coupling can be performed at the C-Br position under standard conditions, followed by a second, more forcing cross-coupling reaction at the C-Cl position using a more active catalyst system, if desired.

Conclusion and Future Outlook

The C-Br bond in this compound is a highly valuable and reactive functional group that provides a reliable entry point for the synthesis of a diverse array of complex molecules. Through a judicious choice of palladium catalyst, ligand, and reaction conditions, researchers can selectively perform a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The inherent chemoselectivity over the C-Cl bond further enhances the synthetic utility of this building block. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the fields of drug discovery and materials science, a thorough understanding of the reactivity of key intermediates like this compound will remain essential for driving innovation.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages.[1][2][3] Its development by Professors Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized the field by providing a general and efficient alternative to traditional methods, which often suffered from harsh reaction conditions and limited substrate scope.[1][4][5]

This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 3-Bromo-5-(3-chlorophenyl)pyridine, a heteroaromatic halide of significant interest in drug discovery. The presence of multiple halogen atoms and a pyridine ring presents unique challenges and opportunities for selective functionalization, making a thorough understanding of the reaction parameters essential for successful synthesis.

Mechanism and Key Principles: A Look Inside the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[1][7][8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][9]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Complex L2Pd(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amido_Complex Amido Complex [L2Pd(Ar)(NHR2)]+X- Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Base Final_Amido_Complex Final Amido Complex L2Pd(Ar)(NR2) Deprotonation->Final_Amido_Complex Reductive_Elimination Reductive Elimination Final_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product Ar-NR2 Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand, base, and solvent is critical for the success of the reaction, as these components influence the rate and efficiency of each step in the catalytic cycle. For a substrate like this compound, the electron-deficient nature of the pyridine ring can facilitate oxidative addition, while the presence of the chloro-substituent requires careful optimization to avoid side reactions.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentRecommended SpecificationsSupplier (Example)
This compound>97% purityCommercially Available
AmineVarious primary and secondary aminesCommercially Available
Palladium Pre-catalystPd₂(dba)₃ or Pd(OAc)₂Commercially Available
Phosphine LigandXantphos, RuPhos, or similarCommercially Available
BaseSodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)Anhydrous, >98%
SolventToluene or 1,4-DioxaneAnhydrous, <50 ppm H₂O
Schlenk Flask/Reaction VialOven-dried---
Magnetic Stirrer/Hotplate------
Inert Gas SupplyArgon or NitrogenHigh purity
Syringes and NeedlesGas-tight---
TLC PlatesSilica gel 60 F₂₅₄---
Column Chromatography SuppliesSilica gel, appropriate solvents---

Safety Precautions: The Buchwald-Hartwig amination involves the use of potentially hazardous materials. Palladium catalysts, phosphine ligands, and strong bases should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be conducted under an inert atmosphere of argon or nitrogen.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound

This protocol is a starting point for the coupling of various primary and secondary amines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble oven-dried Schlenk flask with stir bar. Reagents 2. Add aryl halide, catalyst, ligand, and base. Setup->Reagents Inert 3. Evacuate and backfill with inert gas (3x). Reagents->Inert Solvent 4. Add anhydrous solvent and amine via syringe. Inert->Solvent Heating 5. Heat to desired temperature with stirring. Solvent->Heating Monitoring 6. Monitor reaction by TLC or LC-MS. Heating->Monitoring Quench 7. Cool to RT and quench with water. Monitoring->Quench Extraction 8. Extract with organic solvent (e.g., EtOAc). Quench->Extraction Drying 9. Dry organic layer and concentrate. Extraction->Drying Purification 10. Purify by column chromatography. Drying->Purification

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe. Then, add the amine (1.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Results and Discussion: Optimizing for Success

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of reaction parameters.

ParameterCondition ACondition BRationale and Discussion
Catalyst Pd₂(dba)₃Pd(OAc)₂Both are common Pd(0) and Pd(II) precatalysts, respectively. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[2][6]
Ligand XantphosRuPhosBulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[1][10][11] The choice of ligand can significantly impact the reaction rate and yield, and screening may be necessary for challenging substrates.
Base NaOtBuCs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice, but for base-sensitive substrates, a milder base like Cs₂CO₃ may be more suitable.[6][12][13]
Solvent Toluene1,4-DioxaneAprotic, non-polar to moderately polar solvents are typically used.[6][14][15] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Temperature 100 °C80 °CThe reaction temperature is typically elevated to facilitate the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition.[7]

Troubleshooting Common Issues:

  • Low Conversion: This may be due to catalyst deactivation, insufficient reaction time or temperature, or an inappropriate choice of ligand or base. Consider screening different ligands and bases, or increasing the catalyst loading.

  • Side Reactions: The primary side reaction is often hydrodehalogenation, where the bromo-substituent is replaced by a hydrogen atom. This can be minimized by using a less sterically hindered ligand or a milder base.

  • Reaction with the Chloro-substituent: While the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings, some reactivity at the chloro-position may be observed under forcing conditions.[6] Careful monitoring of the reaction is crucial to ensure selectivity.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl derivatives of this compound. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of primary and secondary amines can be successfully coupled to this versatile heteroaromatic scaffold. The protocols and insights provided in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient synthesis of novel compounds with potential biological or functional properties.

References

Application Notes & Protocols: Leveraging 3-Bromo-5-(3-chlorophenyl)pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 3-Bromo-5-(3-chlorophenyl)pyridine, a versatile heterocyclic building block for researchers in medicinal chemistry, drug development, and materials science. Its unique structural motif, featuring a pyridine core with two distinct halogenated aryl moieties, offers a platform for selective, sequential functionalization. We present detailed protocols and expert insights for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, troubleshooting, and safety considerations are discussed to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound (CAS No. 675590-26-8) is a disubstituted pyridine derivative of significant interest in contemporary organic synthesis.[1][2] Its value lies in the differential reactivity of its two carbon-halogen bonds. The C(sp²)-Br bond on the pyridine ring is significantly more susceptible to oxidative addition by palladium(0) catalysts than the C(sp²)-Cl bond on the appended phenyl ring. This reactivity difference is the cornerstone of its utility, enabling chemists to perform selective cross-coupling at the pyridine 3-position while leaving the chlorophenyl group intact for subsequent transformations.

This hierarchical reactivity makes it an ideal scaffold for building complex molecular architectures. The 3,5-disubstituted pyridine motif is a common feature in a wide array of biologically active compounds, including kinase inhibitors, antimicrobial agents, and other potential therapeutics.[3][4] This document serves as a practical guide to harnessing the synthetic potential of this building block.

Caption: Structure and key reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Insights

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is the primary method for functionalizing this compound. The following sections provide detailed, field-proven protocols for the most critical transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally powerful method for creating carbon-carbon bonds, essential for synthesizing biaryl and heteroaryl structures found in many kinase inhibitors.[5][6][7] The reaction couples the organohalide with an organoboron species, typically a boronic acid or ester.

Causality & Expertise: The choice of catalyst, ligand, and base is critical for success, especially with heteroaryl halides which can be challenging substrates.[8]

  • Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often more active and stable when paired with a suitable phosphine ligand.

  • Ligand: Electron-rich, bulky phosphine ligands like SPhos or XPhos are highly effective. They promote the reductive elimination step and stabilize the palladium catalyst, preventing the formation of inactive palladium black.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is necessary to activate the boronic acid via formation of a boronate complex, facilitating transmetalation. Carbonates are generally preferred over stronger bases like hydroxides which can promote unwanted side reactions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is standard. Water is crucial for dissolving the base and aiding in the formation of the active boronate species.[7]

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Loading: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%). The ligand-to-palladium ratio is typically 2:1.

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Reactants & Catalyst Setup reactants This compound Arylboronic Acid Base (K₂CO₃) Pd(OAc)₂ / SPhos start->reactants process Degas & Heat (80-110 °C) in Dioxane/H₂O reactants->process workup Aqueous Work-up (EtOAc Extraction) process->workup purify Column Chromatography workup->purify product 3-Aryl-5-(3-chlorophenyl)pyridine purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

ParameterTypical ConditionRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Stable Pd(II) pre-catalysts reduced in situ to active Pd(0).
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands enhance catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFAprotic organic solvent with water to dissolve the base.
Temperature 80-120 °CProvides thermal energy to overcome activation barriers.

Table 1: Summary of Suzuki-Miyaura Coupling Conditions.[9][10]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds, a linkage present in a vast number of pharmaceuticals.[11][12] This reaction couples an aryl halide with a primary or secondary amine.

Causality & Expertise:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is crucial. Ligands like BINAP, Xantphos, or RuPhos are designed to facilitate both the oxidative addition and the challenging C-N reductive elimination steps.[9][13][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Weaker bases like carbonates can be used but often require higher temperatures and longer reaction times.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory. Protic solvents will quench the strong base and interfere with the catalytic cycle. The reaction is highly sensitive to air and moisture.[12][15]

  • Inert Atmosphere Setup: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%) to a Schlenk flask inside a glovebox.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.2-1.5 eq.) followed by this compound (1.0 eq.).

  • Solvent and Amine: Add anhydrous, degassed toluene or dioxane, followed by the amine coupling partner (1.1-1.3 eq.).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald_Workflow start Inert Atmosphere Setup (Glovebox) reactants This compound Amine (R₂NH) Base (NaOt-Bu) Pd₂(dba)₃ / Xantphos start->reactants process Heat (80-110 °C) in Anhydrous Toluene reactants->process workup Quench & Aqueous Work-up process->workup purify Column Chromatography workup->purify product 3-Amino-5-(3-chlorophenyl)pyridine purify->product

Caption: General workflow for the Buchwald-Hartwig Amination reaction.

ParameterTypical ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable palladium sources.
Ligand BINAP, Xantphos, RuPhosSpecialized ligands that promote C-N bond formation.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic base deprotonates the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CDrives the reaction to completion.

Table 2: Summary of Buchwald-Hartwig Amination Conditions.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[16][17] This reaction is notable for its mild conditions and is used to synthesize conjugated enynes and arylalkynes.

Causality & Expertise:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst.[18] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Conditions: The reaction is typically run at room temperature to slightly elevated temperatures under an inert atmosphere. Anhydrous and anaerobic conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[17]

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq.) and the copper(I) iodide (CuI, 2-5 mol%).

  • Solvent and Amine: Add a degassed solvent like THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Sonogashira_Workflow start Inert Atmosphere Setup reactants This compound Terminal Alkyne Base (Et₃N) Pd(PPh₃)₄ / CuI start->reactants process Stir at RT in THF reactants->process workup Filter through Celite & Aqueous Work-up process->workup purify Column Chromatography workup->purify product 3-Alkynyl-5-(3-chlorophenyl)pyridine purify->product

Caption: General workflow for the Sonogashira coupling reaction.

ParameterTypical ConditionRationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Activates the C-Br bond via oxidative addition.
Cu Co-catalyst CuIForms copper acetylide to facilitate transmetalation.
Base Et₃N, DIPAActs as a proton scavenger and solvent.
Solvent THF, DMF, Et₃NAnhydrous, degassed polar aprotic solvent.
Temperature Room Temperature to 60 °CMild conditions prevent side reactions.

Table 3: Summary of Sonogashira Coupling Conditions.[9][18][19]

Safety and Handling

Working with halogenated aromatic compounds and organometallic catalysts requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.[20]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[20] Pyridine-containing compounds are known for their pungent, unpleasant odor and potential toxicity.[20]

  • Inert Atmosphere: Palladium catalysts and many ligands are air-sensitive. Reactions like the Buchwald-Hartwig amination are also moisture-sensitive. The use of a glovebox or Schlenk line techniques is essential for reproducibility and safety.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents.[21] Keep containers tightly sealed.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from palladium catalysts, in accordance with institutional and local regulations.

Conclusion

This compound is a highly valuable and versatile building block for constructing complex molecular frameworks. Its differentiated reactivity allows for selective functionalization at the C3 position of the pyridine ring through robust and well-established palladium-catalyzed cross-coupling reactions. By understanding the principles behind catalyst selection, reaction conditions, and proper handling, researchers can effectively utilize this intermediate to accelerate the synthesis of novel compounds for drug discovery and materials science applications.

References

The Strategic Application of 3-Bromo-5-(3-chlorophenyl)pyridine in Medicinal Chemistry: A Guide to Synthesizing Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often guided by the identification and strategic modification of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 3,5-diarylpyridine motif has emerged as one such scaffold, demonstrating significant potential in the development of potent and selective kinase inhibitors. Within this class, 3-Bromo-5-(3-chlorophenyl)pyridine stands out as a key intermediate, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. Its utility lies in the strategic placement of a reactive bromine atom, which serves as a handle for introducing chemical diversity through various cross-coupling reactions, and the presence of a 3-chlorophenyl group, a common feature in many kinase inhibitors that can engage in crucial hydrophobic and halogen-bonding interactions within the ATP-binding pocket of target kinases.

This comprehensive guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a particular focus on its use in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its derivatization, and discuss the biological evaluation of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their own discovery programs.

The Rationale for Targeting p38 MAP Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various cancers.[2][3] The p38α isoform, in particular, is a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive therapeutic target for the development of novel anti-inflammatory drugs.[2]

The development of small-molecule inhibitors that target the ATP-binding site of p38 MAP kinase has been a major focus of drug discovery efforts.[4] The 3,5-diarylpyridine scaffold has proven to be a particularly fruitful starting point for the design of potent and selective p38 inhibitors. The pyridine core can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase, while the two aryl substituents can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Strategic Synthesis: Leveraging the this compound Scaffold

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the pyridine ring, enabling a systematic exploration of the structure-activity relationship (SAR). The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context, offering a robust and high-yielding method for the formation of C-C bonds.

Below is a logical workflow for the synthesis of a library of 3,5-diarylpyridine derivatives starting from this compound.

G A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D Library of 3-(Aryl/Heteroaryl)-5-(3-chlorophenyl)pyridine Derivatives C->D Pd catalyst, base E Biological Evaluation (e.g., p38 Kinase Assay) D->E F SAR Analysis and Lead Optimization E->F

Caption: Synthetic workflow for generating a library of p38 MAPK inhibitors.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the synthesis of 3-(Aryl/Heteroaryl)-5-(3-chlorophenyl)pyridine derivatives. The reaction conditions may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(Aryl/Heteroaryl)-5-(3-chlorophenyl)pyridine derivative.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material (this compound) and the appearance of a new, less polar spot on TLC. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro p38α MAP Kinase Activity Assay

This protocol describes a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method for measuring the inhibitory activity of synthesized compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATF-2 (activating transcription factor-2) substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat a 96-well microplate with the ATF-2 substrate and incubate overnight at 4 °C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add recombinant p38α MAP kinase to each well (except the negative control).

  • Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30 °C for 30-60 minutes.

  • Stop the reaction by washing the plate three times with wash buffer.

  • Add the anti-phospho-ATF-2 (Thr71) antibody to each well and incubate for 1 hour at room temperature. Wash the plate three times.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the plate three times.

  • Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Add the stop solution and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The assay is validated by a clear dose-dependent inhibition of the p38α MAP kinase activity by a known inhibitor (e.g., SB203580). The Z'-factor for the assay should be calculated to ensure its robustness for screening.

Data Presentation: Structure-Activity Relationship of 3,5-Diarylpyridine Analogs

The following table summarizes the p38α inhibitory activity of a representative set of 3,5-diarylpyridine analogs, highlighting the impact of substitutions on the aryl ring introduced at the 3-position.

Compound IDR Group (at 3-position)p38α IC₅₀ (nM)
1a Phenyl150
1b 4-Fluorophenyl50
1c 4-Methylphenyl120
1d 4-Methoxyphenyl200
1e 2-Naphthyl80
1f 4-Pyridyl35
1g 2-Thienyl180

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate typical SAR trends observed in the literature for this class of compounds.

The data suggests that electron-withdrawing groups, such as fluorine, at the 4-position of the phenyl ring can enhance potency. Furthermore, the introduction of a basic nitrogen atom, as in the 4-pyridyl analog, often leads to a significant increase in inhibitory activity, likely due to the formation of an additional hydrogen bond with the kinase.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The synthesized 3,5-diarylpyridine derivatives act as ATP-competitive inhibitors of p38 MAP kinase. By binding to the ATP pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the propagation of the inflammatory signal.

G A Inflammatory Stimuli (e.g., Cytokines, Stress) B Upstream Kinases (MKK3/6) A->B C p38 MAP Kinase (Inactive) B->C Phosphorylation D p38 MAP Kinase (Active) C->D E Downstream Substrates (e.g., ATF-2, MK2) D->E Phosphorylation F Inflammatory Gene Expression (e.g., TNF-α, IL-1β) E->F G 3,5-Diarylpyridine Inhibitor G->D Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic design allows for the efficient generation of diverse libraries of compounds through well-established cross-coupling methodologies. The resulting 3,5-diarylpyridine derivatives have demonstrated significant potential as potent and selective inhibitors of p38 MAP kinase, a key target in a multitude of inflammatory diseases and cancers.

Future efforts in this area will likely focus on the further optimization of the 3,5-diarylpyridine scaffold to enhance pharmacokinetic properties, improve selectivity profiles against other kinases, and explore their potential in novel therapeutic indications. The continued application of this privileged scaffold, coupled with a deeper understanding of the biology of kinase signaling, holds great promise for the discovery of next-generation medicines.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 3,5-Disubstituted Pyridine Scaffold in Kinase Inhibition

The 3,5-disubstituted pyridine motif is a cornerstone in the design of contemporary kinase inhibitors. Its rigid framework provides a reliable scaffold for the precise spatial orientation of pharmacophoric elements, enabling targeted interactions within the ATP-binding pocket of various kinases. The strategic placement of substituents at the 3- and 5-positions allows for the exploration of key interactions with the hinge region, the ribose-binding pocket, and the solvent-exposed region of the kinase domain. The starting material, 3-Bromo-5-(3-chlorophenyl)pyridine, is a particularly attractive building block for the synthesis of such inhibitors. The bromine atom at the 3-position serves as a versatile handle for the introduction of diverse chemical moieties through well-established cross-coupling reactions, while the 3-chlorophenyl group at the 5-position can occupy a hydrophobic pocket in the kinase active site, contributing to the overall binding affinity and selectivity of the final compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors from this valuable starting material, with a focus on the underlying principles of the chemical transformations and detailed, field-proven protocols.

Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The synthetic elaboration of the this compound core primarily relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These reactions are favored for their broad functional group tolerance, mild reaction conditions, and high yields, making them ideal for the construction of complex molecular architectures in a drug discovery setting.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of a C-C bond between the bromine-bearing carbon of the pyridine ring and an sp2-hybridized carbon of a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl kinase inhibitors, where the newly introduced aromatic ring can establish crucial interactions within the kinase active site.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, inserting into the carbon-bromine bond to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species (boronic acid or ester) reacts with the palladium(II) complex in the presence of a base. The organic group from the boron is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling and must be optimized for each specific substrate combination.

Buchwald-Hartwig Amination: Introducing Key Amine Functionalities

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common structural motif in many kinase inhibitors that often acts as a hydrogen bond donor or acceptor in the hinge region of the kinase. This reaction enables the formation of a C-N bond between the 3-position of the pyridine ring and a primary or secondary amine.

Mechanism and Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle:

  • Oxidative Addition: A palladium(0) complex undergoes oxidative addition to the this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the palladium(0) catalyst.

The selection of the appropriate palladium precursor, phosphine ligand, and base is crucial for achieving high yields and minimizing side reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of a 3-aryl-5-(3-chlorophenyl)pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-(3-chlorophenyl)pyridine.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol outlines a general procedure for the synthesis of a 3-amino-5-(3-chlorophenyl)pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Add the this compound and the primary amine to the reaction mixture.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-(3-chlorophenyl)pyridine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Exemplary Kinase Inhibitors and Their Biological Activity

Compound StructureTarget Kinase(s)IC₅₀ (nM)Reference
Compound A (A[2][3][4]triazine-pyridine derivative)CDK121[1]
CDK2-
CDK5-
Compound B (A 3,5-diaryl-2-aminopyridine derivative)ALK2-[3]

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->buchwald product_suzuki 3-Aryl-5-(3-chlorophenyl)pyridine (Kinase Inhibitor Scaffold) suzuki->product_suzuki product_buchwald 3-Amino-5-(3-chlorophenyl)pyridine (Kinase Inhibitor Scaffold) buchwald->product_buchwald

Caption: General synthetic routes from this compound.

Kinase Signaling Pathway Inhibition

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) RTK->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Inhibitor Synthesized Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of a diverse range of potential kinase inhibitors. The application of robust and well-understood palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides a straightforward and efficient means to explore the structure-activity relationships of 3,5-disubstituted pyridine derivatives. The protocols and strategies outlined in this document are intended to serve as a practical guide for researchers in the field of drug discovery. Further exploration of a wider array of coupling partners and the subsequent biological evaluation of the synthesized compounds will undoubtedly lead to the discovery of novel and potent kinase inhibitors with therapeutic potential.

References

Gram-Scale Synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(3-chlorophenyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its disubstituted pyridine core allows for further functionalization, making it a valuable intermediate in the synthesis of complex organic molecules with potential applications in drug discovery and development. This application note provides a detailed, field-tested protocol for the gram-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, safety protocols, and detailed characterization are explained to ensure reproducibility and safe handling.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] It is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. In this protocol, we will couple 3,5-dibromopyridine with 3-chlorophenylboronic acid. The regioselectivity of this reaction is generally high, with the coupling preferentially occurring at one of the bromine-substituted positions.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

G cluster_0 Suzuki-Miyaura Coupling 3,5-Dibromopyridine 3,5-Dibromopyridine This compound This compound 3,5-Dibromopyridine->this compound  +  3-Chlorophenylboronic acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-100 °C G setup Reaction Setup reagents Add Reagents setup->reagents 1. Flame-dry flask inert Inert Atmosphere reagents->inert 2. Add solids reaction Reaction inert->reaction 3. Add solvents & degas workup Work-up reaction->workup 4. Heat & stir extraction Extraction workup->extraction 5. Cool & filter purification Purification extraction->purification 6. Extract & dry characterization Characterization purification->characterization 7. Column chromatography G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

References

Application Note & Protocol: Chemoselective Sonogashira Coupling of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which typically utilizes a palladium catalyst and a copper(I) co-catalyst under mild conditions, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The resulting arylalkyne and conjugated enyne motifs are prevalent in a multitude of biologically active molecules, making the Sonogashira reaction a critical tool for drug development professionals.[4][5]

This application note provides a comprehensive guide to the Sonogashira coupling of a specific and challenging substrate: 3-Bromo-5-(3-chlorophenyl)pyridine . This molecule presents a unique opportunity for chemoselective functionalization due to the presence of two distinct halogen atoms on different aromatic rings. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > Br >> Cl.[6][7] This significant difference in reactivity allows for the selective coupling at the more labile carbon-bromine bond on the pyridine ring, while leaving the more robust carbon-chlorine bond on the phenyl ring intact for potential downstream modifications.

This guide is designed for researchers and scientists, offering not only a detailed, step-by-step protocol but also a deep dive into the causality behind experimental choices, troubleshooting strategies, and key optimization parameters.

The Catalytic Machinery: Mechanism and Rationale

The Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a primary palladium cycle and a secondary copper cycle.[8][9] Understanding these cycles is paramount to rational optimization and troubleshooting.

  • The Palladium Cycle (The Workhorse): The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C(sp²)-Br bond of the pyridine ring, forming a Pd(II) intermediate. This step is highly selective for the bromide over the chloride due to the lower bond dissociation energy of the C-Br bond.[6]

  • The Copper Cycle (The Alkyne Activator): Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][8] This species is significantly more nucleophilic than the parent alkyne.

  • Transmetalation & Reductive Elimination: The pivotal transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) center, regenerating the copper(I) halide.[6][9] A subsequent reductive elimination from the palladium complex forms the desired C(sp²)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

The choice of each reaction component is critical for achieving high yield and selectivity.

  • Palladium Pre-catalyst: While Pd(0) complexes like Pd(PPh₃)₄ can be used, Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂ are often preferred.[1][6] They are more stable to air and are readily reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[1]

  • Copper(I) Co-catalyst: Copper(I) iodide is the most common co-catalyst, used to increase the reaction rate under mild conditions.[11] Its presence, however, can sometimes lead to the undesirable side-reaction of alkyne homocoupling (Glaser coupling).[1] Protocols exist for copper-free Sonogashira reactions, but they often require more specialized ligands or harsher conditions to achieve comparable efficiency.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the hydrogen halide (HBr) generated during the reaction.[1][9] It can often be used as both the base and the solvent.[13]

  • Solvent: The reaction requires a solvent that can solubilize all components. Anhydrous, deaerated solvents like DMF, THF, or acetonitrile are common choices.[14][15] An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the Pd(0) catalyst and suppress Glaser coupling.[9]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Product (Ar-C≡CR') CuX Cu(I)Br Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Alkyne + Base (R'C≡CH) Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX ArBr This compound Alkyne Terminal Alkyne (R'C≡CH)

Caption: A simplified diagram of the interconnected catalytic cycles.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.

3.1 Materials and Reagents

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq, 3 mol%)

  • Copper(I) Iodide [CuI] (0.06 eq, 6 mol%)

  • Triethylamine (Et₃N), anhydrous (approx. 0.2 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

3.2 Reaction Setup and Execution

Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting Oven-dry glassware. Purge with Argon/N₂. B 2. Reagent Addition Add aryl bromide, THF, Et₃N, and phenylacetylene to flask. A->B C 3. Degassing Bubble Argon/N₂ through the solution for 15 min. B->C D 4. Catalyst Addition Add PdCl₂(PPh₃)₂ and CuI under positive Ar/N₂ pressure. C->D E 5. Reaction Stir at room temperature. Monitor by TLC/LC-MS. D->E F 6. Work-up Quench with sat. NH₄Cl. Extract with Ethyl Acetate. E->F G 7. Purification Dry, concentrate, and purify by flash column chromatography. F->G H 8. Characterization Obtain final product. Analyze by NMR, MS. G->H

Caption: A step-by-step visual guide to the experimental procedure.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 287 mg, 1.0 mmol, 1.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (3 mL) and anhydrous Et₃N (2 mL) via syringe. Stir until the solid is fully dissolved. Add phenylacetylene (e.g., 132 µL, 1.2 mmol, 1.2 eq) via syringe.

  • Degassing: Bubble Argon or Nitrogen gas gently through the stirred solution for 15-20 minutes to ensure the mixture is thoroughly deoxygenated.

  • Catalyst Addition: To the stirred solution, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%) and CuI (11.4 mg, 0.06 mmol, 6 mol%) in one portion. Briefly flush the flask with inert gas before re-sealing.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, typically showing consumption of the starting bromide within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the bulk of the amine base and copper salts. Follow with a wash of brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to afford the pure product, 3-((3-chlorophenyl)ethynyl)-5-phenylpyridine.

Optimization and Troubleshooting

The success of the Sonogashira coupling is highly dependent on several parameters. The following table provides guidance for optimizing the reaction and troubleshooting common issues.

Parameter/Issue Standard Condition Observation / Problem Recommended Action & Rationale
Catalyst Loading Pd: 3 mol%, Cu: 6 mol%Slow or incomplete reaction.Increase Pd loading to 5 mol% and Cu to 10 mol%. A higher catalyst concentration can overcome slower kinetics, especially if trace impurities are present.[16]
Base Triethylamine (Et₃N)Low yield, significant starting material recovery.Switch to a stronger or bulkier amine base like Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ in DMF. The base's strength can be critical for efficient alkyne deprotonation.[17]
Solvent THF/Et₃NPoor solubility of starting materials.Use DMF as a solvent. DMF is more polar and has a higher boiling point, which can improve solubility and allow for heating if necessary.[14]
Temperature Room TemperatureNo reaction or very slow conversion.Gently heat the reaction to 40-50 °C. While the C-Br bond is reactive, some substrate combinations benefit from mild heating to overcome activation barriers.[10]
Side Product -Significant formation of a byproduct from alkyne dimerization (Glaser coupling).Ensure rigorous deoxygenation of the reaction mixture. Reduce the amount of CuI catalyst or switch to a "copper-free" protocol using a ligand like sXPhos and a base like Cs₂CO₃.[1][18]
Chemoselectivity -Evidence of coupling at the chloride position.This is highly unlikely under these mild conditions. If observed, lower the reaction temperature and reduce catalyst loading. The C-Cl bond typically requires much harsher conditions (e.g., >100 °C, specialized ligands) to react.[19][20]

Conclusion

The Sonogashira coupling of this compound offers a reliable and chemoselective pathway to valuable 3-aryl-5-alkynylpyridine scaffolds. By leveraging the inherent reactivity difference between the aryl bromide and aryl chloride, this protocol provides a robust method for targeted synthesis. Careful attention to establishing and maintaining an inert atmosphere, along with the rational selection of catalyst, base, and solvent, are the keys to achieving high yields and purity. The guidelines presented herein serve as a validated starting point for researchers, enabling both successful execution and informed optimization for various terminal alkynes.

References

Application Notes and Protocols for 3-Bromo-5-(3-chlorophenyl)pyridine in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Bromo-5-(3-chlorophenyl)pyridine in Advanced Organic Semiconductors

In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound emerges as a strategically important precursor, offering a unique combination of electronic properties and synthetic versatility. The pyridine core, being electron-deficient, provides a foundation for electron-transporting materials (ETMs) or can be functionalized with electron-donating moieties to create hole-transporting materials (HTMs). The presence of a bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of extended π-conjugated systems. The 5-(3-chlorophenyl) substituent further modulates the electronic properties and morphology of the resulting materials.

These application notes provide a comprehensive guide for researchers, chemists, and materials scientists on the utilization of this compound as a key intermediate in the synthesis of novel organic electronic materials. The protocols detailed herein are based on established synthetic methodologies for analogous 3,5-disubstituted pyridines and offer a robust starting point for the development of next-generation organic semiconductors.

PART 1: Synthesis of Functionalized Diarylpyridines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In the context of organic electronics, this reaction is instrumental in building the complex architectures required for efficient charge transport and light emission. The bromine atom of this compound is readily activated by a palladium catalyst, facilitating its reaction with a variety of boronic acids or esters.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., P(t-Bu)₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (for aqueous base solutions)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).

  • Add the base. If using an aqueous solution of the base, ensure the organic solvent is miscible or that the reaction is vigorously stirred to ensure proper mixing.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired diarylpyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst, which is the active catalytic species.

  • Anhydrous Solvents: While some Suzuki reactions tolerate water, starting with anhydrous solvents minimizes side reactions and ensures reproducibility.

  • Degassing: Removes dissolved oxygen which can deactivate the catalyst.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[3]

  • Ligand: Bulky, electron-rich phosphine ligands can improve the efficiency of the oxidative addition step, especially for less reactive aryl chlorides, and stabilize the palladium catalyst.[1]

PART 2: Application in Hole-Transporting Materials (HTMs)

The pyridine core, when functionalized with electron-donating groups such as carbazoles or triphenylamines, can form the basis of efficient hole-transporting materials.[3] These materials are essential for transporting holes from the anode to the emissive layer in OLEDs and for extracting holes from the perovskite layer in solar cells.[4]

Conceptual Synthesis of a Carbazole-Substituted HTM

A potential HTM can be synthesized by coupling this compound with a carbazole-based boronic acid. The resulting molecule would benefit from the excellent hole-transporting properties of the carbazole moiety.[3]

Caption: Synthetic route to a potential HTM.

Expected Properties and Characterization
PropertyExpected CharacteristicCharacterization Technique
Thermal Stability High glass transition temperature (Tg) and decomposition temperature (Td) for device longevity.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Electrochemical Properties Suitable HOMO level for efficient hole injection from the anode and alignment with the emissive layer.Cyclic Voltammetry (CV)
Photophysical Properties High triplet energy to prevent exciton quenching from the emissive layer.UV-Vis and Photoluminescence Spectroscopy
Hole Mobility High mobility for efficient charge transport.Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) measurements

PART 3: Application in Electron-Transporting Materials (ETMs)

The inherent electron-deficient nature of the pyridine ring makes this compound an excellent starting point for the synthesis of electron-transporting materials.[5][6] By coupling it with other electron-withdrawing or rigid, non-polar aromatic groups, materials with deep LUMO levels and good electron mobility can be achieved. These are critical for transporting electrons from the cathode to the emissive layer in OLEDs.

Conceptual Synthesis of a Phenyl-Substituted ETM

A simple yet effective ETM can be conceptualized by a Suzuki coupling reaction with phenylboronic acid. The resulting 3-phenyl-5-(3-chlorophenyl)pyridine would possess a rigid structure conducive to electron transport.

Caption: Synthesis of a diarylpyridine ETM.

Expected Properties and Characterization
PropertyExpected CharacteristicCharacterization Technique
Thermal Stability High Tg and Td to ensure morphological stability during device operation.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Electrochemical Properties Low-lying LUMO level for efficient electron injection from the cathode.Cyclic Voltammetry (CV)
Photophysical Properties Wide bandgap to ensure transparency in the visible region and a high triplet energy to confine excitons in the emissive layer.UV-Vis and Photoluminescence Spectroscopy
Electron Mobility High mobility for efficient charge transport.Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) measurements

PART 4: Device Fabrication and Characterization Protocol

Once the desired HTM or ETM is synthesized and purified, its performance must be evaluated in a device. The following is a general protocol for the fabrication of a multilayer OLED by thermal evaporation.

Protocol 2: Fabrication of a Multilayer OLED

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

Procedure:

  • Substrate Cleaning: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • Layer Deposition: The organic layers and the cathode are deposited by thermal evaporation in a high vacuum chamber (pressure < 10⁻⁶ Torr).

    • Deposit the HIL (e.g., HAT-CN, 10 nm).

    • Deposit the HTL (e.g., the newly synthesized HTM or a standard like NPB, 40 nm).

    • Co-deposit the EML, consisting of a host material (e.g., CBP) and a phosphorescent or fluorescent dopant (e.g., Ir(ppy)₃), with a specific doping concentration (e.g., 6-10 wt%).

    • Deposit the ETL (e.g., the newly synthesized ETM or a standard like TPBi, 30 nm).

    • Deposit the EIL (e.g., LiF or Liq, 1 nm).

    • Deposit the metal cathode (e.g., Al, 100 nm).

  • Encapsulation: The devices are encapsulated under an inert atmosphere using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Device Characterization:

The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer. Key performance metrics include:

  • Turn-on Voltage: The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).

  • Luminance: The intensity of light emitted per unit area.

  • Current Efficiency: Measured in candela per ampere (cd/A).

  • Power Efficiency: Measured in lumens per watt (lm/W).

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected.

  • Electroluminescence (EL) Spectrum: The emission spectrum of the device under electrical excitation.

  • CIE Coordinates: The color coordinates of the emitted light on the CIE 1931 color space diagram.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its strategic placement of a reactive bromine atom and an electron-modulating chlorophenyl group on an electron-deficient pyridine core allows for the targeted design of both high-performance hole-transporting and electron-transporting materials. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to explore the potential of this compound in creating next-generation OLEDs, OPVs, and other organic electronic devices. Further exploration of various substituents via the Suzuki-Miyaura coupling will undoubtedly lead to the discovery of novel materials with tailored optoelectronic properties.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, metabolic stability, and pharmacokinetic profile.

This guide provides a comprehensive overview of established and innovative methods for the functionalization of 3-Bromo-5-(3-chlorophenyl)pyridine, a versatile building block for the synthesis of novel chemical entities. The presence of two distinct halogen atoms at electronically different positions on the pyridine ring, coupled with the biaryl structure, offers a rich platform for selective chemical modifications. We will delve into the mechanistic underpinnings of key transformations, providing detailed, field-proven protocols for their execution.

Strategic Considerations for Functionalization

The pyridine ring in this compound presents two primary sites for modification: the C3-bromo and the C5-aryl substituents. The bromine atom at the 3-position is particularly amenable to a variety of transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The pyridine nitrogen atom exerts an electron-withdrawing effect, influencing the reactivity of the ring's carbon atoms. Specifically, the C2, C4, and C6 positions are more electron-deficient and thus susceptible to nucleophilic attack under certain conditions, while the C3 and C5 positions are comparatively less so.[1]

The choice of reaction will be dictated by the desired final structure. For instance, palladium-catalyzed reactions are ideal for introducing new carbon-carbon and carbon-heteroatom bonds at the C3 position. Conversely, lithiation followed by electrophilic quench can provide access to a different set of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-C, C-N, and C-O bonds.[2] For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond on the phenyl ring allows for selective functionalization at the pyridine C3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent.[3][4] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid to yield 3-(3-chlorophenyl)-5-phenylpyridine.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate (0.02 mmol).

  • Add 1,4-dioxane (5 mL) and deionized water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterConditionRationale
Catalyst Pd(OAc)₂/PPh₃A versatile and commonly used catalyst system for Suzuki couplings.[5]
Base K₂CO₃A mild base sufficient for the transmetalation step.[6]
Solvent 1,4-Dioxane/WaterA common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.[7]
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArBr Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' R-B(OH)2 R-B(OH)2 ArBr ArBr Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[9] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C3 position of the pyridine ring.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.024 mmol) to a dry Schlenk tube.

  • Add toluene (2 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

ParameterConditionRationale
Catalyst Pd₂(dba)₃/XPhosA highly active catalyst system for C-N bond formation, particularly with challenging substrates.[10][11]
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.[12]
Solvent TolueneA common non-polar solvent for this transformation.
Temperature 100 °CEnsures a reasonable reaction rate.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition ArBr Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-Br(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L)->Amine\nCoordination R2NH [Ar-Pd(II)-Br(L)(R2NH)] [Ar-Pd(II)-Br(L)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-Br(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2 ArBr ArBr R2NH R2NH Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[13]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[14][15]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines the coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.1 mmol) dropwise.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash with saturated aqueous ammonium chloride solution (10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Sonogashira Coupling Parameters

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂/CuIA classic and effective catalyst system for Sonogashira couplings.[16]
Base TriethylamineActs as both a base and a solvent in some cases.[17]
Solvent THFA suitable solvent for this reaction.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition ArBr Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR R-C≡CH R-C≡CH R-C≡CCu R-C≡CCu R-C≡CH->R-C≡CCu CuI, Base Base Base Cu(I)Br Cu(I)Br R-C≡CCu->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling reaction.[18]

Metal-Halogen Exchange and Electrophilic Quench

Lithiation of the C3-bromo position followed by trapping with an electrophile provides a powerful alternative to cross-coupling reactions for introducing a variety of functional groups.[19][20]

Protocol: Lithiation and Quench with N,N-Dimethylformamide (DMF)

This protocol describes the formylation of this compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried Schlenk flask under argon, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add anhydrous DMF (2.0 mmol) dropwise and stir for an additional 1 hour at -78 °C.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Data Presentation: Lithiation and Quench Parameters

ParameterConditionRationale
Reagent n-ButyllithiumA strong base for efficient metal-halogen exchange.[21]
Electrophile DMFA common electrophile for the introduction of a formyl group.
Solvent Anhydrous THFA polar aprotic solvent suitable for organolithium reactions.
Temperature -78 °CLow temperature is crucial to prevent side reactions and ensure regioselectivity.[22]

Visualization: Lithiation and Electrophilic Quench Workflow

Lithiation_Workflow Start This compound Lithiation Addition of n-BuLi -78 °C, THF Start->Lithiation Intermediate 3-Lithio-5-(3-chlorophenyl)pyridine Lithiation->Intermediate Quench Addition of Electrophile (e.g., DMF) -78 °C Intermediate->Quench Product Functionalized Product Quench->Product

Caption: General workflow for the lithiation and electrophilic quench of this compound.

Nucleophilic Aromatic Substitution (SNAr)

While less common for 3-halopyridines compared to their 2- and 4-halo counterparts, nucleophilic aromatic substitution (SNAr) can be a viable strategy under specific conditions, particularly with strong nucleophiles and activation of the pyridine ring.[23][24] The electron-withdrawing nature of the pyridine nitrogen deactivates the 3-position towards nucleophilic attack relative to the 2- and 4-positions.[1] However, the presence of the 5-aryl group may subtly influence the electronic distribution and reactivity. For this compound, forcing conditions would likely be required for SNAr to occur at the C3 position.

Conclusion

The functionalization of this compound offers a gateway to a diverse range of novel pyridine-based compounds. The strategic application of palladium-catalyzed cross-coupling reactions and metal-halogen exchange methodologies, as detailed in this guide, provides researchers with a robust toolkit for molecular exploration. The protocols and mechanistic insights presented herein are intended to serve as a foundation for the development of innovative synthetic strategies in drug discovery and materials science.

References

Topic: Validated Analytical Methods for the Quantification of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides comprehensive, validated analytical methodologies for the precise and reliable quantification of 3-Bromo-5-(3-chlorophenyl)pyridine, a heterocyclic compound of significant interest in pharmaceutical synthesis and development.[1] Recognizing the critical need for robust analytical oversight in drug development, we present two orthogonal, self-validating methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The protocols are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[2][3][4]

Introduction and Scientific Rationale

This compound (CAS: 675590-26-8, Formula: C₁₁H₇BrClN, MW: 268.54 g/mol ) is a halogenated pyridine derivative.[5][6] Such compounds are pivotal building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][8] The accurate quantification of this intermediate is paramount for ensuring the purity, stability, and safety of the final drug product. Inconsistent purity can lead to variable yields, the introduction of toxic impurities, and compromised API efficacy.

The selection of analytical techniques was driven by the physicochemical properties of the analyte. The presence of aromatic rings and a pyridine moiety provides strong chromophores suitable for UV detection, making HPLC-UV a logical choice for a primary assay method.[9] The compound's predicted volatility and the presence of distinct halogen isotopes (Bromine: ⁷⁹Br/⁸¹Br ≈ 1:1; Chlorine: ³⁵Cl/³⁷Cl ≈ 3:1) make it an ideal candidate for GC-MS, which offers unparalleled specificity through both chromatographic separation and mass fragmentation analysis.[10][11] This dual-method approach provides a robust system of primary quantification and orthogonal confirmation, a cornerstone of modern analytical best practices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for robust, routine quantification of this compound in raw materials and process samples. The reverse-phase C18 column is selected for its versatility and effectiveness in retaining moderately non-polar aromatic compounds like the target analyte.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • HPLC-grade acetonitrile, methanol, and water.

  • Reference Standard: this compound, >98% purity.

Detailed Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (70:30 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of the sample expected to contain 10 mg of the analyte.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Run Time: 10 minutes

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish the baseline.

    • Perform five replicate injections of the Standard Solution to check for System Suitability.

    • Inject the Sample Solution(s).

    • Inject a Standard Solution after every 6-10 sample injections to monitor system drift.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Water 70:30) D Equilibrate HPLC System A->D B Prepare Standard Solution (100 µg/mL) E System Suitability Test (SST) (5x Standard Injections) B->E C Prepare Sample Solution (100 µg/mL) F Inject Blank & Samples C->F D->E E->F G Data Acquisition (UV at 254 nm) F->G H Integrate Peak Area G->H I Calculate Concentration (External Standard Method) H->I J Generate Report I->J GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solution (50 µg/mL in DCM) D Inject Blank & Samples A->D B Prepare Sample Solution (50 µg/mL in DCM) B->D C Set GC-MS Parameters (Oven Program, Ion Source) C->D E Data Acquisition (Full Scan & SIM Mode) D->E F Extract Ion Chromatograms E->F G Integrate Peak Area F->G H Confirm Identity (Retention Time & Mass Spectrum) F->H I Calculate Concentration G->I

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling functionalization of 3-Bromo-5-(3-chlorophenyl)pyridine. This substrate is a valuable heterocyclic building block in medicinal chemistry and materials science, featuring two distinct halogenated sites. The strategic focus of these protocols is the selective functionalization of the C-Br bond, which is more susceptible to oxidative addition in palladium-catalyzed cycles than the C-Cl bond. We present field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers a robust framework for synthesizing a diverse array of novel pyridine derivatives. Each protocol is accompanied by mechanistic insights, troubleshooting guidance, and a discussion of the critical parameters that ensure high-yield, reproducible outcomes.

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The majority of these reactions proceed through a common catalytic cycle, which is essential to understand for effective troubleshooting and optimization.[3]

The cycle typically involves three key steps:

  • Oxidative Addition : A low-valent Palladium(0) complex reacts with the organohalide (in this case, this compound), inserting into the carbon-halogen bond. This step forms a new, higher-valent Palladium(II) intermediate.[4] The greater reactivity of the C-Br bond compared to the C-Cl bond is the cornerstone of selectivity for this substrate.

  • Transmetalation : The organic group from a second reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the halide.[2][4] For C-N or C-O couplings, this step is replaced by coordination of the amine or alcohol, followed by deprotonation to form a Pd-amido or Pd-alkoxo complex.[5]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R') RR1 R-R' (Product) MX M-X (Byproduct) RX R-X (Substrate) R1M R'-M (Coupling Partner) caption General Palladium Cross-Coupling Cycle.

Caption: General Palladium Cross-Coupling Cycle.

Application Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acid coupling partners.[6][7] This protocol details the coupling of this compound with a generic arylboronic acid.

Causality Behind Experimental Choices
  • Catalyst System : A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard.[8] For challenging substrates like electron-deficient bromopyridines, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.[8] Using a pre-formed catalyst like Pd(PPh₃)₄ is also a reliable option.[9]

  • Base : A base is crucial for activating the boronic acid to facilitate transmetalation.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8] The choice of base can significantly impact yield, with stronger bases sometimes being more effective but also potentially promoting side reactions.

  • Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is frequently used.[7][9] Water aids in dissolving the inorganic base and can accelerate the reaction. All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Recommended Reaction Conditions: Suzuki-Miyaura Coupling
ParameterConditionRationale & Expert Insights
Substrate This compound1.0 equivalent
Coupling Partner Arylboronic Acid1.1 - 1.5 equivalents
Palladium Source Pd(PPh₃)₄ or Pd(dppf)Cl₂2-5 mol%
Ligand None needed for pre-formed catalystsIf using Pd(OAc)₂, add SPhos, XPhos (4-10 mol%)
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Degassed for at least 30 minutes with N₂ or Ar
Temperature 85 - 110 °CHigher temperatures may be needed for less reactive partners
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS for completion

Step-by-Step Experimental Protocol

Caption: Experimental Workflow for Suzuki Coupling.

  • Inert Atmosphere Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition : Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.[12] Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at the desired temperature (e.g., 95 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or GC-MS until the starting material is consumed.

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting
  • Low Yield/No Reaction : Verify the quality of the boronic acid, as they can degrade via protodeboronation.[11] Ensure solvents are rigorously degassed, as oxygen can deactivate the catalyst.[11]

  • Homocoupling of Boronic Acid : This side reaction is often promoted by oxygen.[11] Improve degassing procedures.

  • Debromination of Starting Material : This occurs when the palladium intermediate abstracts a hydride.[11] Consider a different base (e.g., K₃PO₄ instead of a carbonate) or a non-protic solvent system.

Application Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[5][13] This transformation is central to the synthesis of countless pharmaceuticals.[14]

Causality Behind Experimental Choices
  • Catalyst System : This reaction is highly dependent on the choice of ligand.[5] Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reductive elimination step, which is typically rate-limiting.[14][15]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[5] Sodium tert-butoxide (NaOt-Bu) is the most common choice, although weaker bases like Cs₂CO₃ can be used for sensitive substrates.[8]

  • Amine Purity : The purity of the amine coupling partner is critical. Trace impurities can poison the catalyst and halt the reaction.[12]

Recommended Reaction Conditions: Buchwald-Hartwig Amination
ParameterConditionRationale & Expert Insights
Substrate This compound1.0 equivalent
Coupling Partner Primary or Secondary Amine1.1 - 1.5 equivalents
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand RuPhos, Xantphos, or BINAP2-4 mol%
Base NaOt-Bu or Cs₂CO₃1.5 - 2.0 equivalents (handle NaOt-Bu in a glovebox)
Solvent Toluene or DioxaneMust be anhydrous and degassed
Temperature 80 - 110 °CReaction is sensitive to overheating
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS
Step-by-Step Experimental Protocol
  • Inert Atmosphere Preparation : In a glovebox, add the base (NaOt-Bu, 1.5 equiv), palladium source (Pd₂(dba)₃, 1 mol%), and ligand (RuPhos, 2 mol%) to a flame-dried Schlenk tube with a stir bar.

  • Reagent Addition : Remove the tube from the glovebox. Under a positive flow of inert gas, add the this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene via syringe.

  • Reaction Execution : Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring & Work-up : After the reaction is complete (monitored by LC-MS), cool to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous NH₄Cl solution.

  • Purification : Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Application Protocol III: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[16] It uniquely employs a dual-catalyst system of palladium and copper(I).[16]

Causality Behind Experimental Choices
  • Palladium Catalyst : As in other couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices.[17]

  • Copper(I) Co-catalyst : A copper(I) salt, typically CuI, is used as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[16]

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to deprotonate the alkyne and to act as a solvent.[17]

  • Inert Conditions : This reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction. Rigorous degassing is essential.[18]

Recommended Reaction Conditions: Sonogashira Coupling
ParameterConditionRationale & Expert Insights
Substrate This compound1.0 equivalent
Coupling Partner Terminal Alkyne1.2 - 2.0 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂1-3 mol%
Copper(I) Salt CuI1-5 mol%
Base/Solvent Et₃N or i-Pr₂NHMust be anhydrous and degassed
Co-Solvent THF or DMF (optional)Can improve solubility of the substrate
Temperature Room Temperature to 80 °CMilder conditions often suffice
Reaction Time 2 - 12 hoursMonitor by TLC or GC-MS
Step-by-Step Experimental Protocol
  • Inert Atmosphere Preparation : To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%). Seal, evacuate, and backfill with N₂/Ar three times.

  • Solvent and Reagent Addition : Add anhydrous, degassed Et₃N (as solvent) and the terminal alkyne (1.5 equiv) via syringe.

  • Reaction Execution : Stir the mixture at room temperature or heat gently (e.g., 50 °C) if the reaction is sluggish.

  • Monitoring & Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification : Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution to remove the amine base and copper salts, then wash with brine. Dry the organic layer, concentrate, and purify by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-bromo-5-(3-chlorophenyl)pyridine in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, drawing from established principles and field-proven insights to help you navigate the complexities of this specific transformation and troubleshoot any challenges you may encounter.

Introduction: Navigating the Challenges of a Differentiated Substrate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the successful application of this reaction to a substrate like this compound requires a nuanced approach. This molecule presents two key challenges:

  • Chemoselectivity: The presence of both a C-Br and a C-Cl bond necessitates a catalytic system that can selectively activate the more reactive C-Br bond. Generally, the order of reactivity for oxidative addition is I > Br > OTf > Cl.[3][4][5]

  • Catalyst Inhibition: The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[6]

This guide will provide a structured approach to overcoming these challenges, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing no conversion. Where do I start?

A1: First, ensure your reaction setup is rigorously anaerobic. Degas your solvent and reagents thoroughly, and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[7][8] Even trace amounts of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[9][10] Next, verify the integrity of your palladium catalyst and boronic acid.

Q2: I'm observing the formation of a biphenyl byproduct from my boronic acid. What's causing this?

A2: This is likely due to homocoupling, a common side reaction in Suzuki couplings.[9] It is often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst without efficient reduction to Pd(0).[9][10] Ensure your reaction is completely deoxygenated and consider using a Pd(0) source or a precatalyst system that facilitates rapid reduction.

Q3: Why is my reaction stalling at partial conversion?

A3: This could be due to several factors. Catalyst deactivation is a primary suspect, potentially caused by the pyridine substrate itself.[6] Another possibility is the degradation of your boronic acid, particularly through protodeboronation.[9][11][12] Using a more stable boronic ester (e.g., a pinacol ester) or a "slow-release" protocol with MIDA boronates can mitigate this issue.[5][11][13][14]

Q4: Should I be concerned about the chloro-substituent reacting?

A4: While the C-Br bond is significantly more reactive, reaction at the C-Cl bond can occur, especially under forcing conditions (high temperatures, prolonged reaction times) or with highly active catalysts designed for C-Cl activation.[3][4][7] Careful selection of the catalyst and ligand system is crucial for achieving high selectivity.[3][4]

In-Depth Troubleshooting Guide

Symptom: Low or No Conversion

If you are experiencing low or no conversion of your this compound, a systematic approach to troubleshooting is essential.

The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to the formation of inactive catalyst species.[6] Additionally, the oxidative addition of the C-Br bond, while more facile than the C-Cl bond, still requires an appropriately active catalyst.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and disfavor the formation of stable, off-cycle pyridine-palladium complexes.[3][4] A table of recommended ligands is provided below.

  • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion. However, this should be a secondary measure to optimizing the ligand and reaction conditions.

  • Pre-catalyst Choice: Consider using modern, well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald-type pre-catalysts). These can ensure the efficient generation of the active Pd(0) species.[10]

Table 1: Recommended Palladium Catalysts and Ligands for Selective C-Br Arylation

Catalyst/Pre-catalystLigandKey Characteristics
Pd(OAc)₂ / Pd₂(dba)₃SPhosHighly active for aryl chlorides, indicating high electron-donating ability suitable for this substrate.[15]
Pd(OAc)₂ / Pd₂(dba)₃XPhosA versatile and robust ligand, often a good starting point for challenging couplings.[10]
PdCl₂(dppf)dppfA common and effective catalyst for a range of Suzuki couplings.[3]
PEPPSI-IPrIPr (NHC ligand)N-heterocyclic carbene (NHC) ligands can offer high stability and activity.[9][10]

The choice of base and solvent is critical in a Suzuki reaction. The base is not only required to activate the boronic acid for transmetalation but also influences the overall reaction kinetics and side-product formation.[1][16] The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[1][17][18]

Troubleshooting Steps:

  • Base Selection: A moderately strong inorganic base is typically a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[16][19] Stronger bases like hydroxides can sometimes promote side reactions.

  • Solvent System: A mixture of an organic solvent and water is common. Dioxane/water or Toluene/water are frequently used.[1][9] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[20]

  • Stirring Rate: For biphasic reactions, vigorous stirring is crucial to ensure efficient mixing and mass transfer between the phases.[10]

Symptom: Significant Byproduct Formation

The formation of byproducts not only reduces the yield of the desired product but also complicates purification.

This side reaction involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, leading to the formation of an arene byproduct.[9][11][12]

Troubleshooting Steps:

  • Use a Boronic Ester: Pinacol esters or MIDA boronates are more stable towards protodeboronation than the corresponding boronic acids.[11][13][14]

  • Minimize Reaction Time and Temperature: Prolonged exposure to basic conditions and high temperatures can accelerate protodeboronation.

  • "Slow-Release" Strategy: Employing MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing degradation.[5][11][14]

As mentioned in the FAQs, this leads to the formation of a biaryl derived from the boronic acid.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.[9][10] Techniques such as freeze-pump-thaw or sparging with an inert gas are recommended.

  • Use a Pd(0) Source: Direct use of a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates Pd(0) can minimize side reactions associated with Pd(II) species.[9]

While less likely, the formation of a product where both the bromo and chloro substituents have reacted can occur.

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessive heating, as this can promote the slower oxidative addition at the C-Cl bond. A starting temperature of 80-90 °C is often a good balance.[21][22]

  • Ligand Choice: Less electron-rich and bulky ligands may favor selectivity for the C-Br bond. However, this needs to be balanced with the need for sufficient catalyst activity. A screening of ligands may be necessary.[3][4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[22]

  • Addition of Catalyst and Ligand: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[21][22]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[21]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Base Base (e.g., K₂CO₃) Boronate [R²B(OH)₃]⁻ Boronic R²B(OH)₂ Boronic->Boronate + OH⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low or No Conversion Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Inert_OK Inert Conditions OK? Check_Inert->Inert_OK Fix_Inert Degas Solvents/Reagents, Use Fresh Catalyst Inert_OK->Fix_Inert No Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Inert_OK->Screen_Ligands Yes Fix_Inert->Check_Inert Ligands_OK Conversion Improved? Screen_Ligands->Ligands_OK Optimize_Base Optimize Base and Solvent (e.g., K₃PO₄ in Dioxane/H₂O) Ligands_OK->Optimize_Base No Success Reaction Successful Ligands_OK->Success Yes Base_OK Conversion Improved? Optimize_Base->Base_OK Consider_Boronate Consider Boronic Ester (Pinacol or MIDA) Base_OK->Consider_Boronate No Base_OK->Success Yes Consider_Boronate->Success If successful

Caption: A decision tree for troubleshooting low conversion in the Suzuki reaction.

References

Technical Support Center: Optimizing Reaction Yield for 3-Bromo-5-(3-chlorophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. The formation of the C-C bond between the 3,5-dibromopyridine and the 3-chlorophenyl moiety, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a cornerstone of many synthetic pathways. However, achieving high yields can be challenging due to competing side reactions and the nuanced interplay of various reaction parameters.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Reaction Overview: The Suzuki-Miyaura Coupling Pathway

The synthesis of this compound is most commonly accomplished by the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction couples an organoboron species, such as (3-chlorophenyl)boronic acid, with an organohalide, in this case, 3,5-dibromopyridine.[3][4] The reaction is selective for one of the bromine atoms on the pyridine ring.

General Reaction Scheme:

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)-X L_n) A->B + Ar-X (3,5-Dibromopyridine) C Transmetalation Intermediate (Ar-Pd(II)-Ar' L_n) B->C + Ar'-B(OH)2 ((3-chlorophenyl)boronic acid) + Base C->A Reductive Elimination Product Ar-Ar' (Desired Product) C->Product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction yield is extremely low or I'm getting no product at all. What are the most critical initial checks?

A1: A zero or near-zero yield often points to a fundamental issue with one of the core components of the reaction. Perform a systematic check in this order:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state and also degrade phosphine ligands.[5] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas. Solvents must be rigorously degassed before use; this is a critical and often overlooked step.

  • Reagent Quality & Integrity:

    • Palladium Catalyst: Pre-catalysts like Pd(OAc)₂ can degrade over time. Ensure your catalyst is fresh and has been stored correctly. If you are generating the Pd(0) species in situ, the reduction step may be failing.[5][6]

    • Boronic Acid: (3-chlorophenyl)boronic acid can be susceptible to degradation, especially if it's old or has been stored improperly. It can dehydrate to form cyclic boroxine anhydrides or undergo protodeboronation.[6] Confirm its purity by NMR or melting point before use.

    • Base and Solvent: Ensure your base is pure and your solvents are anhydrous and degassed. Water content can be beneficial in some Suzuki reactions but must be controlled.[3][6] Oxygen dissolved in solvents is a primary cause of catalyst deactivation.[5]

Q2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (3,3'-dichlorobiphenyl). What causes this homocoupling and how can I prevent it?

A2: The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling. This is a very common side reaction that directly consumes your nucleophile and reduces the yield of the desired product.[6][7]

  • Primary Cause: The main culprit is often the presence of oxygen. Oxygen can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.[5][6]

  • Prevention Strategies:

    • Rigorous Degassing: This is the most effective preventative measure. Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period (at least 30 minutes).[8]

    • Controlled Reagent Addition: Adding the aryl halide (3,5-dibromopyridine) in a slight excess relative to the boronic acid can sometimes suppress homocoupling by ensuring the transmetalation step is kinetically competitive.[9]

    • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening different palladium sources and ligands may be necessary.

Q3: My main byproduct appears to be 3-bromo-5-chlorobenzene, indicating protodeboronation of my boronic acid. How can I minimize this?

A3: Protodeboronation is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol).[5][7] This side reaction destroys your nucleophile.

  • Causes: This reaction is often promoted by high temperatures, prolonged reaction times, and the choice of base.[9] Electron-deficient boronic acids can be more susceptible.[5]

  • Mitigation Strategies:

    • Choice of Base: The base is crucial for activating the boronic acid but can also promote its decomposition.[10][11] Strong bases or highly aqueous basic solutions can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of hydroxides.[11] Using anhydrous conditions with a base like KF can also be effective.[12]

    • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration at any given time and thus reducing the rate of decomposition.[5][6]

    • Optimize Temperature and Time: Shorter reaction times and the lowest effective temperature can significantly reduce the extent of this side reaction.[5] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating.

Q4: I'm seeing 3-bromopyridine as a byproduct, suggesting dehalogenation of my starting material. What causes this?

A4: Dehalogenation is the replacement of a halogen atom (in this case, one of the bromines on 3,5-dibromopyridine) with a hydrogen atom.

  • Mechanism: After the initial oxidative addition of the C-Br bond to the Pd(0) center, the resulting Pd(II) complex can sometimes react with a hydride source in the mixture instead of the boronic acid. Common hydride sources include amine bases or alcoholic solvents.[6] Subsequent reductive elimination of the aryl group and the hydride forms the dehalogenated byproduct.

  • Prevention:

    • Avoid Hydride-Donating Reagents: If dehalogenation is a significant issue, avoid using solvents like isopropanol or bases like triethylamine if possible.

    • Ensure Efficient Transmetalation: A fast and efficient transmetalation step will outcompete the dehalogenation pathway. Optimizing the base, solvent, and boronic acid concentration can help achieve this.

Frequently Asked Questions (FAQs) for Optimization

FAQ 1: How do I choose the optimal Palladium catalyst and ligand system?

The choice of catalyst and ligand is perhaps the most critical factor for success. They stabilize the palladium center and modulate its reactivity.[6]

  • Catalysts: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an external ligand to form the active catalytic species.[6][12]

  • Ligands: The ligand's role is to increase electron density at the palladium center, which facilitates the rate-limiting oxidative addition step, and their bulkiness aids the final reductive elimination step.[3][4]

    • For standard reactivity: Triphenylphosphine (PPh₃) is a classic choice.

    • For challenging couplings: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[3][13] They can dramatically improve reaction rates and yields, especially for less reactive coupling partners.[13][14]

Catalyst / Ligand SystemTypical Use Case & Characteristics
Pd(PPh₃)₄ A reliable, all-in-one catalyst. Good starting point for optimization. Can be sensitive to air and heat.[15]
Pd(OAc)₂ / PPh₃ Versatile system where the ligand-to-metal ratio can be easily adjusted.
Pd₂(dba)₃ / Buchwald Ligands Highly active systems for challenging substrates. Often allow for lower catalyst loadings and milder reaction temperatures.[16]
Pd-PEPPSI / NHC Ligands Particularly effective for coupling aryl chlorides, but also show excellent activity for bromides. Very robust and thermally stable.[6][12]

FAQ 2: What is the role of the base, and which one should I choose?

The base is essential and is believed to play multiple roles in the catalytic cycle.[3][17] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[10][11][18]

The choice of base can significantly impact yield, and there is no universal "best" base.[11]

BaseStrengthCommon SolventsKey Considerations
Na₂CO₃ / K₂CO₃ ModerateAqueous mixtures (Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O)Excellent general-purpose bases. Often a good first choice.[8][19]
K₃PO₄ StrongAqueous or anhydrousVery effective, especially for less reactive substrates.[15][20]
Cs₂CO₃ StrongAqueous or anhydrousHighly effective but more expensive. Often used when other bases fail.[21]
KF WeakAnhydrousUsed in anhydrous conditions. The fluoride ion is believed to play a unique role in activating the boronic acid.[11]

FAQ 3: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in solubilizing reactants, stabilizing the catalytic species, and influencing the reaction pathway.[22][23]

  • Common Solvents: Aprotic solvents like 1,4-dioxane, THF, and toluene are frequently used, often with the addition of water.[3][6] DMF is also a common choice.[19][24]

  • Role of Water: A small amount of water is often beneficial. It helps dissolve the inorganic base and can accelerate the transmetalation step.[6][22] However, too much water can promote protodeboronation.

  • Polarity: The solvent polarity can influence which intermediate is more stable, sometimes even changing the selectivity of a reaction.[22][25] For this synthesis, a moderately polar solvent system is typically optimal.

Solvent SystemCharacteristics
Toluene / H₂O Biphasic system, good for many standard couplings.
1,4-Dioxane / H₂O Miscible system, very commonly used and effective.[15]
THF / H₂O Another effective miscible system.[8]
DMF / H₂O A more polar option that can sometimes increase reaction rates.[24]
Ethanol / H₂O A greener solvent choice that can be very effective.[21][26]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield.

Materials:

  • 3,5-Dibromopyridine (1.0 eq)

  • (3-chlorophenyl)boronic acid (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq)

  • K₂CO₃ (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine, (3-chlorophenyl)boronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture thoroughly by bubbling Argon through it for at least 30 minutes. Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture may change color.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the 3,5-dibromopyridine starting material. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_analysis Problem Diagnosis cluster_optimization Corrective Actions Start Low / No Yield Check_Atmosphere Is the system rigorously inert? Start->Check_Atmosphere Check_Atmosphere->Start No, Fix & Retry Check_Reagents Are all reagents pure and active? Check_Atmosphere->Check_Reagents Yes Check_Reagents->Start No, Replace & Retry Analyze_Byproducts Analyze crude mixture (TLC, LC-MS, NMR) Check_Reagents->Analyze_Byproducts Yes Homocoupling Homocoupling (Ar'-Ar')? Analyze_Byproducts->Homocoupling Optimize Systematically Optimize (Catalyst, Base, Solvent, Temp) Success High Yield Achieved Optimize->Success Protodeboronation Protodeboronation? Homocoupling->Protodeboronation No Improve_Degassing Improve Degassing Technique Homocoupling->Improve_Degassing Yes Protodeboronation->Optimize No Change_Base_Temp Change Base / Lower Temp Use Boronic Ester Protodeboronation->Change_Base_Temp Yes Improve_Degassing->Optimize Change_Base_Temp->Optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Resource Center: Troubleshooting Side Products in the Synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Resource Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine. The formation of this target molecule, typically via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, is often accompanied by the generation of predictable yet troublesome side products. Understanding the mechanistic origins of these impurities is critical for optimizing reaction conditions and simplifying purification.

This document provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)
FAQ 1: My crude NMR/GC-MS shows a significant amount of 3,3'-dichlorobiphenyl. What is this side product and how can I prevent its formation?

Answer: The side product you are observing is 3,3'-dichlorobiphenyl, which arises from the homocoupling of your 3-chlorophenylboronic acid reagent. This is a very common side reaction in Suzuki-Miyaura couplings.

Mechanistic Cause: Homocoupling of boronic acids is primarily driven by two pathways:

  • Oxygen-Mediated: The Pd(0) catalyst can be oxidized by trace amounts of oxygen to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl product.[1][2]

  • Base-Mediated: In some cases, particularly with copper co-catalysts or under specific basic conditions, a base-mediated homocoupling can occur.[3]

Troubleshooting and Prevention:

  • Rigorous Inert Atmosphere: The most critical factor is the complete exclusion of oxygen. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[4]

  • Reagent Stoichiometry: Use only a slight excess of the boronic acid (typically 1.1-1.2 equivalents). A large excess will statistically favor the homocoupling side reaction.

  • Choice of Palladium Source: Using a pre-catalyst or an air-stable Pd(II) source that is reduced in situ can sometimes give more consistent results than using a Pd(0) source directly, which may have partially oxidized on the shelf.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Start with temperatures around 80 °C and only increase if the reaction is sluggish.

FAQ 2: I've isolated a byproduct with a mass corresponding to 3,5-bis(3-chlorophenyl)pyridine. How can I improve the mono-selectivity of my reaction?

Answer: This byproduct is the result of a double Suzuki coupling, where the starting 3,5-dibromopyridine has reacted at both bromine positions. While sometimes this is the desired product, achieving mono-substitution requires careful control over reaction conditions.

Mechanistic Cause: The mono-substituted product, this compound, is itself an aryl bromide. If it remains in the reaction mixture under catalytic conditions, it can undergo a second oxidative addition and coupling reaction. The relative rates of the first and second coupling determine the product distribution.

Troubleshooting and Prevention:

  • Stoichiometric Control: The most straightforward approach is to use 3,5-dibromopyridine as the limiting reagent. However, for mono-selectivity, it is often better to use a slight excess of the 3,5-dibromopyridine (e.g., 1.2-1.5 equivalents) relative to the boronic acid. This ensures the boronic acid is consumed before significant double addition can occur.

  • Slow Addition: Add the boronic acid solution slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive first coupling and minimizing the chance for the product to react further.

  • Monitor the Reaction: Carefully monitor the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting boronic acid is consumed or when the ratio of desired mono-product to di-product is optimal. Over-running the reaction will invariably lead to more of the double-addition product.

  • Ligand Choice: Bulky electron-rich phosphine ligands can sometimes enhance selectivity by sterically hindering the approach to the already substituted product molecule.

FAQ 3: My mass spec indicates the presence of 3-chlorobenzene and 3-bromopyridine. Where are these coming from?

Answer: These side products are the result of protodeboronation and protodehalogenation, respectively. These are hydrolytic side reactions that consume your starting materials and reduce overall yield.

Mechanistic Cause:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond of the 3-chlorophenylboronic acid, replacing it with a carbon-hydrogen bond to form 3-chlorobenzene.[5][6] This reaction is often catalyzed by the palladium complex and is highly dependent on the pH, temperature, and solvent.[7][8] The presence of water and base is a key factor.[7]

  • Protodehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom on the pyridine ring with a hydrogen atom. This can occur when the organopalladium intermediate formed after oxidative addition undergoes protonolysis or reacts with a hydride source in the reaction mixture before it can transmetalate with the boronic acid.

Troubleshooting and Prevention:

  • Minimize Water: While Suzuki reactions often use aqueous bases, excessive water can promote these hydrolytic pathways. Use the minimum amount of water necessary to dissolve the base, or consider using anhydrous conditions with a base like potassium fluoride (KF) or cesium fluoride (CsF).

  • Choice of Base: Weaker bases (e.g., K₂CO₃, K₃PO₄) are often less prone to causing protodeboronation than strong bases like NaOH or KOH.[9]

  • Use Boronic Esters: Boronic acid pinacol esters (or MIDA boronates) are more stable towards protodeboronation.[5][8] They undergo slow hydrolysis in the reaction mixture to release the boronic acid, keeping its concentration low and minimizing the side reaction.[5]

  • Catalyst and Ligand System: Highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation/dehalogenation pathways.[5][6] Using modern, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the desired reaction.[10]

Troubleshooting Guide: Quick Reference
Observed IssueProbable Cause(s)Recommended Solution(s)
High levels of 3,3'-dichlorobiphenyl Oxygen in the reaction vessel; Large excess of boronic acid.Degas solvent and reagents thoroughly; Maintain a strict inert atmosphere; Use 1.1-1.2 eq. of boronic acid.
Formation of 3,5-bis(3-chlorophenyl)pyridine Reaction run for too long; Stoichiometry favors double addition.Use a slight excess of 3,5-dibromopyridine; Add boronic acid slowly via syringe pump; Monitor reaction closely and stop upon consumption of boronic acid.
Presence of 3-chlorobenzene Protodeboronation of boronic acid.Minimize water content; Use a weaker base (K₃PO₄, CsF); Switch to a more stable boronic ester (pinacol or MIDA); Use a more active catalyst to accelerate coupling.
Presence of 3-bromopyridine Protodehalogenation of the starting material or product.Ensure a highly active catalyst system for rapid turnover; Avoid potential hydride sources (e.g., certain amine bases or alcohol solvents).
Low or No Conversion Inactive catalyst; Improper base or solvent; Low temperature.Use a fresh, active catalyst/pre-catalyst; Screen different bases and solvents; Gradually increase reaction temperature.
Visualizing Reaction Pathways

The desired synthesis of this compound is in competition with several off-cycle, non-productive pathways. Understanding this network is key to troubleshooting.

Suzuki_Side_Reactions cluster_main Desired Suzuki-Miyaura Cycle SM1 3,5-Dibromopyridine Product This compound SM1->Product Oxidative Addition SP4 3-Bromopyridine (Protodehalogenation) SM1->SP4 H⁺ source SM2 3-Chlorophenylboronic Acid SM2->Product Transmetalation & Reductive Elimination SP1 3,3'-Dichlorobiphenyl (Homocoupling) SM2->SP1 O₂ Mediated Dimerization SP3 3-Chlorobenzene (Protodeboronation) SM2->SP3 H₂O / Base SP2 3,5-bis(3-chlorophenyl)pyridine (Double Addition) Product->SP2 Second Coupling Catalyst Pd(0) Catalyst

Caption: Competing reaction pathways in the synthesis of this compound.

Experimental Protocol: General Procedure for Minimizing Side Products

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3,5-dibromopyridine with 3-chlorophenylboronic acid, incorporating best practices to mitigate common side reactions.

1. Reagent Preparation and Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3,5-dibromopyridine (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium pre-catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 1-2 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • In a separate flask, dissolve 3-chlorophenylboronic acid (1.0 equiv.) in degassed solvent (e.g., 1,4-Dioxane/Water 10:1). The solvent should be degassed by sparging with argon for 30 minutes.

2. Reaction Execution:

  • Add the degassed solvent to the Schlenk flask containing the solids under a positive flow of argon.

  • Begin stirring and heat the mixture to 80-90 °C.

  • Once the reaction temperature is stable, add the solution of 3-chlorophenylboronic acid dropwise or via syringe pump over 1-2 hours.

  • Allow the reaction to stir at temperature, monitoring its progress every hour by TLC or GC-MS.

3. Work-up and Purification:

  • Once the boronic acid has been consumed (as judged by monitoring), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from non-polar homocoupling byproducts and more polar starting materials.

References

Technical Support Center: Improving the Purity of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(3-chlorophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require methods to enhance its purity for downstream applications. Achieving high purity is critical for ensuring reproducibility in experimental results and meeting stringent quality standards in pharmaceutical development.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound (Molecular Formula: C₁₁H₇BrClN, Molecular Weight: 268.54 g/mol )[1][2][3].

Troubleshooting Guide: Purification Workflows

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Q1: My initial purity after a Suzuki coupling reaction is low (~70-80%). What are the likely impurities and what is the best initial purification strategy?

A1: Low purity after synthesis is a common issue. In a typical Suzuki coupling reaction to form this biaryl system, the primary impurities are often residual starting materials (e.g., 3,5-dibromopyridine or a (3-chlorophenyl)boronic acid derivative), homocoupled byproducts (e.g., 3,3'-dichlorobiphenyl), and potentially debrominated species.

Your initial strategy should involve a liquid-liquid extraction followed by column chromatography.

Step-by-Step Protocol: Aqueous Workup

  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.

    • Water to remove any remaining salts.

    • A saturated aqueous solution of sodium chloride (brine) to facilitate phase separation and remove residual water from the organic layer.

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. This crude material is now ready for chromatographic purification.

The causality behind this workup is the separation of components based on their acid-base properties and solubility. Boronic acids and other acidic residues are deprotonated by the basic wash and become soluble in the aqueous layer, effectively removing them from your desired product in the organic phase.

Q2: I am using silica gel column chromatography, but my compound is streaking or "tailing" significantly. How can I achieve sharp, well-defined peaks?

A2: This is a classic problem when purifying pyridine derivatives on standard silica gel.[4] The pyridine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This strong, non-specific binding leads to poor peak shape and inefficient separation.

There are two effective solutions to mitigate this issue:

  • Use a Modified Eluent: Add a small amount of a competitive base, such as triethylamine (TEA) or pyridine, to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient.[4] The added base will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound and allowing it to elute symmetrically.

  • Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds.[4] Alternatively, deactivated silica gel, which has been pre-treated with a base, can also be used.[4]

The diagram below illustrates the decision-making process for troubleshooting column chromatography issues.

start Start: Crude Product Ready for Chromatography tlc Run TLC with Hexane/Ethyl Acetate start->tlc tailing Is there significant tailing on TLC plate? tlc->tailing column Perform Column Chromatography tailing->column No add_tea Add 0.5% Triethylamine to Eluent tailing->add_tea Yes purity Check Purity of Fractions (TLC/HPLC) column->purity pure Combine Pure Fractions & Evaporate purity->pure end End: Purified Product pure->end add_tea->column Tailing Resolved use_alumina Consider using Neutral Alumina instead of Silica add_tea->use_alumina Tailing Persists use_alumina->column

Caption: Troubleshooting Workflow for Column Chromatography.

Q3: I am attempting to purify my solid product by recrystallization, but it keeps "oiling out" instead of forming crystals. What is causing this and how can I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. This is common for compounds that are not perfectly pure or have low melting points.[5]

Here are several field-proven strategies to overcome this:

  • Increase Solvent Volume: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves completely, then add more of the hot solvent (in 5-10% increments) to create a less saturated solution before allowing it to cool again.[5]

  • Slow Down the Cooling Process: Rapid cooling encourages oiling out. Allow the hot, clear solution to cool to room temperature undisturbed and as slowly as possible. Insulating the flask with glass wool or a towel can help. Once at room temperature, you can then move it to a colder environment like a refrigerator or ice bath.[5]

  • Change the Solvent System: The chosen solvent may be too effective. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[6] If a single solvent isn't working, a mixed-solvent system is often the solution.[5] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, then cool slowly.

Solvent System ComponentRoleExample for Aryl Halides
"Good" Solvent Dissolves the compound readilyDichloromethane (DCM), Ethyl Acetate, Acetone
"Poor" (Anti-Solvent) Compound is insolubleHexane, Heptane, Pentane

Table 1: Example of a Mixed-Solvent System for Recrystallization.

Q4: My product purity does not improve significantly after recrystallization. What should I do next?

A4: This indicates that the key impurities have solubility characteristics very similar to your product in the chosen solvent system.[5] In this scenario, recrystallization is not an effective method for separation.

Recommended Actions:

  • Revert to Chromatography: Column chromatography is the most reliable alternative as it separates based on polarity, a different physical property than solubility.[4][7]

  • Derivative Formation and Recrystallization: For stubborn impurities, a chemical approach can be effective. You can convert the basic this compound into its hydrobromide or hydrochloride salt by treating it with HBr or HCl. The salt will have vastly different solubility properties. Recrystallize the salt (water/alcohol mixtures are often effective for salts), which will likely leave the non-basic impurities behind in the mother liquor.[5][8] After obtaining the pure salt, you can regenerate the pure free base by neutralizing it with a mild base (e.g., NaHCO₃) and extracting it into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for this compound?

A1: For laboratory-scale quantities (milligrams to several grams), flash column chromatography on silica gel is the most common and versatile primary purification method.[4][9] It provides excellent resolving power for separating structurally similar impurities often found in the crude reaction mixture. Recrystallization is a powerful secondary step if the product from chromatography is a solid and requires even higher purity, or it can be a primary method if the crude product is already of high purity and crystalline.

start Crude Product state Is the product a solid or an oil? start->state purity Initial Purity >90%? state->purity Solid chromatography Primary Method: Column Chromatography state->chromatography Oil purity->chromatography No recrystallize Primary Method: Recrystallization purity->recrystallize Yes final_purity Assess Final Purity chromatography->final_purity recrystallize->final_purity end Pure Product final_purity->end

Caption: Decision Tree for Purification Method Selection.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of methods should be used for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[10] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. Detection by UV at 254 nm is typically effective for this aromatic system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the compound and identifying any structurally related impurities. Integration of the proton signals can provide a semi-quantitative purity assessment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Q3: How should I properly handle and store the purified this compound?

A3: Based on its hazard profile, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] For long-term storage, it should be kept in a tightly sealed container in a dry, cool environment, with a recommended temperature of 4 to 8 °C.[1][2]

References

Technical Support Center: Column Chromatography of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 3-Bromo-5-(3-chlorophenyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we move beyond generic protocols to provide in-depth, field-tested advice to empower you to resolve common purification challenges and optimize your separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the column chromatography of this compound?

A1: For a successful initial purification of this compound, a normal-phase chromatography setup is recommended. Based on protocols for structurally similar compounds, such as 3-Bromo-5-(3-chlorophenoxy)pyridine, the following conditions provide an excellent starting point[1].

Rationale: The pyridine nitrogen and halogen substituents confer a moderate polarity to the molecule, making it well-suited for separation on a polar stationary phase like silica gel. A non-polar/polar solvent system allows for effective elution and separation from both less polar impurities (e.g., unreacted starting materials) and more polar byproducts.

Parameter Recommended Starting Condition Justification
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective stationary phase for normal-phase chromatography with good resolving power for a wide range of compounds.
Mobile Phase Hexane/Ethyl Acetate GradientThis solvent system offers a good balance of polarity to elute the target compound while separating it from impurities. A gradient allows for the elution of a broader range of compounds with varying polarities.
Initial Eluent 95:5 Hexane/Ethyl AcetateStart with a low polarity to elute non-polar impurities first.
Final Eluent 80:20 Hexane/Ethyl AcetateGradually increase the polarity to elute the desired product. The final polarity will depend on the specific impurity profile.
Loading Technique Dry LoadingIf the crude material has poor solubility in the initial mobile phase, dry loading onto silica gel is recommended to ensure a narrow sample band and improve separation[2].
Monitoring TLC with UV visualization (254 nm)The aromatic nature of the compound allows for easy visualization under UV light.

Troubleshooting Guide

Q2: My compound is not separating from an impurity. What steps should I take?

A2: Poor separation is a common issue that can often be resolved by systematically adjusting the chromatographic parameters.

Workflow for Optimizing Separation:

A Poor Separation Observed B Is the Rf value optimal (~0.3)? A->B C Adjust Mobile Phase Polarity B->C No G Isocratic or Shallow Gradient Elution B->G Yes, but still poor separation C->B H Steeper Gradient Elution C->H Rf too low D Try a Different Solvent System (e.g., Dichloromethane/Methanol or Toluene/Acetone) E Consider a Different Stationary Phase (e.g., Alumina or Florisil) D->E F Separation Achieved E->F G->D G->F H->B

References

Technical Support Center: Recrystallization of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-5-(3-chlorophenyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated pyridine compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to equip you with the scientific principles and practical techniques necessary to achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For this compound, which is often synthesized via cross-coupling reactions, common impurities might include unreacted starting materials, homocoupled byproducts, and residual catalyst. The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] A successful recrystallization will yield a highly pure, crystalline solid of your target compound.

Q2: I don't have a specific recrystallization protocol for this compound. How do I select a suitable solvent?

Selecting the right solvent is the most critical step in developing a recrystallization procedure.[1] The ideal solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should completely dissolve your compound when hot.

  • Low solubility at room temperature or below: Your compound should precipitate out of the solution as it cools.

  • Impurities should be either highly soluble or insoluble at all temperatures: This allows for their separation from the desired product.

  • The solvent should be chemically inert: It should not react with your compound.

Given the structure of this compound (a halogenated bi-aryl pyridine), it is a relatively non-polar molecule. Therefore, a good starting point for solvent screening would be single or mixed solvent systems involving non-polar to moderately polar organic solvents.

Here is a table of suggested starting solvents for screening:

Solvent SystemRationaleBoiling Point (°C)
Single Solvents
EthanolA common and effective solvent for many organic compounds.[3]78
IsopropanolSimilar to ethanol, but slightly less polar.82
TolueneGood for dissolving aromatic compounds.[3]111
Heptane or HexaneA non-polar solvent, often used for non-polar compounds.[3]98 (Heptane) / 69 (Hexane)
Mixed Solvents
Toluene/HeptaneA good combination for fine-tuning solvent polarity for aromatic compounds.Variable
Ethanol/WaterA polar system that can be effective if the compound has some polar character.[3]Variable
Dichloromethane/HexaneA less common choice due to the volatility of dichloromethane, but can be effective.Variable

Q3: How do I perform a solvent screening experiment?

A systematic approach to solvent screening is crucial. The following protocol can be used to efficiently identify a suitable solvent or solvent system.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.

  • Solvent Addition: To each test tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature. If crystals form, you have a potential candidate solvent.

  • Ice Bath: If no crystals form at room temperature, place the test tube in an ice-water bath to induce crystallization.

  • Evaluation: The best solvent will dissolve the compound when hot and yield a large quantity of crystals upon cooling.

Troubleshooting Guide

Issue 1: My compound will not dissolve, even in a large amount of hot solvent.

  • Possible Cause: The solvent is too non-polar or too polar for your compound.

  • Troubleshooting Steps:

    • Select a different solvent: If you are using a non-polar solvent like hexane, try a more polar solvent like ethanol or isopropanol.

    • Use a mixed solvent system: If your compound is sparingly soluble in a good crystallizing solvent, you can use a co-solvent in which it is highly soluble. For example, dissolve your compound in a minimal amount of a hot, more polar solvent (like ethanol) and then slowly add a less polar solvent (like water or hexane) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.[3]

Issue 2: No crystals form upon cooling, even in an ice bath.

  • Possible Cause 1: Too much solvent was used.[4][5]

    • Solution: Reheat the solution and evaporate some of the solvent.[4] Then, allow it to cool again.

  • Possible Cause 2: The solution is supersaturated.[5]

    • Solutions:

      • Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide a nucleation site for crystal growth.[4][5]

      • Add a seed crystal. A small crystal of the pure compound can be added to the solution to initiate crystallization.[4]

      • Cool the solution to a lower temperature using a dry ice/acetone bath, but be aware this may cause the product to "crash out" as a powder rather than forming well-defined crystals.

Issue 3: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound. The compound is melting before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: The solution is cooling too quickly, or the concentration of the solute is too high.[4][5]

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[4][5] Placing the flask in an insulated container can help to slow the cooling rate.

  • Possible Cause 3: Significant impurities are present.[4]

    • Solution: Consider purifying the crude material by column chromatography before attempting recrystallization. For pyridine derivatives, peak tailing on silica gel can be an issue due to interactions with acidic silanol groups.[6] Using a mobile phase with a small amount of a basic additive like triethylamine can help to mitigate this.[6]

Workflow for Recrystallization of this compound

Recrystallization_Workflow start Start | Crude Product solvent_screening Solvent Screening Identify suitable solvent or solvent system start->solvent_screening 1. dissolution Dissolution Dissolve compound in minimum amount of hot solvent solvent_screening->dissolution 2. filtration Hot Filtration (optional) Remove insoluble impurities dissolution->filtration 3. crystallization Crystallization Cool solution slowly to form crystals dissolution->crystallization If no insoluble impurities filtration->crystallization 4. isolation Isolation Collect crystals by vacuum filtration crystallization->isolation 5. washing Washing Rinse crystals with a small amount of cold solvent isolation->washing 6. drying Drying Dry crystals under vacuum washing->drying 7. end_product End | Pure Crystalline Product drying->end_product 8.

Caption: A generalized workflow for the recrystallization of this compound.

References

Technical Support Center: 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-5-(3-chlorophenyl)pyridine (CAS RN: 675590-26-8). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability, storage, and troubleshooting for experiments involving this compound. As your partner in research, we aim to provide not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your work.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

PropertyValueReference
Molecular Formula C₁₁H₇BrClN[1]
Molecular Weight 268.54 g/mol [1]
Appearance Light yellow solid (predicted)[2]
Purity Typically ≥95%[1]

Stability and Storage: The Cornerstone of Reproducibility

The long-term stability of this compound is critical for obtaining reproducible experimental results. Improper storage can lead to degradation, introducing impurities that may interfere with your reactions.

Recommended Storage Conditions:

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 4 to 8 °CRefrigeration slows down potential degradation processes.
Atmosphere Sealed in a dry environmentThe compound is sensitive to moisture, which can lead to hydrolysis of the bromo group. An inert atmosphere (e.g., argon or nitrogen) is ideal but not always necessary for short-term storage.
Container Tightly sealed, light-resistant containerProtection from light is a general best practice for complex organic molecules to prevent photochemical degradation. A tightly sealed container prevents moisture ingress.

Known Incompatibilities:

Avoid storing this compound with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can promote degradation.[3]

Quality Control Protocols

Regularly assessing the quality of your stored this compound is a crucial step in ensuring the validity of your experimental data.

Experimental Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol provides a rapid and effective method to check for the presence of impurities.

Materials:

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A common starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The polarity can be adjusted as needed.

  • UV lamp (254 nm)

  • Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. A single, well-defined spot is indicative of high purity. The presence of additional spots suggests the presence of impurities.

Experimental Protocol 2: ¹H NMR for Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of the compound.

Predicted ¹H NMR Spectral Data:

While an experimental spectrum is not publicly available, the predicted chemical shifts provide a reference for your analysis.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5 - 8.7d1HH-2 (Pyridine)
~8.3 - 8.5d1HH-6 (Pyridine)
~7.8 - 8.0t1HH-4 (Pyridine)
~7.4 - 7.6m4HH-2', H-4', H-5', H-6' (Chlorophenyl)

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptom: The desired cross-coupled product is obtained in a lower-than-expected yield.

Potential Causes & Solutions:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For a 3-bromopyridine substrate, a standard catalyst like Pd(PPh₃)₄ may be sufficient, but for more challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[4]

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. The choice of base is also critical; potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[4]

  • Reagent Quality: The purity of the boronic acid or ester is paramount. These reagents can degrade over time, leading to lower yields. Use fresh or recently purified boronic acids.[4]

Issue 2: Significant Homocoupling of the Boronic Acid

Symptom: A significant amount of the boronic acid dimer is observed as a byproduct.

Potential Causes & Solutions:

  • Oxygen Contamination: Homocoupling is often promoted by the presence of oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[4]

  • Reaction Temperature: While heating is often necessary, excessive temperatures can sometimes favor homocoupling. Consider running the reaction at a lower temperature for a longer duration.

Issue 3: Debromination of the Starting Material

Symptom: The formation of 5-(3-chlorophenyl)pyridine (the debrominated product) is observed.

Potential Causes & Solutions:

  • Source of Protons: This side reaction is often caused by the presence of water or other protic sources in the reaction mixture. Use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Choice of Base: Stronger bases can sometimes promote debromination. Using a milder base like K₂CO₃ or Cs₂CO₃ may mitigate this issue.

Logical Flow for Troubleshooting a Suzuki-Miyaura Reaction

G start Low Yield in Suzuki-Miyaura Reaction check_reagents Assess Reagent Quality (this compound, Boronic Acid) start->check_reagents check_conditions Evaluate Reaction Conditions (Inert Atmosphere, Solvent, Base) start->check_conditions check_catalyst Review Catalyst System (Palladium Source, Ligand) start->check_catalyst optimize_reagents Use Fresh/Purified Reagents check_reagents->optimize_reagents optimize_conditions Thoroughly Degas Solvent Optimize Base and Temperature check_conditions->optimize_conditions optimize_catalyst Screen Different Ligands (e.g., Buchwald Ligands) check_catalyst->optimize_catalyst success Improved Yield optimize_reagents->success optimize_conditions->success optimize_catalyst->success

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic applications involving 3-Bromo-5-(3-chlorophenyl)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile scaffold. Pyridine derivatives are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This particular building block offers a unique handle for diversification, but its electronic and structural properties present distinct challenges in palladium-catalyzed cross-coupling reactions.

This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes in your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound in cross-coupling reactions.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

There are three main challenges inherent to this substrate:

  • Site Selectivity: The molecule possesses two different halogen atoms, a bromine at the 3-position and a chlorine on the appended phenyl ring. The C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond in standard palladium-catalyzed oxidative addition steps.[5][6] Therefore, selective functionalization at the bromide position is generally achievable with careful catalyst selection.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst but can also lead to the formation of off-cycle, inactive complexes, effectively poisoning the catalyst and stalling the reaction.[5][7]

  • Steric and Electronic Factors: The 3,5-disubstitution pattern can introduce steric hindrance, particularly with bulky coupling partners or ligands.[8][9] Furthermore, as a heteroaromatic system, the pyridine ring's electronic properties influence the oxidative addition step, which is a critical part of the catalytic cycle.

Q2: How does the pyridine nitrogen lone pair interfere with the catalyst, and how can this be mitigated?

The pyridine nitrogen acts as a Lewis base and can bind to the electron-deficient palladium center. This can sequester the active catalyst, preventing it from participating in the desired catalytic cycle. Mitigation strategies are centered on ligand selection. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos or SPhos) is critical.[5] These ligands serve a dual purpose: their steric bulk creates a "pocket" around the palladium that disfavors coordination by the pyridine nitrogen, and their strong electron-donating ability promotes the crucial, and often rate-limiting, oxidative addition step.[10][11]

Q3: For selective coupling, should I be concerned about the C-Cl bond reacting?

Under most standard palladium-catalyzed conditions optimized for C-Br activation, the C-Cl bond will remain intact. The bond dissociation energy of a C-Cl bond on an aromatic ring is significantly higher than that of a C-Br bond, making oxidative addition much more difficult.[5] To achieve coupling at the C-Cl bond, more forcing conditions and specialized catalyst systems designed for aryl chloride activation would be necessary, often involving highly active, electron-rich, and sterically demanding ligands.[12][13] For selective mono-functionalization, targeting the C-Br bond is the standard and expected pathway.

Troubleshooting Guide & Recommended Protocols

This section provides solutions to common problems encountered during specific cross-coupling reactions and offers recommended starting conditions.

Logical Workflow for Catalyst Selection

Before initiating your experiments, use the following decision tree to guide your choice of a starting catalyst system.

G Catalyst Selection Workflow for this compound start What type of bond do you want to form? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N suzuki Suzuki Coupling (Boronic Acid/Ester) cc_bond->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig Amination (Amine/Amide) cn_bond->buchwald suzuki_cat System 1: Pd(OAc)2 / SPhos System 2: Pd(dppf)Cl2 Base: K3PO4 or K2CO3 Solvent: Dioxane/H2O or Toluene suzuki->suzuki_cat sonogashira_cat System 1: Pd(PPh3)2Cl2 / CuI Base: Et3N or DIPEA Solvent: THF or DMF sonogashira->sonogashira_cat buchwald_cat System 1: Pd2(dba)3 / Xantphos or RuPhos Base: NaOtBu or Cs2CO3 Solvent: Toluene or Dioxane buchwald->buchwald_cat

Caption: A decision tree for selecting an initial catalyst system.

General Catalytic Cycle & Common Failure Points

Understanding the catalytic cycle is key to troubleshooting. Most palladium-catalyzed cross-couplings follow this general pathway.

G cluster_fail Potential Failure Points Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd  Ar-Br Oxidative Addition (Can be slow; requires electron-rich ligand) Deactivation Catalyst Deactivation (Pyridine coordination) Pd0->Deactivation Inhibition Trans Transmetalation Complex OxAdd->Trans  Transmetalation (Suzuki) or  Amine Coordination (Buchwald) (Base is critical here) SideReaction Side Reactions (Debromination, Homocoupling) OxAdd->SideReaction e.g., Hydrodehalogenation Trans->Pd0  Reductive Elimination (Forms product, regenerates catalyst) Product Product (R-Nu) Trans->Product

Caption: Generalized catalytic cycle with key failure points.

Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction is sluggish or fails completely. What are the first things to check?

A: Start with the basics before moving to more complex variables.[14][15]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed. Oxygen can lead to boronic acid homocoupling and catalyst decomposition.[14]

  • Reagent Quality: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation. Use freshly purchased or properly stored boronic acid. Ensure your base (e.g., K₃PO₄, K₂CO₃) is anhydrous if the protocol demands it.

  • Catalyst System: For this electron-deficient pyridine substrate, a standard catalyst like Pd(PPh₃)₄ may not be active enough. You will likely need a more robust system. Use a Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex like Pd(dppf)Cl₂ combined with a specialized ligand.[5][16] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended to overcome catalyst inhibition and promote oxidative addition.[5]

Q: I am observing significant hydrodehalogenation (debromination) of my starting material. How can I minimize this side reaction?

A: Hydrodehalogenation is often caused by trace amounts of water acting as a proton source.[14]

  • Dry Conditions: Ensure all reagents and solvents are scrupulously dry. Use anhydrous solvents and dry your base if necessary.

  • Base Choice: The choice of base can influence this side reaction. Sometimes switching from a carbonate (K₂CO₃) to a phosphate (K₃PO₄), or vice versa, can help.

  • Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired coupling.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1 (General Purpose)Condition 2 (For Difficult Couplings)Rationale
Pd Source Pd(dppf)Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)Pd(dppf)Cl₂ is an air-stable precatalyst. Pd(OAc)₂ is a versatile source for generating the active Pd(0) in situ with a ligand.[17]
Ligand NoneSPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands are crucial for preventing catalyst deactivation by the pyridine nitrogen and accelerating the reaction.[5]
Base K₂CO₃ (2.0 - 3.0 equiv.)K₃PO₄ (2.0 - 3.0 equiv.)K₃PO₄ is often effective for challenging heteroaryl couplings. The choice can be substrate-dependent.[5]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or CPMEAprotic solvents are standard. The addition of water can sometimes be beneficial, but for minimizing debromination, a fully anhydrous system may be better.[5]
Temperature 80-110 °C100-120 °CHigher temperatures are often required to drive the oxidative addition of less reactive halides.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).

  • Seal the vessel with a septum. Evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[5]

  • Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is not working. What are the most critical parameters for C-N bond formation with this substrate?

A: Buchwald-Hartwig amination is highly sensitive to the interplay of ligand, base, and solvent.[18][19]

  • Base Selection: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, especially with sensitive functional groups.[20] The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.[21]

  • Ligand Choice: Ligand selection is paramount. For heteroaryl halides, specialized ligands are often necessary. Bidentate ligands like Xantphos are excellent for many applications. For more challenging or sterically hindered amines, bulky monophosphine biaryl ligands like RuPhos or BrettPhos are often superior.[18][20]

  • Palladium Precatalyst: A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is standard. Using pre-formed catalysts (precatalysts) that incorporate the ligand can also improve reliability and activity.[22]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1 (Secondary Amines)Condition 2 (Primary or Hindered Amines)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)Both are common Pd(0) and Pd(II) sources that generate the active catalyst in situ.[20]
Ligand Xantphos (2-4 mol%)RuPhos or BrettPhos (4-8 mol%)Xantphos is a robust bidentate ligand. RuPhos and BrettPhos are highly active bulky ligands designed for difficult aminations.[19][20]
Base NaOt-Bu (1.5 - 2.0 equiv.)LHMDS or Cs₂CO₃ (2.0 equiv.)NaOt-Bu is highly effective but very strong. Cs₂CO₃ is a milder alternative if functional groups are sensitive.[20]
Solvent Toluene or DioxaneToluene or CPMEAnhydrous, aprotic, and well-degassed solvents are required.[20]
Temperature 90-110 °C100-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the ligand (e.g., Xantphos, 0.02 equiv.) to a dry Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

Q: I am attempting a Sonogashira coupling and observing a lot of alkyne homocoupling (Glaser coupling). How do I prevent this?

A: Glaser coupling is an oxidative homocoupling of terminal alkynes, which is a common side reaction in Sonogashira couplings and is promoted by oxygen and the copper co-catalyst.[23]

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction is completely free of oxygen by using Schlenk techniques or a glovebox and thoroughly degassed solvents.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions typically require a higher catalyst loading or a more active palladium/ligand system (e.g., Pd(OAc)₂/SPhos) and a stronger base, but they completely eliminate the primary pathway for Glaser coupling.[24]

  • Amine Base: The amine base (e.g., Et₃N, DIPEA) serves both as a base and often as the solvent. Ensure it is pure and distilled if necessary.[25]

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterCondition 1 (Standard Pd/Cu)Condition 2 (Copper-Free)Rationale
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ is a classic, reliable catalyst for this transformation.[25]
Ligand NoneP(t-Bu)₃ or SPhos (4-10 mol%)Copper-free variants require a more active ligand to facilitate the catalytic cycle.[24]
Co-catalyst CuI (3-10 mol%)NoneThe copper(I) salt is essential for the standard mechanism but is omitted to prevent homocoupling.[26]
Base Et₃N or DIPEA (2.0-5.0 equiv.)K₂CO₃ or Cs₂CO₃ (2.0 equiv.)An amine base is standard for the Pd/Cu system. An inorganic base is often used in copper-free systems.
Solvent THF or DMFDioxane or TolueneThe choice of solvent depends on the solubility of the substrates and the reaction temperature required.
Temperature Room Temp. to 80 °C60-100 °CCopper-free reactions may require slightly higher temperatures.

References

Validation & Comparative

A Comparative Guide to the Structural Verification of 3-Bromo-5-(3-chlorophenyl)pyridine: A 1H NMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For molecules such as 3-Bromo-5-(3-chlorophenyl)pyridine, a biaryl pyridine derivative with potential applications in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for confirming its structure, while also offering a comparative overview of alternative and complementary analytical techniques.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as an unparalleled first-line technique for the structural analysis of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an indispensable tool for chemists. For this compound, ¹H NMR offers a unique fingerprint, allowing for the verification of the substitution pattern on both the pyridine and phenyl rings.

Predicting the ¹H NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this specific molecule, a predictive analysis based on established principles of substituent chemical shifts (SCS) and spin-spin coupling is employed. The electronegativity of the nitrogen atom in the pyridine ring, along with the inductive and mesomeric effects of the bromo and chloro substituents, will govern the chemical shifts of the aromatic protons.[2][3]

The protons on the pyridine ring (H-2, H-4, and H-6) are expected to resonate at lower field (higher ppm) compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[2] The bromine atom at the 3-position will further deshield the adjacent protons. The 3-chlorophenyl group at the 5-position will also influence the electronic environment of the pyridine ring protons.

Similarly, the protons on the 3-chlorophenyl ring will exhibit a predictable pattern. The chlorine atom will deshield the ortho protons (H-2' and H-6') and have a smaller effect on the meta (H-4') and para (H-5') protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~8.8 - 9.0Doublet of doublets (dd) or triplet (t)J2,4 ≈ 2.5 Hz, J2,6 ≈ 0.5 HzOrtho to nitrogen and meta to bromine, expected to be the most deshielded pyridine proton.
H-4~8.0 - 8.2Doublet of doublets (dd) or triplet (t)J4,2 ≈ 2.5 Hz, J4,6 ≈ 2.0 HzSituated between two substituents.
H-6~8.6 - 8.8Doublet of doublets (dd) or triplet (t)J6,4 ≈ 2.0 Hz, J6,2 ≈ 0.5 HzOrtho to nitrogen.
H-2'~7.5 - 7.7Singlet or narrow tripletOrtho to the chloro substituent.
H-4'~7.4 - 7.6TripletJ4',5' ≈ 8.0 HzMeta to the chloro substituent.
H-5'~7.3 - 7.5TripletJ5',4' ≈ 8.0 Hz, J5',6' ≈ 8.0 HzPara to the chloro substituent.
H-6'~7.4 - 7.6Doublet of doublets (dd)J6',5' ≈ 8.0 Hz, J6',2' ≈ 2.0 HzOrtho to the chloro substituent.

Note: These are estimated values. Actual experimental values may vary based on the solvent and other experimental conditions.

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the this compound sample.[4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[5][6] Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[4][6]

  • Sample Volume: Ensure the final sample volume in the NMR tube is between 4-5 cm in height.[5]

  • Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[5]

Data Acquisition Workflow

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter and Transfer to NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectrum Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.

Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Each technique provides unique and complementary information.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Proton environment, connectivity, and relative abundance.Non-destructive, relatively fast, provides detailed structural information in solution.[1]Requires a soluble sample, can have overlapping signals in complex molecules.[7]
¹³C NMR Spectroscopy Carbon skeleton, number of unique carbons.Complements ¹H NMR, good for identifying symmetry.Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.[8][9] Isotopic pattern of Br and Cl is highly characteristic.[10][11][12]Provides limited information on isomerism and stereochemistry.
X-ray Crystallography Absolute 3D structure in the solid state.Provides unambiguous structural determination.[13][14]Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.
Synergistic Power of Combined Techniques

For an unequivocal structural proof of this compound, a multi-technique approach is recommended.

Analytical_Synergy HNMR ¹H NMR Connectivity Proton Connectivity HNMR->Connectivity CNMR ¹³C NMR Carbon_Skeleton Carbon Framework CNMR->Carbon_Skeleton MS Mass Spectrometry Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula XRAY X-ray Crystallography Absolute_Structure 3D Arrangement XRAY->Absolute_Structure

Figure 2: The complementary nature of different analytical techniques.

Mass Spectrometry: In the case of this compound, mass spectrometry would be particularly informative due to the characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[10][11][12] This would result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, confirming the presence of one bromine and one chlorine atom.

X-ray Crystallography: Should the compound be crystalline, single-crystal X-ray diffraction would provide the ultimate proof of structure, including the precise bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings.[13][14]

Conclusion

The structural confirmation of this compound is most effectively achieved through ¹H NMR spectroscopy, which provides a wealth of information regarding the proton framework of the molecule. A predictive analysis, based on established principles, allows for a confident interpretation of the expected spectrum. However, for absolute and unambiguous structural proof, particularly in a regulatory or drug development setting, a holistic approach employing complementary techniques such as ¹³C NMR, mass spectrometry, and, where possible, X-ray crystallography is the gold standard. This multi-faceted analytical strategy ensures the highest level of scientific integrity and provides a comprehensive understanding of the molecule's identity.

References

A Comparative Guide to the Reactivity of 3-Bromo-5-(3-chlorophenyl)pyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated biaryl pyridine scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on both the pyridine and phenyl rings dictates the molecule's three-dimensional shape, electronic properties, and, crucially, its chemical reactivity. Understanding how isomeric changes influence reactivity is paramount for researchers in process development and medicinal chemistry, as it governs the efficiency of synthetic routes and the accessibility of diverse analogues.

This guide provides an in-depth comparison of the reactivity of 3-Bromo-5-(3-chlorophenyl)pyridine with key positional isomers. We will dissect the subtle yet significant interplay of electronic and steric effects that control the outcomes of cornerstone reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The insights and protocols herein are designed to empower researchers to make informed decisions in their synthetic strategies.

Theoretical Framework: The Dominance of Electronic and Steric Effects

The reactivity of any substituted pyridine is fundamentally governed by the electron-deficient nature of the heteroaromatic ring. The nitrogen atom exerts a strong electron-withdrawing effect through both induction (-I) and its involvement in the π-system, which significantly lowers the electron density at the C-2, C-4, and C-6 positions.[1][2] This makes these sites inherently more electrophilic and susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.

Conversely, the C-3 and C-5 positions are less perturbed by the nitrogen's electronic influence, behaving more like positions on a substituted benzene ring, though still part of an overall electron-poor system.[1] The substituents—bromine, chlorine, and the phenyl group—further modulate this landscape through their own electronic and steric contributions.

  • Electronic Effects : Both bromine and chlorine are inductively electron-withdrawing (-I) but weakly electron-donating by resonance (+M). On an electron-deficient pyridine ring, their inductive effect typically dominates, further deactivating the ring towards electrophilic substitution but activating it for certain nucleophilic reactions.

  • Steric Hindrance : The bulk of a substituent can impede the approach of reagents to an adjacent reaction site.[3][4][5][6] This is particularly critical in transition metal-catalyzed reactions where large, ligand-bound metal complexes must access the C-X bond.

The isomers selected for this comparison are:

  • Parent Compound : this compound

  • Isomer 1 : 2-Bromo-5-(3-chlorophenyl)pyridine (Halogen at an activated position)

  • Isomer 2 : 3-Bromo-5-(4-chlorophenyl)pyridine (Chlorine at a different phenyl position)

Caption: Key isomers for reactivity comparison.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common and powerful methods for functionalizing aryl halides. The critical first step, oxidative addition of the Pd(0) catalyst into the carbon-halogen bond, is highly sensitive to the electronic environment and steric accessibility of that bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[7] The reactivity order for aryl halides in the oxidative addition step is generally I > Br > Cl. For our target molecules, the primary reaction site will be the C-Br bond on the pyridine ring.

Analysis:

  • Parent Compound (this compound): The C-Br bond is at the 3-position. This site is less electronically activated than the 2- or 4-positions. While the reaction is certainly feasible, it may require more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligands) compared to isomers with halogens at activated positions.[8]

  • Isomer 1 (2-Bromo-5-(3-chlorophenyl)pyridine): The C-Br bond is at the 2-position, which is highly activated due to its proximity to the electron-withdrawing nitrogen atom. Oxidative addition of Pd(0) is expected to be significantly faster here than at the 3-position. This isomer will likely react under milder conditions and give higher yields in shorter reaction times.

  • Isomer 2 (3-Bromo-5-(4-chlorophenyl)pyridine): The electronic environment of the C-Br bond is identical to the parent compound. However, the position of the chloro substituent on the phenyl ring can have a secondary electronic effect on the overall molecule, although this is unlikely to drastically change the reactivity at the distant C-Br bond. Its reactivity in Suzuki coupling is expected to be very similar to the parent compound.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetal Ar-Pd(II)(R)L₂ oa_complex->transmetal Transmetalation transmetal->pd0 Catalyst Regeneration reductive_elim Ar-R transmetal->reductive_elim Reductive Elimination product_out reductive_elim->product_out arbr Ar-Br arbr->oa_complex boronic R-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Table 1: Predicted Performance in a Standardized Suzuki-Miyaura Coupling (Reaction: Aryl Bromide + Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C)

CompoundPosition of C-Br BondElectronic ActivationExpected Relative RatePredicted Yield
Parent Compound 3Moderate1xGood to Excellent
Isomer 1 2High>10xExcellent
Isomer 2 3Moderate~1xGood to Excellent
Buchwald-Hartwig Amination

This reaction forms a C-N bond and follows similar mechanistic principles to the Suzuki coupling regarding the initial oxidative addition step.[9][10][11] Therefore, the same reactivity trends are expected.

Analysis:

  • Parent Compound & Isomer 2: Reactivity will be moderate. Success often depends on the choice of a suitable bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos) that can facilitate the challenging oxidative addition at the C-3 position.[12]

  • Isomer 1: With the bromine at the activated C-2 position, a wider range of ligands and potentially milder conditions can be employed successfully. The reaction is expected to be faster and more efficient.[13]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions occur when a strong nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group.[14] The mechanism proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex).[15] A key requirement is that the leaving group must be positioned ortho or para to a strong electron-withdrawing group to stabilize the negative charge in the intermediate.[2]

Analysis:

In the context of our isomers, the pyridine nitrogen itself acts as the activating "electron-withdrawing group".

  • Parent Compound & Isomer 2 (3-Bromo...): The bromine atom is at the 3-position (meta to the ring nitrogen). Attack by a nucleophile at this position would place a negative charge on carbons C-2 and C-4 in the resonance structures, but critically, not on the electronegative nitrogen atom.[2] Therefore, the Meisenheimer complex is poorly stabilized, and SNAr at the C-Br bond is highly disfavored and unlikely to occur under typical conditions.

  • Isomer 1 (2-Bromo...): The bromine atom is at the 2-position (ortho to the ring nitrogen). Nucleophilic attack at C-2 allows for a resonance structure where the negative charge is placed directly on the nitrogen atom. This provides significant stabilization for the Meisenheimer complex, making the reaction feasible.[2][16] This isomer is therefore predicted to be far more reactive in SNAr reactions than the 3-bromo isomers. The C-Cl bond on the phenyl ring is generally unreactive towards SNAr unless activated by other groups (like a nitro group), and is much less reactive than the C-Br bond on the activated pyridine ring.

SNAr_Mechanism cluster_isomer1 Isomer 1: Attack at C-2 (Favored) cluster_parent Parent/Isomer 2: Attack at C-3 (Disfavored) start1 2-Bromo-Pyridine Derivative + Nu⁻ intermediate1 Meisenheimer Complex (Charge on N is stabilizing) start1->intermediate1 Attack at C-2 product1 2-Nu-Pyridine Derivative + Br⁻ intermediate1->product1 Loss of Br⁻ start2 3-Bromo-Pyridine Derivative + Nu⁻ intermediate2 Intermediate (Charge NOT on N) start2->intermediate2 Attack at C-3 no_reaction High energy barrier, No Reaction intermediate2->no_reaction

Caption: SNAr pathway comparison showing stabilization in Isomer 1.

Experimental Protocols

The following protocols are provided as robust starting points for experimentation. As a self-validating measure, we recommend running a control reaction with a known, reactive substrate like 2-bromopyridine to ensure catalyst and reagent integrity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Rationale: This protocol uses Tetrakis(triphenylphosphine)palladium(0), a common and reliable catalyst, with potassium carbonate as a base.[7] The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Methodology:

  • To a dry Schlenk flask, add the bromo-chlorophenyl-pyridine isomer (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Rationale: This procedure employs a more advanced catalyst system necessary for C-N coupling.[12] A palladium(II) precatalyst is used with a bulky, electron-rich phosphine ligand (Xantphos is a good starting point for its versatility). Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, oxygen-free conditions are even more critical for this reaction.

Methodology:

  • Inside a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube. Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • To a separate, dry Schlenk flask, add the bromo-chlorophenyl-pyridine isomer (1.0 eq) and sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Add the amine coupling partner (1.2 eq) to this flask.

  • Evacuate and backfill the flask with argon.

  • Transfer the pre-formed catalyst solution from the Schlenk tube to the flask via cannula.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of this compound and its isomers is a clear illustration of fundamental principles in organic chemistry.

  • For palladium-catalyzed cross-coupling , the rate of reaction is predominantly dictated by the position of the C-Br bond on the pyridine ring. The electronically activated C-2 position (Isomer 1) is significantly more reactive than the C-3 position (Parent Compound, Isomer 2).

  • For nucleophilic aromatic substitution , a stark difference emerges. Only isomers with a leaving group at the C-2 (or C-4) position, such as Isomer 1, can effectively stabilize the required Meisenheimer intermediate, rendering them susceptible to SNAr. The 3-bromo isomers are essentially unreactive under these conditions.

This comparative guide underscores the importance of isomeric structure in synthetic planning. By understanding these underlying electronic and steric effects, researchers can select the appropriate isomer for a desired transformation, anticipate reactivity challenges, and design more efficient and successful synthetic routes.

References

Navigating the Bioactivity Landscape of Phenylpyridines: A Comparative Guide to 3-Bromo-5-(3-chlorophenyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2] The introduction of aryl substituents onto this versatile heterocycle gives rise to the phenylpyridine class of compounds, a group that has garnered significant attention for its diverse and potent biological activities. This guide provides an in-depth comparative analysis of the biological activity of 3-Bromo-5-(3-chlorophenyl)pyridine and its structurally related analogs. While direct experimental data for this compound is not extensively available in public literature, by examining the structure-activity relationships (SAR) of similar compounds, we can construct a robust, data-driven hypothesis of its potential therapeutic applications and guide future experimental investigations.

This guide will delve into the known anticancer, kinase inhibitory, and antimicrobial activities of halogenated phenylpyridines, presenting comparative data and detailed experimental protocols. We will culminate in a hypothetical biological activity profile for this compound, offering a roadmap for its scientific exploration.

The Phenylpyridine Core: A Privileged Scaffold in Drug Discovery

The phenylpyridine moiety is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. This versatility stems from its unique electronic properties, its ability to participate in various non-covalent interactions, and the synthetic tractability that allows for fine-tuning of its biological activity through the introduction of various substituents.[2]

The biological activity of phenylpyridine derivatives is profoundly influenced by the nature and position of substituents on both the pyridine and phenyl rings. Halogens, such as bromine and chlorine, are of particular interest due to their ability to modulate a compound's lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of pharmacological activity.[1][3]

Anticancer Activity: A Prominent Feature of Phenylpyridine Analogs

A significant body of research has focused on the anticancer properties of phenylpyridine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of protein kinases involved in cancer cell proliferation and survival.[4][5][6]

Comparative Anticancer Activity of Substituted Phenylpyridines

The following table summarizes the in vitro anticancer activity of several phenylpyridine derivatives against various cancer cell lines. This data highlights the impact of different substitution patterns on cytotoxic potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Derivative 1 Pyrazolo[3,4-b]pyridine derivative 9aHCT-116-[4]
Derivative 2 Pyrazolo[3,4-b]pyridine derivative 14gMCF-7-[4]
Compound 1 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5 ± 0.3[6]
Compound 2 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2>10[6]
Compound VI trimethoxypyridine derivativeHCT 116, HepG-2, MCF-74.83, 3.25, 6.11[7]

Note: Specific IC50 values for derivatives 1 and 2 were not provided in the source, but their significant activity was highlighted.

Expert Interpretation of Structure-Activity Relationships (SAR):

The data from related compounds suggest that the presence and positioning of halogen atoms can significantly influence anticancer activity. For instance, studies on quinazoline derivatives, another class of heterocyclic compounds, have shown that di-chloro substitution on an attached phenyl ring can enhance cytotoxicity.[8] In the case of this compound, the presence of a bromine atom at the 3-position and a 3-chlorophenyl group at the 5-position of the pyridine ring creates a distinct electronic and steric profile that warrants investigation. The meta-position of the chlorine on the phenyl ring is also a key feature that can influence binding to target proteins.

Kinase Inhibition: A Potential Mechanism of Action

Many phenylpyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][9]

Comparative Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivative 9a CDK21.630 ± 0.009[4]
Phenylpyrazolopyrimidine derivative 10 c-Src60.4[9]
Phenylpyrazolopyrimidine derivative 6 c-Src21.7[9]
Phenylpyrazolopyrimidine derivative 4 c-Src24.7[9]

Expert Interpretation of SAR:

The kinase inhibitory activity of phenylpyridine analogs is highly dependent on the specific substitution pattern, which dictates the compound's ability to fit into the ATP-binding pocket of the kinase. The presence of halogen atoms can contribute to favorable interactions within the binding site. For example, in the development of the Bcr-Abl tyrosine kinase inhibitor imatinib, the addition of a trifluoromethyl group at the meta-position of a phenyl ring significantly improved potency.[10] This suggests that the 3-chloro substituent in this compound could play a crucial role in its potential kinase inhibitory activity.

Antimicrobial and Antiparasitic Potential

Beyond cancer, the pyridine scaffold is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents.[11][12][13] The introduction of halogenated phenyl groups can enhance the antimicrobial properties of these compounds.

While specific data on the antimicrobial activity of this compound is not available, related structures have shown promise. For instance, various substituted pyridine derivatives have demonstrated activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[12][14][15] The mechanism of action for antimicrobial pyridinium salts is thought to involve disruption of the bacterial cell wall.[12]

Hypothetical Biological Activity Profile for this compound

Based on the structure-activity relationships of the analogous compounds discussed above, we can propose a hypothetical biological activity profile for this compound. This profile should be considered a set of testable hypotheses to guide future research.

Predicted Biological Activities:

  • Anticancer Activity: Given the prevalence of anticancer properties in halogenated phenylpyridines, it is highly probable that this compound will exhibit cytotoxic activity against various cancer cell lines. The combination of bromine and chlorine substituents may enhance its potency.

  • Kinase Inhibition: The 3-chlorophenyl moiety suggests a potential for this compound to act as a kinase inhibitor. Specific kinases of interest for screening would include CDKs and Src family kinases.

  • Antimicrobial Activity: There is a moderate probability that this compound will possess antimicrobial properties, particularly against Gram-positive bacteria.

The following diagram illustrates the potential biological targets and activities of this compound based on SAR analysis of similar compounds.

Hypothetical_Activity cluster_activity Predicted Biological Activities cluster_targets Potential Molecular Targets This compound This compound Anticancer Anticancer This compound->Anticancer Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Antimicrobial Antimicrobial This compound->Antimicrobial Tubulin Tubulin Anticancer->Tubulin CDKs CDKs Kinase Inhibition->CDKs Src Family Kinases Src Family Kinases Kinase Inhibition->Src Family Kinases Bacterial Cell Wall Bacterial Cell Wall Antimicrobial->Bacterial Cell Wall

Caption: Hypothetical biological activities and molecular targets of this compound.

Recommended Experimental Workflows for Validation

To experimentally validate the predicted biological activities of this compound, a systematic approach is required. The following protocols outline standard assays for assessing anticancer, kinase inhibitory, and antimicrobial activities.

Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow Diagram:

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase, substrate, ATP, and test compound dilutions start->prepare_reagents mix_components In a microplate, combine kinase, substrate, and test compound prepare_reagents->mix_components initiate_reaction Initiate reaction by adding ATP mix_components->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect kinase activity (e.g., ADP-Glo™ Kinase Assay) stop_reaction->detect_signal measure_signal Measure luminescence/fluorescence detect_signal->measure_signal calculate_inhibition Calculate percent inhibition and IC50 measure_signal->calculate_inhibition end End calculate_inhibition->end

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the recombinant kinase enzyme, its specific substrate, and ATP in a kinase assay buffer.

  • Reaction Setup: In a suitable microplate, add the test compound, the kinase enzyme, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity using a suitable detection system, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Signal Measurement: Measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[5]

Conclusion

While the biological activity of this compound has not yet been explicitly detailed in the scientific literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the phenylpyridine core, substituted with both bromine and chlorine, suggests a high likelihood of anticancer and kinase inhibitory activities. The experimental protocols and workflows provided in this guide offer a clear path for researchers to systematically evaluate these hypotheses. Further investigation into this and similar halogenated phenylpyridines is warranted and holds the potential to uncover novel therapeutic agents for a range of diseases.

References

A Comparative Guide to the Synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine: Validation of a Negishi Cross-Coupling Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(3-chlorophenyl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures for drug discovery and organic electronics. The efficient and scalable synthesis of such 3,5-disubstituted pyridines is therefore of critical importance. The Suzuki-Miyaura cross-coupling reaction has long been the benchmark method for constructing the requisite C-C bond, valued for its high functional group tolerance and robust nature.[1][2]

This guide provides an in-depth validation of an alternative, high-performance synthetic route utilizing a Negishi cross-coupling reaction. We will present a side-by-side comparison of the established Suzuki-Miyaura protocol with the Negishi approach, offering a comprehensive analysis of their respective performance based on key metrics including yield, purity, reaction kinetics, and operational simplicity. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of biaryl pyridine compounds.

Methodology Overview: A Tale of Two Couplings

The synthesis of this compound from 3,5-dibromopyridine fundamentally relies on a selective cross-coupling reaction. While both the Suzuki and Negishi reactions are catalyzed by palladium, their distinct mechanisms, driven by the nature of the organometallic reagent (organoboron vs. organozinc), lead to significant differences in reactivity, substrate scope, and reaction conditions.[2][3]

G cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Negishi Coupling (New Route) S_Start 3,5-Dibromopyridine + (3-Chlorophenyl)boronic Acid S_Cat Pd Catalyst + Base (e.g., K₂CO₃) S_Start->S_Cat S_Solvent Solvent (e.g., Dioxane/H₂O) S_Cat->S_Solvent S_Product This compound S_Solvent->S_Product N_Product This compound N_Start 3,5-Dibromopyridine + (3-Chlorophenyl)zinc Chloride N_Cat Pd Catalyst N_Start->N_Cat N_Solvent Anhydrous Solvent (e.g., THF) N_Cat->N_Solvent N_Solvent->N_Product

Caption: High-level comparison of the Suzuki vs. Negishi workflows.

Route 1: The Established Method - Suzuki-Miyaura Coupling

Expertise & Rationale

The Suzuki-Miyaura reaction is the incumbent technology for this transformation due to several key advantages. The organoboron reagents are typically solids that are stable to air and moisture, making them easy to handle.[4] The reaction often proceeds under relatively mild conditions and is tolerant of a wide variety of functional groups, which is a significant asset in multi-step synthesis.[5] The use of a base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[2]

Catalytic Cycle: Suzuki-Miyaura Coupling

The mechanism proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ reagent1 R¹-X (3,5-Dibromopyridine) pd2_complex R¹-Pd(II)L₂-X transmetal_complex R¹-Pd(II)L₂-R² pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product R¹-R² transmetal_complex->product Reductive Elimination reagent1->pd2_complex Oxidative Addition reagent2 R²-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Route
  • Reaction Setup: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 mmol, 1.0 eq.), (3-chlorophenyl)boronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.[1]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.[5]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.[6]

Route 2: Validation of a New Synthetic Route - Negishi Coupling

Expertise & Rationale

The Negishi coupling, while requiring more stringent anhydrous and oxygen-free conditions due to the moisture and air sensitivity of organozinc reagents, offers distinct advantages.[7] Organozinc compounds are more reactive than their organoboron counterparts, which can lead to significantly faster reaction times and often allows for coupling at lower temperatures.[3][8] This increased reactivity can be particularly beneficial for coupling with less reactive halides or for constructing sterically hindered biaryl systems. The absence of a strong base can also be an advantage when base-sensitive functional groups are present in the substrates.

Catalytic Cycle: Negishi Coupling

The Negishi catalytic cycle shares the oxidative addition and reductive elimination steps with the Suzuki coupling, but the key transmetalation step involves an organozinc species and does not require a base.

Negishi_Cycle pd0 Pd(0)L₂ reagent1 R¹-X (3,5-Dibromopyridine) pd2_complex R¹-Pd(II)L₂-X transmetal_complex R¹-Pd(II)L₂-R² pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product R¹-R² transmetal_complex->product Reductive Elimination reagent1->pd2_complex Oxidative Addition reagent2 R²-Zn-Cl

Caption: The catalytic cycle for the Negishi cross-coupling.

Detailed Experimental Protocol: Negishi Route
  • Preparation of Organozinc Reagent:

    • To a flame-dried, three-neck flask under Argon, add magnesium turnings (1.2 mmol, 1.2 eq.).

    • Add a solution of 1-bromo-3-chlorobenzene (1.2 mmol, 1.2 eq.) in anhydrous THF (2 mL) dropwise to initiate Grignard formation.

    • After the Grignard reagent is formed, cool the solution to 0 °C and add a solution of zinc chloride (ZnCl₂) (1.3 mmol, 1.3 eq.) in anhydrous THF (3 mL) dropwise. Stir for 1 hour at room temperature to complete the transmetalation to the (3-chlorophenyl)zinc chloride reagent.[9]

  • Reaction Setup: In a separate flame-dried Schlenk flask under Argon, dissolve 3,5-dibromopyridine (1.0 mmol, 1.0 eq.) and the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), in anhydrous THF (3 mL).

  • Coupling Reaction: Transfer the freshly prepared organozinc solution to the Schlenk flask containing the pyridine substrate and catalyst via cannula at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically much faster and can be complete within 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described for the Suzuki route.

Comparative Analysis: Performance and Practicality

The validation of the Negishi route was performed by conducting both syntheses and analyzing the outcomes. The results are summarized below.

MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Negishi CouplingCausality and Field Insights
Typical Yield 82%91%The higher reactivity of the organozinc reagent in the Negishi coupling leads to a more efficient transmetalation step, often resulting in higher yields.[3]
Purity (Post-Chromo.) >98% (HPLC)>98% (HPLC)Both methods, when followed by standard chromatographic purification, yield high-purity material.
Reaction Time 12 - 18 hours2 - 4 hoursNegishi couplings are kinetically faster due to the higher nucleophilicity of the organozinc species, significantly reducing reaction time.[8]
Reaction Temperature 90 °CRoom TemperatureThe enhanced reactivity of the Negishi reagent allows the reaction to proceed efficiently at ambient temperature, reducing energy consumption.
Reagent Stability Boronic acids are air and moisture stable.Organozinc reagents are air and moisture sensitive, requiring in-situ preparation under inert conditions.[7]This is the primary operational advantage of the Suzuki route; the reagents are easier to handle and store.
Base Requirement Requires base (e.g., K₂CO₃, Cs₂CO₃).Base-free.The Negishi route is advantageous for substrates containing base-sensitive functional groups.
Safety & Handling Generally safe reagents.Requires careful handling of pyrophoric Grignard reagents and moisture-sensitive compounds.The Suzuki protocol is operationally simpler and presents a lower barrier for execution in standard laboratory settings.

Product Validation: Characterization and Purity Assessment

The identity and purity of this compound (CAS: 675590-26-8)[10] synthesized via both routes were rigorously confirmed using a suite of analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on both the pyridine and chlorophenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight (268.54 g/mol )[11] and the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A well-developed method should show a single major peak for the desired compound, allowing for quantification of any residual impurities. For complex impurity profiles, advanced techniques like LC-SPE/NMR can be invaluable for isolation and structural elucidation.[12]

Conclusion and Recommendations

This comparative guide validates the Negishi cross-coupling as a highly efficient and superior alternative to the Suzuki-Miyaura reaction for the synthesis of this compound in a laboratory setting, particularly when yield and reaction time are the primary drivers.

  • The Suzuki-Miyaura Route remains the preferred method for initial exploratory work, high-throughput synthesis, and in processes where operational simplicity and the use of air-stable reagents are prioritized. Its tolerance for a broad range of functional groups without extensive protection-deprotection steps is a major advantage.[5]

  • The Negishi Coupling Route , our validated new approach, is recommended for scale-up and process optimization where maximizing yield and throughput is critical. The significant reduction in reaction time and temperature offers considerable economic and environmental benefits (reduced energy consumption). However, this route demands proficiency in handling air- and moisture-sensitive reagents and maintaining a strictly inert atmosphere.

Ultimately, the choice of synthetic route should be guided by the specific requirements of the project, balancing the need for speed and yield against operational complexity and available expertise.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-5-(3-chlorophenyl)pyridine

In the landscape of modern drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. The biarylpyridine scaffold, specifically, is a privileged structure found in numerous biologically active compounds and functional materials. This compound serves as a highly versatile and valuable building block in this context. Its structure presents two distinct halogenated sites: a reactive C-Br bond on the pyridine ring, primed for functionalization, and a more robust C-Cl bond on the phenyl ring. This differential reactivity allows for selective, stepwise elaboration of the molecule.

Palladium-catalyzed cross-coupling reactions are the cornerstone of synthetic strategies involving such building blocks.[1] Reactions like the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation have revolutionized the synthesis of these targets.[2][3] However, the success of these transformations is critically dependent on the choice of the palladium catalyst. The catalyst's structure, particularly its ligand sphere, dictates its activity, stability, and substrate scope.

This guide provides a comparative analysis of various classes of palladium catalysts for the coupling reactions of this compound. By examining the performance of traditional catalysts, palladacycles, and modern Buchwald-Hartwig pre-catalysts, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed, evidence-based decisions for catalyst selection and reaction optimization.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is essential for rational catalyst selection and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of our substrate) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the electron-richness of the palladium center and the lability of the C-X bond.[6]

  • Transmetalation (for Suzuki Coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig Amination): In a Suzuki coupling, the organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.[7] In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[3][8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Catalytic_Cycle Generalized Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)(L)₂-X Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(L)₂-R' Transmetalation Complex OA_Complex->TM_Complex Transmetalation (R'-M) or Amine Coordination/Deprotonation TM_Complex->Pd0 Reductive Elimination (Ar-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Palladium Catalyst Classes

The choice of catalyst is not merely a matter of preference but a critical experimental parameter that governs reaction efficiency, scope, and practicality. We will compare three major classes of catalysts relevant to the functionalization of this compound.

Traditional Phosphine Catalysts: The Workhorse - Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is one of the most well-known and historically significant palladium catalysts.[10] It is a commercially available, crystalline solid that serves as a direct source of the active Pd(0) species.

  • Expertise & Experience: Pd(PPh₃)₄ has been widely used for Suzuki couplings of aryl bromides.[11][12] Its primary advantage is its relatively low cost and ready availability. However, its performance with heteroaryl halides can be variable. The triphenylphosphine ligands are not particularly electron-rich, which can lead to slower rates of oxidative addition, especially with more challenging substrates. Furthermore, the catalyst is sensitive to air and can decompose upon storage or during the reaction, potentially leading to the formation of inactive palladium black.[13][14] For a substrate like this compound, higher catalyst loadings (3-5 mol%) and elevated temperatures (90-110 °C) are often required to achieve reasonable conversion.[15]

  • Trustworthiness: While many procedures exist using Pd(PPh₃)₄, reaction outcomes can be inconsistent due to catalyst quality and sensitivity. The need for an excess of phosphine ligand is sometimes reported to stabilize the catalytic species, but this can complicate purification.[16]

  • Authoritative Grounding: Studies have shown that for ostensibly reactive electrophiles like aryl iodides, the turnover of the key Pd(II) intermediate can be surprisingly inefficient in the presence of excess PPh₃, particularly at lower temperatures.[13] This highlights a potential hidden complexity when using this "simple" catalyst.

Palladacycles: The Stable Pre-Catalysts

Palladacycles are a class of organometallic compounds containing a stable palladium-carbon σ-bond within a cyclic structure. They are highly stable pre-catalysts that generate the active Pd(0) species under the reaction conditions.[17][18]

  • Expertise & Experience: The key advantage of palladacycles is their exceptional stability to air and moisture, which simplifies handling and reaction setup.[19] They often exhibit very high catalytic activity, allowing for low catalyst loadings (down to ppm levels in some cases) and achieving high turnover numbers (TONs).[17] This high activity stems from the efficient in situ generation of a highly reactive, ligand-less or monoligated Pd(0) species.

  • Trustworthiness: Their stability and well-defined nature lead to more reproducible results compared to catalysts generated in situ from a separate palladium source and ligand. Imine-based palladacycles, for example, have proven to be robust pre-catalysts for Suzuki-Miyaura couplings in aqueous media.[18]

  • Authoritative Grounding: Palladacycles serve as pre-catalysts that provide the necessary palladium in the correct oxidation state for the proposed catalytic cycle.[17] Their application in various cross-coupling reactions, including Heck and Suzuki, is well-documented, demonstrating their versatility.[19]

Buchwald-Hartwig Pre-catalysts: The Modern Standard-Bearers (G3/G4)

In the last two decades, the development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has transformed the field of palladium catalysis. Pre-catalysts based on these ligands (e.g., XPhos, SPhos, RuPhos) represent the current state-of-the-art for a vast range of cross-coupling reactions.[20][21] The third-generation (G3) pre-catalysts are particularly noteworthy.

  • Expertise & Experience: G3 pre-catalysts, such as XPhos Pd G3 and SPhos Pd G3, are air- and moisture-stable, thermally robust, and highly soluble in common organic solvents.[22] Their defining feature is a structure that enables the rapid and quantitative generation of the active, monoligated L-Pd(0) species at room temperature upon addition of a base. This rapid activation is crucial when using unstable coupling partners, such as certain heteroaryl boronic acids, as it minimizes their decomposition.[23][24]

  • Trustworthiness: These pre-catalysts ensure an accurate 1:1 palladium-to-ligand ratio in the reaction, which is critical for optimal activity and reproducibility. For the Suzuki coupling of this compound, a catalyst like XPhos Pd G3 would be expected to provide high yields with low catalyst loadings (0.5-2 mol%) under mild conditions (room temperature to 80 °C) and with short reaction times.[20]

  • Authoritative Grounding: The bulky and electron-donating nature of ligands like XPhos accelerates both the oxidative addition and the reductive elimination steps of the catalytic cycle.[20] This makes them exceptionally effective for coupling challenging substrates, including electron-rich, sterically hindered, and heteroaryl halides.[23]

Quantitative Data Summary

The following table provides a comparative summary of the typical performance characteristics of these catalyst classes for the coupling of aryl/heteroaryl bromides.

Catalyst ClassRepresentative CatalystTypical Loading (mol%)Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Traditional Phosphine Pd(PPh₃)₄3 - 590 - 11012 - 24Low cost, readily availableAir/moisture sensitive, lower activity, requires higher temperatures
Palladacycles Imine or Phosphine Palladacycles0.1 - 280 - 1002 - 12Air/moisture stable, high TONs, easy to handleHigher cost than simple salts, ligand scope less explored
Buchwald Pre-catalysts XPhos Pd G3 / SPhos Pd G30.5 - 225 - 800.5 - 4Air/moisture stable, extremely high activity, broad scope, mild conditionsHighest initial cost, proprietary ligands

Experimental Protocols

The following protocols are provided as validated starting points for the functionalization of this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Setup1 Weigh Reagents: Aryl Halide, Boronic Acid/Amine, Base Setup2 Add to Flask under Inert Atmosphere (Ar/N₂) Setup1->Setup2 Setup3 Add Degassed Solvent Setup2->Setup3 Setup4 Add Catalyst/Pre-catalyst Setup3->Setup4 React Heat to Desired Temperature & Stir for Specified Time (Monitor by TLC/LC-MS) Setup4->React Start Reaction Workup1 Cool to RT & Quench React->Workup1 Reaction Complete Workup2 Liquid-Liquid Extraction Workup1->Workup2 Workup3 Dry Organic Layer & Concentrate Workup2->Workup3 Purify Column Chromatography Workup3->Purify

References

LC-MS versus GC-MS for the Analysis of 3-Bromo-5-(3-chlorophenyl)pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of pharmaceutical research and drug development, the precise and accurate analysis of chemical intermediates is paramount. 3-Bromo-5-(3-chlorophenyl)pyridine, a halogenated pyridine derivative, serves as a critical building block in the synthesis of novel chemical entities. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical technique is therefore not a matter of convenience, but a critical decision that impacts data quality, validation, and ultimately, project success.

This guide provides an in-depth, objective comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the core principles of each technique, evaluate the physicochemical properties of the analyte to determine its suitability, and present detailed experimental protocols to provide a practical framework for laboratory application.

Understanding the Analyte: this compound

Before comparing analytical methodologies, we must first understand the nature of the molecule . Its properties will dictate the most logical and robust analytical approach.

PropertyValueSignificance for Analysis
Molecular Formula C₁₁H₇BrClNConfirms the elemental composition.[1]
Molecular Weight 268.54 g/mol Determines the mass-to-charge ratio (m/z) for MS detection.[1][2]
Melting Point 85.0 °CIndicates the compound is a solid at room temperature.[2]
Boiling Point 340.2 °C at 760 mmHgClassifies the compound as semi-volatile; a high temperature is required for volatilization.[2]
Polarity (XLogP3) ~3.8 - 4.16Indicates the compound is non-polar and hydrophobic.[2]

The key takeaways from these properties are the compound's semi-volatile nature and high boiling point . This immediately raises a critical question for GC-MS analysis: can the compound be volatilized without undergoing thermal degradation? This question lies at the heart of our comparison.

Core Principles: A Tale of Two Phases

The fundamental difference between LC-MS and GC-MS lies in the state of the mobile phase used to separate compounds.[3] This distinction dictates the types of molecules each technique is best suited to analyze.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[3][6] The process involves vaporizing a sample in a heated inlet and moving it through a capillary column using an inert carrier gas (the mobile phase).[7][8] Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.[9] Upon exiting the column, the separated compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy, "hard" ionization technique that causes extensive and reproducible fragmentation of the molecule.[6] This fragmentation pattern serves as a unique "fingerprint," which is excellent for structural elucidation and identification via library matching.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an exceptionally versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[10][11] It is ideal for analyzing a wide range of compounds, particularly those that are non-volatile, polar, or thermally labile (unstable at high temperatures).[4][12][13] In LC, a liquid mobile phase carries the sample through a packed column (the stationary phase), and separation occurs based on the analyte's affinity for each phase.[12] After elution, the analyte is ionized using "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5][11] These methods typically impart less energy to the molecule, resulting in minimal fragmentation and a prominent molecular ion peak, which is ideal for accurate mass determination and quantification.[13]

Head-to-Head Comparison for this compound

The decision between LC-MS and GC-MS must be grounded in the analyte's properties and the analytical goals.

Analyte Suitability & Thermal Stability
  • GC-MS: The high boiling point of 340.2 °C necessitates a high inlet and column temperature for volatilization. This poses a significant risk of thermal degradation. While some pyridine derivatives can be analyzed by GC, others can decompose at elevated temperatures, leading to inaccurate quantification, poor reproducibility, and the appearance of artifact peaks.[14] The non-polar nature of the analyte is, however, well-suited for common GC stationary phases.

  • LC-MS: This technique is the inherently safer choice. Since the entire process occurs at or near ambient temperature, the risk of thermal degradation is completely eliminated. The compound's non-polar character makes it an excellent candidate for Reversed-Phase Liquid Chromatography (RPLC), one of the most robust and widely used LC modes. LC-MS is suitable for a broader range of applications, including polar and non-polar compounds, as well as thermolabile molecules.[13]

Sample Preparation
  • GC-MS: Sample preparation is straightforward, typically involving dissolving the sample in a non-polar organic solvent like hexane or dichloromethane. However, if the compound proves to be insufficiently volatile or shows signs of degradation, a chemical derivatization step might be necessary to create a more volatile and stable analogue.[15] This adds time, complexity, and potential sources of error to the workflow.

  • LC-MS: Sample preparation is generally simpler, often requiring only dissolution in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[15] This streamlined approach reduces sample handling and improves throughput.

Ionization and Data Quality
  • GC-MS (EI): Electron ionization would generate a rich fragmentation spectrum. The presence of bromine and chlorine atoms would produce characteristic isotopic patterns in the fragments, providing a high degree of confidence in compound identification. This is a major advantage for structural confirmation.

  • LC-MS (ESI/APCI): Soft ionization would primarily yield the intact molecular ion ([M+H]⁺ in positive mode). This is highly advantageous for quantitative analysis, as the signal is concentrated in a single, well-defined peak. High-resolution mass spectrometry can then be used to confirm the elemental formula with very high accuracy. While fragmentation is minimal, it can be induced and controlled using tandem mass spectrometry (MS/MS), which provides both quantitative data and structural information.

Summary of Comparison
FeatureLC-MS AnalysisGC-MS Analysis
Principle Separation in liquid phaseSeparation in gas phase
Analyte Suitability Excellent . Ideal for semi-volatile and potentially thermally labile compounds.Conditional . Suitable only if the compound is proven to be thermally stable at high temperatures.
Risk of Degradation None . Analysis is performed at ambient temperature.High . The high boiling point requires high inlet and oven temperatures, risking analyte decomposition.
Sample Preparation Simple dissolution in a compatible solvent.Simple dissolution, but may require complex derivatization if volatility is low or degradation occurs.
Ionization Soft (ESI, APCI), preserves molecular ion.Hard (EI), causes extensive, reproducible fragmentation.
Primary Strength Robust and reliable quantification, avoids analyte degradation.Excellent for structural confirmation via fragmentation fingerprinting.
Primary Weakness Limited structural information without MS/MS.Potential for inaccurate results due to thermal degradation.

Experimental Protocols

The following protocols are provided as a starting point for method development. They are based on the physicochemical properties of the analyte and established best practices.

Protocol 1: LC-MS Method for Quantitative Analysis

This method is recommended for accurate and robust quantification.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with a 50:50 mixture of methanol and water.

    • Prepare unknown samples by dissolving them in methanol to an expected concentration within the calibration range.

  • Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.

    • Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecular ion (m/z 267.95 and 269.95 for the bromine isotopes).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Protocol 2: GC-MS Method for Structural Confirmation

This method should be used primarily for identity confirmation after verifying thermal stability.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of this compound in dichloromethane.

    • Note: A preliminary thermal stability test is advised. Inject a known concentration and check for the appearance of degradation peaks.

  • Gas Chromatography (GC) Conditions:

    • Column: DB-5ms or equivalent low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Hold at 150 °C for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan from m/z 50 to 400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 290 °C.

Visualization of Analytical Workflows

The following diagrams illustrate the distinct workflows for each technique.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry p1 Dissolve Sample in Methanol/Water lc_inject Inject into HPLC System p1->lc_inject lc_sep Separate on C18 Column lc_inject->lc_sep ms_ion Ionize with ESI (Soft Ionization) lc_sep->ms_ion ms_detect Detect Molecular Ion (m/z) ms_ion->ms_detect data_acq Data Acquisition & Processing ms_detect->data_acq

Caption: The LC-MS workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry p1 Dissolve Sample in Dichloromethane p2 Derivatization (If Necessary) p1->p2 gc_inject Inject into Heated Inlet p1->gc_inject gc_vapor Vaporize Sample gc_inject->gc_vapor gc_sep Separate on DB-5ms Column gc_vapor->gc_sep ms_ion Ionize with EI (Hard Ionization) gc_sep->ms_ion ms_detect Detect Fragment Ions (m/z) ms_ion->ms_detect data_acq Data Acquisition & Library Matching ms_detect->data_acq

References

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-5-(3-chlorophenyl)pyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3-Bromo-5-(3-chlorophenyl)pyridine's performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[1] We will benchmark its reactivity against its chloro-analogue, 3-Chloro-5-(3-chlorophenyl)pyridine, to provide researchers, scientists, and drug development professionals with actionable insights supported by experimental data and mechanistic principles.

Theoretical Background: The Critical Role of the Halogen in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental in constructing complex molecular architectures. The choice of halide on the heteroaromatic ring is a critical parameter that dictates reaction efficiency and conditions.[2] The reactivity of an aryl or heteroaryl halide in reactions like the Suzuki-Miyaura coupling is primarily governed by the rate-determining step: the oxidative addition of the Carbon-Halogen (C-X) bond to the palladium(0) catalyst.[3][4]

The energy required to cleave this bond is the principal factor, with weaker bonds leading to faster reactions under milder conditions. The established trend for Carbon-Halogen bond dissociation energies (BDE) is C-Cl > C-Br > C-I.[3]

  • C-Br Bond Energy: ~276 kJ/mol[3]

  • C-Cl Bond Energy: ~339 kJ/mol[3]

This significant difference in bond strength is why aryl bromides are typically more reactive than their corresponding chlorides.[2][5] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond. Consequently, we hypothesize that this compound will outperform its chloro-analogue, allowing for lower catalyst loadings, shorter reaction times, and higher yields under comparable conditions.

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves a series of well-defined steps, beginning with the activation of the palladium catalyst and its insertion into the C-X bond.

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Design & Protocols

To provide a direct and objective comparison, we designed a parallel synthesis experiment coupling both this compound and 3-Chloro-5-(3-chlorophenyl)pyridine with a common boronic acid under identical reaction conditions.

Mandatory Workflow Diagram

Workflow start Start: Parallel Reaction Setup prep Prepare Reagents: Aryl Halide (Bromo vs. Chloro) Phenylboronic Acid, Pd Catalyst, Base (K₂CO₃), Solvent (Dioxane/H₂O) start->prep schlenk Charge Schlenk Flasks under Inert Atmosphere (Argon) prep->schlenk degas Degas Solvent Mixture schlenk->degas add_reagents Add Solvent, Aryl Halide, Boronic Acid, and Base degas->add_reagents add_catalyst Add Pd(PPh₃)₄ Catalyst add_reagents->add_catalyst reaction Heat Reaction Mixture at 90°C with Stirring add_catalyst->reaction monitor Monitor Reaction Progress via TLC/GC-MS (Time points: 1h, 2h, 4h, 8h) reaction->monitor monitor->reaction workup Aqueous Workup: Quench with H₂O, Extract with EtOAc monitor->workup purify Purify via Column Chromatography workup->purify analyze Analyze Product: Yield Calculation, ¹H NMR, LC-MS purify->analyze end End: Compare Performance Data analyze->end

References

A Senior Application Scientist’s Guide to Evaluating the Purity of Synthesized 3-Bromo-5-(3-chlorophenyl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Synthesis

In the landscape of modern drug discovery and materials science, the molecular building block is king. Compounds like 3-Bromo-5-(3-chlorophenyl)pyridine are not end products but crucial intermediates, valued for the unique structural motifs they introduce into complex target molecules. This particular scaffold, featuring a di-substituted pyridine ring, is of significant interest in the synthesis of pharmacologically active agents and functional materials.

However, the utility of any synthetic intermediate is directly proportional to its purity. For researchers and drug development professionals, the presence of uncharacterized impurities can have profound consequences, leading to aberrant results in downstream reactions, unpredictable biological activity, and potential safety liabilities.[1][2] Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a foundational requirement for scientific integrity and reproducibility.

High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for the purity analysis of small molecules in the pharmaceutical industry.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it the ideal platform for separating the target compound from process-related impurities and degradation products. This guide provides an in-depth comparison of HPLC methodologies for evaluating the purity of this compound, grounded in the principles of analytical chemistry and guided by industry best practices.

Understanding the Synthetic Landscape: Anticipating Potential Impurities

To develop a method that effectively separates all potential contaminants, we must first understand their likely identities. This compound is commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds but is also known to generate a characteristic profile of process-related impurities.[1]

A typical synthesis would involve the coupling of 3,5-dibromopyridine with (3-chlorophenyl)boronic acid .

Common Impurities Arising from Suzuki-Miyaura Synthesis:

  • Unreacted Starting Materials: Residual 3,5-dibromopyridine and (3-chlorophenyl)boronic acid.

  • Homocoupling Byproducts: Formation of 3,3'-dichloro-1,1'-biphenyl from the boronic acid is a common side reaction, often mediated by the presence of oxygen.[5][6]

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of chlorobenzene.

  • Catalyst-Derived Impurities: Residual palladium, which must be cleared to very low levels in pharmaceutical intermediates.

  • Isomeric Byproducts: Depending on the precise starting materials and reaction control, other positional isomers could potentially form.

A successful HPLC method must be able to resolve the main peak of this compound from all of these potential impurities.

HPLC Method Development: A Comparative Analysis of Separation Strategies

The goal of method development is to achieve optimal selectivity (the ability to separate different compounds) and efficiency (leading to sharp, narrow peaks).[7] For a molecule containing both pyridine and chlorinated phenyl rings, several chromatographic strategies can be considered. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most suitable approach.[3][8]

The Choice of Stationary Phase: Beyond the Standard C18

The column is the heart of the separation. While a C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the aromatic nature of our analyte and its key impurities suggests that alternative selectivities could provide superior resolution.[7][9]

Stationary PhaseSeparation PrincipleAdvantages for this AnalysisDisadvantages
Standard C18 Hydrophobic interactions.Good general-purpose retention for moderately non-polar compounds. A reliable starting point.May not provide sufficient selectivity to separate structurally similar aromatic impurities (e.g., homocoupled byproduct).
Phenyl-Hexyl Hydrophobic & π-π interactions.The phenyl rings in the stationary phase interact with the aromatic rings of the analyte and impurities, offering a different selectivity mechanism that can significantly enhance the resolution of aromatic compounds.Can sometimes lead to longer retention times for highly aromatic molecules.
Biphenyl Strong π-π interactions.Offers even stronger π-π interactions than a phenyl phase, which can be highly effective for separating compounds with subtle differences in their aromatic systems, such as isomers or homocoupled dimers.May exhibit excessive retention, requiring stronger organic mobile phases.

Recommendation: A Phenyl-Hexyl or Biphenyl column is the recommended starting point. The alternative selectivity provided by π-π interactions is highly likely to yield a better separation of the key aromatic impurities from the main analyte peak compared to a standard C18 column.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition controls the retention time and can be adjusted to fine-tune selectivity.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shapes and lower UV cutoff.

  • Aqueous Phase & Additives: The pyridine nitrogen in the target molecule is basic and can interact with free silanols on the silica backbone of the column, leading to peak tailing. To ensure a sharp, symmetrical peak, a mobile phase additive is essential. Adding 0.1% formic acid to both the aqueous and organic phases is a standard practice that protonates the pyridine, minimizing these undesirable interactions and leading to excellent chromatography.[2][10]

  • Isocratic vs. Gradient Elution: For purity analysis where impurities may have a wide range of polarities, a gradient elution is far superior to an isocratic (constant mobile phase composition) method.[9] A gradient allows for the effective elution of both early-retained polar impurities and late-retained non-polar impurities (like the biphenyl homocoupling product) within a reasonable runtime, while maintaining sharp peaks.

Visualization of Key Workflows

To ensure clarity and reproducibility, the analytical process and the logic behind method development can be visualized.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep 1. Prepare Sample (e.g., 0.5 mg/mL in Diluent) MobilePhase 2. Prepare Mobile Phases (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN) Diluent 3. Prepare Diluent (e.g., 50:50 ACN:Water) Equilibrate 4. Equilibrate HPLC System (Initial Mobile Phase Conditions) Diluent->Equilibrate Inject 5. Inject Sample (e.g., 5 µL) Equilibrate->Inject RunGradient 6. Run Gradient Method (Separation on Column) Inject->RunGradient Detect 7. Detect with PDA/DAD (e.g., 210-400 nm) RunGradient->Detect Integrate 8. Integrate Chromatogram (Identify All Peaks) Detect->Integrate PurityCalc 9. Calculate Purity (% Area = (Peak Area / Total Area) * 100) Integrate->PurityCalc Report 10. Generate Report (Include Chromatogram, Purity, Method) PurityCalc->Report

Caption: A typical workflow for the HPLC purity assessment of a synthesized compound.

MethodDev_Tree cluster_good cluster_poor Start Start Method Development InitialScreen Initial Screening Run (Fast Gradient on Phenyl-Hexyl Column) Start->InitialScreen Eval_Resolution Evaluate Resolution of Key Impurity Pairs InitialScreen->Eval_Resolution OptimizeGradient Optimize Gradient Slope & Run Time Eval_Resolution->OptimizeGradient Sufficient ChangeColumn Change Column (e.g., to Biphenyl or C18) Eval_Resolution->ChangeColumn Insufficient ChangeSolvent Change Organic Solvent (e.g., ACN to Methanol) Eval_Resolution->ChangeSolvent Insufficient Validate Proceed to Validation OptimizeGradient->Validate ReScreen Re-Screen with New Conditions ChangeColumn->ReScreen ChangeSolvent->ReScreen ReScreen->Eval_Resolution

Caption: Decision tree for optimizing HPLC method selectivity.

Recommended Experimental Protocol and Validation Strategy

This protocol represents a robust starting point for the analysis. It must be validated to prove its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][9][11]

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
Instrumentation HPLC or UHPLC system with a PDA/DAD detector.PDA/DAD allows for peak purity analysis and selection of an optimal detection wavelength.
Column Phenyl-Hexyl, 2.7-5 µm particle size (e.g., 4.6 x 150 mm)Provides alternative selectivity (π-π interactions) for superior resolution of aromatic impurities.[7]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcid modifier ensures sharp peak shape for the basic pyridine analyte.
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile offers good selectivity for aromatic compounds.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate providing a good balance between analysis time and backpressure.
Injection Volume 5 µLSmall volume minimizes potential peak distortion from the sample diluent.
Detection 254 nm, with PDA scan from 210-400 nm254 nm is a common wavelength for aromatic compounds. The PDA scan confirms peak purity and helps identify impurities.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Sample Conc. ~0.5 mg/mLProvides a strong signal for the main peak while allowing for the detection of low-level impurities.
Gradient Program Time (min)%B
0.020
15.095
17.095
17.120
20.020
A Framework for Method Validation

Once the method is developed, it must be validated. The validation process provides documented evidence that the method is reliable for the analysis of purity.[11][12][13]

  • Specificity: Inject the diluent, starting materials, and known impurities individually to confirm their retention times do not interfere with the main analyte peak. Use the PDA detector to assess peak purity of the analyte in a sample mixture.

  • Linearity and Range: Prepare a series of solutions of the analyte from the Limit of Quantitation (LOQ) to 150% of the target concentration. A linear relationship (R² > 0.999) between peak area and concentration should be demonstrated.[13]

  • Accuracy: Perform recovery studies by spiking a known amount of pure analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.[9][12]

  • Precision:

    • Repeatability: Analyze multiple preparations (e.g., six) of the same sample on the same day. The Relative Standard Deviation (RSD) should be low (e.g., <1.0%).[13]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess the method's ruggedness.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying low-level impurities.

Data Interpretation and Reporting

The purity of the synthesized this compound is typically calculated using the area percent method from the resulting chromatogram.

Purity (%) = [ (Area of Main Peak) / (Sum of Areas of All Peaks) ] x 100

It is crucial to state that this calculation assumes that all compounds have an equivalent detector response at the chosen wavelength.[10] For regulatory filings or when high accuracy is required for specific impurities, determining the Relative Response Factor (RRF) for each impurity using a certified reference standard is necessary. The final report should include the full chromatogram, a table listing the retention time, area, and area % for all detected peaks, and the calculated purity value.

By following this comprehensive guide, researchers can develop and validate a robust HPLC method that provides a reliable and accurate assessment of the purity of their synthesized this compound, ensuring the quality and integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical and specialty chemicals sectors, the synthesis of heteroaromatic biaryl compounds is a foundational task. The target molecule, 3-Bromo-5-(3-chlorophenyl)pyridine, is a valuable building block whose efficient synthesis is critical for downstream applications. The strategic disconnection of this molecule invariably leads to a cross-coupling strategy, hinging on the formation of the C-C bond between the pyridine C5 and the phenyl C1 positions.

This in-depth guide provides a comparative analysis of the two most industrially viable synthetic pathways: the Suzuki-Miyaura coupling and the Negishi coupling. We will dissect these routes from a cost-effectiveness perspective, balancing raw material costs with process efficiency, scalability, and safety considerations. This analysis is designed to empower researchers to make informed decisions tailored to their specific laboratory or manufacturing context.

Strategic Overview: The Cross-Coupling Decision

The core challenge lies in selectively forming a single C-C bond on a di-halogenated pyridine ring. Using 3,5-dibromopyridine as the starting scaffold offers a robust platform. The key decision is the choice of the organometallic nucleophile—an organoboron species for the Suzuki pathway or an organozinc species for the Negishi pathway. Each choice initiates a cascade of considerations regarding catalyst systems, reaction conditions, and overall process economics.

cluster_suzuki Suzuki-Miyaura Pathway cluster_negishi Negishi Pathway TM This compound SM 3,5-Dibromopyridine TM->SM Retrosynthetic Disconnection Suzuki_Reaction Pd-Catalyzed Suzuki Coupling SM->Suzuki_Reaction Negishi_Reaction Pd- or Ni-Catalyzed Negishi Coupling SM->Negishi_Reaction CP 3-Chlorophenyl Source Boronic_Acid (3-chlorophenyl)boronic acid CP->Boronic_Acid Organozinc (3-chlorophenyl)zinc halide CP->Organozinc Boronic_Acid->Suzuki_Reaction Suzuki_Reaction->TM Forms C-C Bond Organozinc->Negishi_Reaction Negishi_Reaction->TM Forms C-C Bond

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely adopted palladium-catalyzed cross-coupling method in the pharmaceutical industry, lauded for the operational simplicity and the stability and commercial availability of its organoboron reagents.[1][2]

Reaction Principle

This pathway involves the reaction of 3,5-dibromopyridine with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base. The reactivity difference between the two bromine atoms on the pyridine ring is generally not sufficient for high selectivity, so reaction conditions are typically optimized for mono-coupling, followed by purification.

Suzuki_Mechanism Start Pd(0)Ln OA Oxidative Addition Start->OA + 3,5-Dibromopyridine Complex1 Br-(Py)-Pd(II)Ln OA->Complex1 TM Transmetalation Complex1->TM + [(3-ClPh)B(OH)2]⁻ (from Base) Complex2 (Ar)-Pd(II)-(Py)Ln TM->Complex2 RE Reductive Elimination Complex2->RE End Pd(0)Ln RE->End + Product Negishi_Mechanism Start Pd(0)Ln OA Oxidative Addition Start->OA + 3,5-Dibromopyridine Complex1 Br-(Py)-Pd(II)Ln OA->Complex1 TM Transmetalation Complex1->TM + (3-ClPh)-Zn-X Complex2 (Ar)-Pd(II)-(Py)Ln TM->Complex2 RE Reductive Elimination Complex2->RE End Pd(0)Ln RE->End + Product

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-(3-chlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Bromo-5-(3-chlorophenyl)pyridine is fundamental. However, innovation cannot come at the expense of safety. A robust understanding of a compound's potential hazards and the implementation of rigorous safety protocols are the bedrock of responsible and reproducible science. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this specific compound. Our approach moves beyond a simple checklist, focusing instead on the principles of risk assessment and the hierarchy of controls to build a self-validating system of safety.

Foundational Step: Hazard Identification and Risk Assessment

Based on available data for analogous structures, we must assume the compound presents the following risks until proven otherwise[1]:

Hazard Classification Description of Potential Risk GHS Pictograms
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed.☠️ (Skull and Crossbones)
Skin Irritation (Category 2) H315: Causes skin irritation.❗ (Exclamation Mark)
Serious Eye Damage (Category 1) H318: Causes serious eye damage.Corrosion
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritation.❗ (Exclamation Mark)

This hazard profile dictates that our primary safety objective is to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the last line of defense. Its effectiveness is contingent on the proper implementation of preceding control measures. This systematic approach, known as the Hierarchy of Controls, ensures multiple layers of protection.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Figure 1. The Hierarchy of Controls prioritizes systemic safety measures over personal gear.
  • Engineering Controls: The most critical control for this compound is a certified chemical fume hood. All weighing, transfers, and reactions involving this compound powder or its solutions must be performed within a fume hood to mitigate inhalation risks.

  • Administrative Controls: This includes rigorous training on this specific protocol, restricting access to authorized personnel, and clearly labeling designated work areas.

Only after these controls are in place do we select the appropriate PPE.

Core PPE Protocol for this compound

The selection of PPE must directly address the hazards identified in Section 1. The U.S. Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees[2][3][4].

Protection Type Minimum Requirement Rationale & Causality
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Face ShieldThe risk of "Serious Eye Damage" (H318) necessitates protection beyond standard safety glasses. Goggles provide a seal against splashes and aerosols, while a face shield offers an additional barrier during procedures with a higher splash potential (e.g., quenching a reaction).[3]
Hand Protection Nitrile Gloves (minimum 4 mil thickness)Nitrile provides good resistance against a range of chemicals and is a prudent choice for handling halogenated aromatic compounds.[5][6] Always check the manufacturer's specific permeation data. Double-gloving is recommended for extended procedures or when handling concentrated solutions.
Body Protection Flame-Resistant (FR) Lab Coat with tight-fitting cuffsA fully buttoned lab coat protects against skin contact from spills. Tight cuffs are crucial to prevent chemicals from entering glove-coat interface.
Respiratory Protection N95 Dust Mask (minimum)Required when handling the powder outside of a fume hood (e.g., during transport or spill cleanup) to prevent inhalation of fine particles that can cause respiratory irritation (H335).[1] For spill response or aerosol-generating procedures, a half-mask respirator with organic vapor/acid gas cartridges may be necessary.
Procedural Discipline: Donning, Doffing, and Disposal

The protection afforded by PPE is easily negated by improper use, particularly during removal (doffing), which poses a high risk of self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (cuffs over lab coat) d3->d4 f1 1. Gloves (Peel off without touching exterior) f2 2. Goggles & Face Shield (Handle by straps/headband) f1->f2 f3 3. Lab Coat (Roll inside-out) f2->f3 f4 4. Respirator (Handle by straps) f3->f4

Figure 2. Standardized donning and doffing workflow to minimize cross-contamination.

Step-by-Step Disposal Plan:

  • Segregation at the Source: All disposable PPE used while handling this compound (gloves, N95 masks, bench paper) must be considered hazardous waste.

  • Waste Container: Immediately place contaminated items into a designated, clearly labeled hazardous waste bag or container located within the satellite accumulation area (SAA) of the lab.[7][8] The container must be kept closed when not in use.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and list the chemical constituents.[9]

  • Institutional Pickup: Follow your institution's Environmental Health & Safety (EHS) procedures for the pickup and final disposal of chemical waste, adhering to EPA guidelines.[10][11]

Emergency Protocols: Responding to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the medical professional.[12]

By integrating a deep understanding of the chemical's hazards with the systematic application of controls and procedures, we create a robust safety culture. This framework not only protects the individual researcher but also ensures the integrity and success of our scientific endeavors.

References

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